Product packaging for Piperitenone(Cat. No.:CAS No. 491-09-8)

Piperitenone

Katalognummer: B1678436
CAS-Nummer: 491-09-8
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: HKZQJZIFODOLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Piperitenone (p-menth-1,4(8)-dien-3-one) is a natural monoterpene ketone found in the essential oils of various mint and aromatic plant species, recognized for its sharp, minty, and phenolic odor profile . This compound is a key intermediate in the metabolic pathway of other well-known monoterpenes, such as pulegone . As a research chemical, this compound, and its derivative this compound Oxide, are the subject of ongoing investigations for their significant biological activities. Studies highlight their potential as antimicrobial agents, showing synergistic effects when combined with conventional antibiotics to combat pathogens like Staphylococcus aureus and Escherichia coli . Recent research also demonstrates potent antifungal properties, with this compound Oxide effectively inhibiting the growth of and aflatoxin production by Aspergillus flavus by disrupting cell membrane integrity and inducing oxidative stress . Furthermore, essential oils rich in this compound Oxide exhibit strong antioxidant and insecticidal activities, showing efficacy against pests such as Callosobruchus maculatus . These diverse applications make this compound a valuable compound for scientific research in fields including phytochemistry, food preservation, natural pesticide development, and as a model substance in organic synthesis and metabolic studies. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1678436 Piperitenone CAS No. 491-09-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQJZIFODOLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883402
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to amber oily liquid, powerful sharp, minty, phenolic odour
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

106.00 to 107.00 °C. @ 10.00 mm Hg
Record name Piperitenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.983
Record name p-Menth-1,4(8)-dien-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

491-09-8
Record name Piperitenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperitenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERITENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperitenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Piperitenone Biosynthesis Pathway in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the piperitenone biosynthesis pathway in Mentha species, crucial for the production of commercially valuable monoterpenes such as menthol. This document details the enzymatic steps, subcellular organization, and quantitative aspects of the pathway, and provides comprehensive experimental protocols for its study.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a key branch point in the production of p-menthane monoterpenes, which are the principal components of the essential oils of commercially important mints like peppermint (Mentha x piperita) and spearmint (Mentha spicata). These volatile compounds are synthesized and stored in specialized secretory structures on the leaf surface called peltate glandular trichomes. The pathway begins with primary metabolites from the methylerythritol phosphate (MEP) pathway and involves a series of enzymatic conversions localized across multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, mitochondria, and the cytoplasm. Understanding this intricate pathway is essential for metabolic engineering efforts aimed at improving the yield and composition of mint essential oils for the pharmaceutical, food, and cosmetic industries.

The this compound Biosynthesis Pathway

The biosynthesis of this compound and its subsequent metabolites is a multi-step process involving a cascade of specialized enzymes. The pathway from the universal C10 precursor, geranyl diphosphate (GPP), to the key intermediate (+)-pulegone is outlined below.

Piperitenone_Biosynthesis cluster_reactions GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene 1 LS (-)-Limonene Synthase (LS) Leucoplast GPP->LS trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol 2 L3H (-)-Limonene-3-Hydroxylase (L3H) Endoplasmic Reticulum Limonene->L3H Isothis compound (-)-Isothis compound trans_Isopiperitenol->Isothis compound 3 IPD (-)-trans-Isopiperitenol Dehydrogenase (IPD) Mitochondrion trans_Isopiperitenol->IPD cis_Isopulegone (+)-cis-Isopulegone Isothis compound->cis_Isopulegone 4 IPR (-)-Isothis compound Reductase (IPR) Cytosol Isothis compound->IPR Pulegone (+)-Pulegone cis_Isopulegone->Pulegone 5 IPI (+)-cis-Isopulegone Isomerase (IPI) Cytosol cis_Isopulegone->IPI Menthone_Isomenthone (-)-Menthone / (+)-Isomenthone Pulegone->Menthone_Isomenthone 6 PR (+)-Pulegone Reductase (PR) Cytosol Pulegone->PR Menthol_Neomenthol (-)-Menthol / (+)-Neomenthol Menthone_Isomenthone->Menthol_Neomenthol 7 MR_NMR (-)-Menthone Reductase (MR) / (+)-Neomenthol Reductase (NMR) Cytosol Menthone_Isomenthone->MR_NMR LS->Limonene L3H->trans_Isopiperitenol IPD->Isothis compound IPR->cis_Isopulegone IPI->Pulegone PR->Menthone_Isomenthone MR_NMR->Menthol_Neomenthol

Figure 1: The this compound biosynthesis pathway in Mentha species.

The pathway initiates in the leucoplasts of glandular trichome secretory cells where geranyl diphosphate synthase (GPPS) produces GPP. The subsequent steps are as follows:

  • (-)-Limonene Synthase (LS): This enzyme catalyzes the cyclization of GPP to form the monoterpene olefin (-)-limonene, the first committed step in the pathway. This reaction occurs in the leucoplasts.[1][2]

  • (-)-Limonene-3-Hydroxylase (L3H): A cytochrome P450 monooxygenase located in the endoplasmic reticulum, L3H hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1][2]

  • (-)-trans-Isopiperitenol Dehydrogenase (IPD): This NAD+-dependent dehydrogenase, found in the mitochondria, oxidizes (-)-trans-isopiperitenol to (-)-isothis compound.[1][2]

  • (-)-Isothis compound Reductase (IPR): An NADPH-dependent reductase present in the cytosol, IPR catalyzes the reduction of the endocyclic double bond of (-)-isothis compound to form (+)-cis-isopulegone.[1][3]

  • (+)-cis-Isopulegone Isomerase (IPI): This cytosolic enzyme isomerizes (+)-cis-isopulegone to the conjugated ketone (+)-pulegone.[3]

  • (+)-Pulegone Reductase (PR): Also located in the cytosol, PR reduces the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isomenthone.[1][3]

  • (-)-Menthone Reductase (MR) and (+)-Neomenthol Reductase (NMR): These cytosolic reductases further convert (-)-menthone and (+)-isomenthone to their corresponding alcohols, (-)-menthol and (+)-neomenthol, respectively.

Quantitative Data on Key Enzymes

The kinetic properties of several key enzymes in the this compound biosynthesis pathway have been characterized, providing valuable data for metabolic modeling and engineering.

EnzymeSpeciesSubstrate(s)Km (µM)kcat (s-1)Optimal pHReference(s)
(-)-Limonene SynthaseMentha x piperitaGeranyl pyrophosphate1.80.36.7[4]
(-)-trans-Isopiperitenol DehydrogenaseMentha x piperita(-)-trans-Isopiperitenol72-10.5[2]
(-)-trans-Carveol1.8 ± 0.20.027.5[5]
NAD+410 ± 29[5]
(-)-Isothis compound ReductaseMentha x piperita(-)-Isothis compound1.01.35.5[4]
NADPH2.2[4]
(+)-Pulegone ReductaseMentha x piperita(+)-Pulegone2.31.85.0[4]
NADPH6.9[4]
(-)-Menthone:(-)-(3R)-Menthol Reductase (MMR)Mentha x piperita(-)-Menthone3.00.6~7.0[6]
(+)-Isomenthone41[6]
NADPH0.12[6]
(-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR)Mentha x piperita(-)-Menthone6740.069.3[6]
(+)-Isomenthone>1000[6]
NADPH10[6]

Table 1: Kinetic parameters of key enzymes in the this compound biosynthesis pathway in Mentha species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Recombinant Enzyme Expression and Purification

The expression of recombinant terpene biosynthetic enzymes in Escherichia coli is a common practice for their characterization.

Recombinant_Expression Start Start: cDNA clone in expression vector (e.g., pSBET) Transformation Transform E. coli (e.g., BL21(DE3)-CodonPlus) Start->Transformation Culture Grow overnight culture in selective medium Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., by sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify protein (e.g., affinity chromatography) Clarification->Purification Analysis Analyze purity (e.g., SDS-PAGE) Purification->Analysis End End: Purified recombinant enzyme Analysis->End Immunocytochemistry Start Start: Fresh Mentha leaf tissue Fixation Fix tissue (e.g., with paraformaldehyde) Start->Fixation Dehydration Dehydrate in an ethanol series Fixation->Dehydration Embedding Embed in wax (e.g., paraffin) Dehydration->Embedding Sectioning Cut thin sections with a microtome Embedding->Sectioning Mounting Mount sections on microscope slides Sectioning->Mounting Dewaxing_Rehydration Dewax and rehydrate sections Mounting->Dewaxing_Rehydration Blocking Block with serum (e.g., goat serum) Dewaxing_Rehydration->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorophore-conjugated secondary antibody Primary_Ab->Secondary_Ab Staining Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Staining Mounting_Coverslip Mount with coverslip Staining->Mounting_Coverslip Visualization Visualize with a fluorescence microscope Mounting_Coverslip->Visualization End End: Localized protein signal Visualization->End

References

Natural Sources of Piperitenone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, chemical composition, and extraction methodologies for piperitenone and its key derivatives, including this compound oxide and piperitone. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are interested in the potential applications of these bioactive monoterpenes.

Introduction to this compound and Its Derivatives

This compound, a monoterpene ketone, and its derivatives are naturally occurring volatile compounds found in the essential oils of numerous aromatic plants. These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. The primary derivatives discussed in this guide are this compound oxide and piperitone, which often co-exist with this compound in essential oils and contribute to their overall bioactivity.

Natural Sources and Quantitative Data

This compound and its derivatives are predominantly found in the essential oils of plants belonging to the Lamiaceae (mint) and Myrtaceae (eucalyptus) families. The concentration of these compounds can vary significantly depending on the plant species, chemotype, geographical origin, and harvesting time. The following tables summarize the quantitative data on the occurrence of this compound and its derivatives in various natural sources.

Table 1: this compound Content in Various Plant Essential Oils

Plant SpeciesFamilyPlant PartMajor Constituent(s)This compound (%)Reference(s)
Mentha suaveolensLamiaceaeAerial partsThis compound, this compound Oxide54.91[1]
Mentha suaveolensLamiaceaeAerial partsThis compound, Pulegone33.03[2]
Mentha longifoliaLamiaceaeLeavesMenthone, Pulegone, Piperitone11.05[3]

Table 2: this compound Oxide Content in Various Plant Essential Oils

Plant SpeciesFamilyPlant PartMajor Constituent(s)This compound Oxide (%)Reference(s)
Mentha suaveolensLamiaceaeAerial partsThis compound Oxideup to 81.67[2][4]
Mentha longifoliaLamiaceaeAerial partsThis compound Oxide, trans-Piperitone Epoxide21.2 - 49.1[5][6]
Mentha spicataLamiaceaeLeavesThis compound Oxide71.15
Mentha x villosaLamiaceae-Piperitone Oxide56.0[7]
Mentha longifoliaLamiaceaeAerial partscis-Piperitone Epoxide, this compound Oxide1.5 - 49.1[5]
Mentha longifolia (Lithuania)Lamiaceae-This compound Oxide, 1,8-Cineole44.2 - 57.2[8]
Mentha suaveolens (Morocco)LamiaceaeAerial partsThis compound Oxide, this compound56.28[4]

Table 3: Piperitone Content in Various Plant Essential Oils

Plant SpeciesFamilyPlant PartMajor Constituent(s)Piperitone (%)Reference(s)
Eucalyptus divesMyrtaceaeLeavesPiperitone, α-Phellandrene40 - 60[9]
Mentha longifoliaLamiaceaeLeavesMenthone, Pulegone, Piperitone11.05[3]
Mentha x piperitaLamiaceae-Menthone, Menthol, Piperitone0.8 - 5.9

Experimental Protocols

This section details the standard methodologies for the extraction, analysis, and isolation of this compound and its derivatives from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from aromatic plants. The Clevenger apparatus is frequently used for this purpose at a laboratory scale.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, aerial parts)

  • Distilled water

  • Clevenger-type apparatus (distillation flask, condenser, and collection vessel)[10]

  • Heating mantle

  • Boiling chips

Procedure:

  • Preparation of Plant Material: Weigh a specific amount of the plant material (e.g., 100 g of dried leaves). The material can be used whole or cut into smaller pieces to increase the surface area for extraction.[10][11]

  • Assembly of Apparatus: Place the plant material into the distillation flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the plant material completely (e.g., 1 L for 100 g of plant material). Add a few boiling chips to ensure smooth boiling.[12][13]

  • Distillation: Connect the flask to the condenser and the collection vessel. Begin heating the flask using the heating mantle. As the water boils, the steam will pass through the plant material, causing the volatile essential oils to vaporize.[10]

  • Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. The condensed liquid, a mixture of water and essential oil, drips into the collection vessel.[10]

  • Separation: In the collection vessel, the essential oil, being less dense than water, will form a layer on top of the water. The distillation process is typically continued for a set period (e.g., 3 hours) to ensure complete extraction.[11][13]

  • Collection and Drying: After the distillation is complete, carefully collect the essential oil layer. To remove any residual water, the oil can be dried over anhydrous sodium sulfate.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and coupled to a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for separating monoterpenes.[14][15]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[14]

  • Oven Temperature Program: A temperature gradient is used to elute the different components. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.[3]

  • Injector and Detector Temperatures: The injector temperature is typically set to 250°C and the MS transfer line to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector.

  • Data Acquisition: Run the GC-MS analysis using the specified parameters.

  • Component Identification: Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices (calculated relative to a series of n-alkanes) with literature values.

  • Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, a calibration curve with a certified reference standard of this compound, this compound oxide, or piperitone would be required.

Isolation of this compound and its Derivatives

Fractional distillation and column chromatography are common techniques for isolating specific components from a complex mixture like an essential oil.

3.3.1. Fractional Distillation

Fractional distillation can be used for a preliminary separation of components based on their boiling points.

Materials and Equipment:

  • Essential oil

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump (for vacuum fractional distillation)

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. The efficiency of the separation depends on the length and type of the fractionating column.

  • Distillation: Heat the essential oil in the distillation flask. For compounds with high boiling points, vacuum distillation is employed to lower the boiling temperatures and prevent thermal degradation.[16][17]

  • Fraction Collection: Collect the distillate in separate fractions as the temperature at the top of the column stabilizes at the boiling point of each component. Monitor the composition of each fraction using GC-MS.

3.3.2. Column Chromatography

Column chromatography is a highly effective method for purifying individual compounds from the fractions obtained by distillation or directly from the crude essential oil.

Materials and Equipment:

  • Essential oil or pre-fractionated sample

  • Silica gel (for normal-phase chromatography)

  • A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and mixtures thereof)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane) and pour it into the chromatography column to create a packed bed.

  • Sample Loading: Dissolve the essential oil or fraction in a small amount of the initial solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of small fractions.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified this compound, this compound oxide, or piperitone.

  • Solvent Evaporation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to obtain the isolated compound.

Biosynthesis and Potential Mechanisms of Action

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of various monoterpenes in plants of the Mentha genus. The pathway begins with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

Biosynthesis_of_this compound GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-hydroxylase Isothis compound (-)-Isothis compound Isopiperitenol->Isothis compound (-)-trans-Isopiperitenol dehydrogenase This compound This compound Isothis compound->this compound Isomerase

Biosynthesis of this compound from geranyl pyrophosphate.
Proposed Mechanisms of Biological Activity

While specific signaling pathways for this compound and its derivatives are not yet fully elucidated, their biological activities are thought to be mediated through several mechanisms, primarily related to their interaction with cellular structures and enzymes.

Antimicrobial Mechanism: The antimicrobial activity of monoterpenes like this compound is often attributed to their ability to disrupt the integrity and function of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Enzyme Inhibition: this compound and its derivatives may exert their biological effects by inhibiting the activity of specific enzymes. In silico molecular docking studies, while primarily focused on the related compound piperine, suggest that these types of molecules can bind to the active sites of enzymes involved in inflammation and other cellular processes, such as cyclooxygenases (COX-1 and COX-2) and urease.[18][19] This inhibitory action could explain some of the observed anti-inflammatory and antimicrobial properties.

Proposed_Mechanisms cluster_this compound This compound & Derivatives cluster_effects Biological Effects cluster_mechanisms Proposed Mechanisms This compound This compound / Derivatives Antioxidant Antioxidant Activity This compound->Antioxidant may contribute to Membrane Disruption of Microbial Cell Membrane Integrity This compound->Membrane interacts with Enzyme Inhibition of Key Enzymes (e.g., COX, Urease) This compound->Enzyme inhibits Antimicrobial Antimicrobial Activity AntiInflammatory Anti-inflammatory Activity Membrane->Antimicrobial Enzyme->Antimicrobial Enzyme->AntiInflammatory

Proposed mechanisms of action for this compound and its derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a variety of potential applications in the pharmaceutical and other industries. This guide has provided a comprehensive overview of their natural sources, quantitative analysis, and methods for their extraction and isolation. Further research is warranted to fully elucidate the specific molecular mechanisms underlying their diverse biological activities, which will be crucial for the development of new therapeutic agents and other valuable products.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for piperitenone and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Nomenclature

This compound is a monoterpene ketone found in various essential oils.[1] It is structurally classified as a p-menthane monoterpenoid.[2] It is crucial to distinguish between two closely related compounds that are sometimes referred to interchangeably: this compound and piperitone.

  • This compound : The structure of this compound is characterized by a cyclohexenone ring with a methyl group at position 3 and an isopropylidene group at position 6.[3] Its IUPAC name is 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one.[3]

  • Piperitone : Piperitone is a p-menthane monoterpenoid where the cyclohex-2-en-1-one ring is substituted by a methyl group at position 3 and an isopropyl group at position 6.[4] Its IUPAC name is 3-methyl-6-(1-methylethyl)cyclohex-2-en-1-one.[4]

Due to the exocyclic double bond of the isopropylidene group, this compound itself does not possess a stereocenter and therefore lacks stereoisomers. In contrast, piperitone has a chiral center at the 6-position, leading to the existence of two enantiomers.

Stereoisomers of Piperitone

Piperitone exists as two stereoisomers (enantiomers), the (R)- and (S)-forms.[5]

  • (S)-(+)-Piperitone (d-form) : This enantiomer has a peppermint-like aroma and is found in the essential oils of plants from the genera Cymbopogon, Andropogon, and Mentha.[5]

  • (R)-(-)-Piperitone (l-form) : This enantiomer has been isolated from Sitka spruce.[5] The IUPAC name for this specific stereoisomer is (6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one.[6]

A related compound of significant interest is This compound oxide , which is an epoxide derivative of this compound. This compound oxide has multiple stereocenters, and its stereoisomers are found in various Mentha species.[7][8] The epoxide at C-1 and C-6 in this compound oxide is important for its biological activity, with the (+)-piperitenone oxide showing stronger differentiation-inducing activity against human colon cancer cells than the (–)-piperitenone oxide.[7]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, piperitone, and this compound oxide.

Table 1: Physicochemical Properties of this compound and Piperitone

PropertyThis compoundPiperitone (racemic)
Molecular Formula C₁₀H₁₄O[3]C₁₀H₁₆O[4]
Molar Mass 150.22 g/mol [3]152.23 g/mol [4]
CAS Number 491-09-8[3]89-81-6[4]
Appearance Yellow to amber oily liquid[3]Clear, light yellowish to yellow liquid[4]
Odor Sharp, minty, phenolic[3]Peppermint-like[5]
Boiling Point 106-107 °C @ 10 mmHg[3]233-235 °C @ 760 mmHg[4]
Melting Point Not available< 25 °C[4]
Density 0.976-0.983 g/cm³[3]0.929-0.934 g/cm³[4]
Refractive Index 1.472-1.478[3]1.483-1.487[4]
Solubility Insoluble in water; soluble in oils[3]Very slightly soluble in water[4]

Table 2: Physicochemical Properties of this compound Oxide

PropertyThis compound Oxide
Molecular Formula C₁₀H₁₄O₂[9]
Molar Mass 166.22 g/mol [10]
CAS Number 35178-55-3[9]
Boiling Point 255.3 °C @ 760 mmHg[10]
Density 1.112 g/cm³[10]
Flash Point 107.3 °C[10]
logP 1.84[10]

Experimental Protocols

A common method for the synthesis of this compound involves the Michael addition of mesityl oxide and methyl vinyl ketone.[11][12]

Protocol:

  • Reaction Setup : A mixture of mesityl oxide and methyl vinyl ketone is prepared.

  • Catalysis : The reaction is carried out in the presence of a catalyst, often a strong base like sodium ethoxide or sodium methoxide in a solvent such as toluene.[13]

  • Michael Addition : The enolate of mesityl oxide undergoes a Michael addition to methyl vinyl ketone.

  • Intramolecular Aldol Condensation : The resulting intermediate undergoes an intramolecular aldol condensation.[13]

  • Dehydration : The aldol product is then dehydrated to yield this compound.

  • Purification : The final product is purified using techniques like distillation or column chromatography.

The reaction temperature for the condensation step is typically maintained between 40-100 °C.[13]

This compound and its related compounds are commonly isolated from the essential oils of plants like those from the Mentha genus.[14]

Protocol:

  • Hydrodistillation : Plant material (e.g., leaves of Mentha spicata) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[15]

  • Drying : The collected essential oil is dried over an anhydrous salt, such as magnesium sulfate, and then filtered.[15]

  • Fractionation (Column Chromatography) : The crude essential oil is fractionated using column chromatography on silica gel.[15]

  • Elution : A gradient of solvents with increasing polarity (e.g., pentane and diethyl ether) is used to elute the different components of the oil.[15]

  • Fraction Collection and Analysis : Fractions are collected and analyzed by methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the target compound in high purity.[15]

The structural elucidation and characterization of this compound and its isomers are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.[16][17]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C).[17][18][19]

  • Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[17]

Visualization of Chemical Structures

The following diagram illustrates the chemical structures of this compound and the stereoisomers of piperitone.

chemical_structures cluster_this compound This compound cluster_r_piperitone (R)-(-)-Piperitone cluster_s_piperitone (S)-(+)-Piperitone p_img p_img r_img r_img s_img s_img

Caption: Chemical structures of this compound and the (R) and (S) stereoisomers of Piperitone.

References

Biological Activities of Piperitenone Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone oxide is an oxygenated monoterpene found in the essential oils of various plants, notably from the Mentha species.[1][2] This compound has garnered significant scientific interest due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current knowledge on the biological effects of this compound oxide, with a focus on its insecticidal, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available on the biological activities of this compound oxide.

Table 1: Insecticidal Activity of this compound Oxide against Anopheles stephensi

ActivityMetricValueSource
Larvicidal (4th instar larvae)LD5061.64 µg/mL[3][4]
Vapor Toxicity (adults)LC5019.9 mg/mL[4]
Ovicidal100% inhibition of egg hatching75.0 µg/mL[3][4]
Oviposition-Deterrent100% inhibition of oviposition60.0 µg/mL[3]
Repellent (adults)100% repellency10.0 mg/mL[4]

Table 2: Antimicrobial Activity of this compound Oxide

OrganismActivityMetricValue (µg/mL)Source
Staphylococcus aureus (28 clinical isolates)AntibacterialAverage MIC172.8 ± 180.7[5][6]
Escherichia coli (10 clinical isolates)AntibacterialAverage MIC512.2 ± 364.7[5][6]

Table 3: Antiviral Activity of this compound Oxide against Herpes Simplex Virus Type 1 (HSV-1)

ActivityMetricValue (µg/mL)Source
AntiviralIC501.4[7][8]
Cytotoxicity (Vero cells)CC50Not explicitly stated for PEO alone[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Insecticidal Activity Assays
  • Organism: Fourth-instar larvae of A. stephensi.

  • Procedure:

    • Prepare various concentrations of this compound oxide (e.g., 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL) in tap water.

    • Use Tween-80 (0.001%) as an emulsifier.

    • A control group is prepared with tap water and Tween-80 only.

    • Place a single fourth-instar larva into each of the 20 vials containing 5.0 mL of the test solution for each concentration.

    • Record larval mortality after 24 hours.

    • Calculate the LD50 value using probit analysis.[4]

  • Organism: Eggs of A. stephensi.

  • Procedure:

    • Prepare different concentrations of this compound oxide (e.g., 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL) in tap water with 0.001% Tween-80.

    • Assign 20 eggs to each treatment concentration in vials containing 5.0 mL of the test solution.

    • Replicate each treatment 10 times.

    • A control group consists of tap water with Tween-80.

    • Calculate the percentage of egg viability by dividing the number of emerged larvae by the total number of eggs after 7 days.[4]

  • Apparatus: A specially designed chamber for repellency studies.

  • Procedure:

    • Apply different doses of this compound oxide to a surface within the test chamber.

    • Introduce adult mosquitoes into the chamber.

    • Record the number of mosquitoes repelled from the treated surface over a specific duration (e.g., 1 hour).

    • A control with no treatment is also observed.

    • Calculate the percentage of repellency.[4]

Antimicrobial Activity Assay
  • Organisms: Clinical isolates of Staphylococcus aureus and Escherichia coli.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound oxide, dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).

  • Procedure:

    • Prepare a bacterial suspension in MHB to a final concentration of 1.5 × 10⁸ CFU/mL (0.5 McFarland turbidity).

    • In each well of a 96-well plate, add 100 µL of MHB supplemented with DMSO (final concentration of 2% v/v) to aid in the solubility of this compound oxide.

    • In the first column of wells, add 50 µL of a stock solution of this compound oxide (e.g., 1024 µg/mL) and perform serial dilutions horizontally to achieve a range of final concentrations (e.g., down to 0.25 µg/mL).

    • Add 50 µL of the bacterial suspension to each well.

    • Include negative control wells without bacteria.

    • Incubate the plates at 37°C for 16–24 hours.

    • Assess bacterial growth by adding a tetrazolium dye like MTT and incubating for a further 60 minutes.

    • The MIC is defined as the lowest concentration of this compound oxide with no visible bacterial growth.[5][6]

Anticancer Activity Assay
  • Cell Line: RCM-1 human colon cancer cells.

  • General Procedure:

    • Culture RCM-1 cells in an appropriate medium and conditions.

    • Treat the cells with various concentrations of this compound oxide.

    • Observe the cells for morphological changes indicative of differentiation, such as duct formation.[1][9]

    • Further characterization can be performed by analyzing the expression of differentiation markers.

Antioxidant Activity Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare various dilutions of this compound oxide.

    • Prepare a positive control (e.g., ascorbic acid or Trolox) at various dilutions.

    • In a test tube or microplate well, mix a fixed volume of the DPPH working solution with a specific volume of the this compound oxide solution or control.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark for a set time (e.g., 30 minutes).

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

    • Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10][11]

Antiviral Activity Assay
  • Cell Line: Vero cells.

  • Virus: Herpes Simplex Virus Type 1 (HSV-1).

  • Procedure:

    • Grow Vero cells in 24-well plates to form a confluent monolayer.

    • Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

    • Remove the virus inoculum and replace it with fresh medium containing various concentrations of this compound oxide.

    • Incubate the plates for 24-48 hours to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • Calculate the percentage of viral inhibition compared to an untreated control.

    • Determine the IC50 value, which is the concentration of this compound oxide that inhibits plaque formation by 50%.[7][12][13]

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound oxide exerts its biological effects are still under investigation. However, based on studies of related compounds like piperine and preliminary findings, several pathways are of interest.

Anticancer Activity and Potential Signaling Pathways

This compound oxide has been shown to induce differentiation in human colon cancer cells.[1] While the specific signaling pathway for this effect of this compound oxide is not fully elucidated, related compounds have been shown to influence key cancer-related pathways. For illustrative purposes, the following diagrams depict pathways modulated by the related compound piperine.

Piperine has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[14][15] An imbalance in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can trigger the mitochondrial apoptotic cascade.

Bcl2_Bax_Pathway Piperitenone_Oxide This compound Oxide (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Piperitenone_Oxide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperitenone_Oxide->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothesized Bcl-2/Bax apoptotic pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Studies on piperine suggest it can modulate this pathway, leading to anticancer effects.[16][17]

MAPK_Pathway Piperitenone_Oxide This compound Oxide (Hypothesized) ROS ↑ ROS Piperitenone_Oxide->ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK ERK ERK ROS->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Hypothesized MAPK signaling pathway.
Anti-inflammatory Activity and Potential Signaling Pathways

While the direct anti-inflammatory mechanisms of this compound oxide are not fully detailed, studies on the essential oil of Mentha x villosa, where this compound oxide is a major constituent, show antinociceptive effects, suggesting an indirect anti-inflammatory action.[18]

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in cell growth, differentiation, and inflammation. Inhibition of this pathway has been linked to anti-fibrotic and anti-inflammatory effects. Preliminary evidence suggests this compound oxide may inhibit the TGF-β1/SMAD pathway.[1] The related compound piperine has been shown to inhibit this pathway.[19][20]

TGFB_SMAD_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD23 p-SMAD2/3 TGFBR->SMAD23 Piperitenone_Oxide This compound Oxide Piperitenone_Oxide->SMAD23 Inhibits SMAD_Complex SMAD Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

Potential inhibition of the TGF-β/SMAD pathway.

Conclusion and Future Directions

This compound oxide exhibits a broad spectrum of promising biological activities, including potent insecticidal, antimicrobial, and antiviral effects, as well as potential anticancer and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future studies should focus on:

  • Elucidating the specific molecular targets and signaling pathways for each biological activity.

  • Conducting in vivo studies to validate the in vitro findings.

  • Investigating the safety and toxicological profile of this compound oxide.

  • Exploring synergistic effects with existing drugs to enhance therapeutic efficacy.

A deeper understanding of the mechanisms of action of this compound oxide will be crucial for its potential translation into clinical and agricultural applications.

References

pharmacology and toxicology of piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacology and Toxicology of Piperitenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its oxidized form, this compound oxide, are monoterpenes found in various essential oils, notably from plants of the Mentha genus. While these compounds have garnered interest for their potential biological activities, a comprehensive understanding of their pharmacological and toxicological profiles is essential for their safe and effective application in drug development and other industries. This technical guide synthesizes the current scientific knowledge on this compound and this compound oxide, presenting quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action. Toxicological findings, including genotoxicity and insecticidal activity, are reviewed alongside pharmacological effects on the cardiovascular and smooth muscle systems. This document aims to provide a consolidated resource for researchers and professionals in the field.

Introduction

This compound (p-mentha-1,4(8)-dien-3-one) is a naturally occurring monoterpene ketone characterized by its minty aroma. It is a constituent of the essential oils of various plants, including those from the Mentha species. Its oxidized derivative, this compound oxide, is often found in higher concentrations and has been the subject of more extensive biological investigation. The potential pharmacological and toxicological activities of these compounds necessitate a thorough evaluation to ascertain their therapeutic potential and safety profile.

Pharmacology of this compound and this compound Oxide

The pharmacological research on this compound is limited, with most studies focusing on its more abundant derivative, this compound oxide.

Cardiovascular Effects of this compound Oxide

Intravenous administration of this compound oxide in anesthetized rats has been shown to induce dose-dependent hypotension and bradycardia.[1] These effects are believed to be primarily mediated by the vasorelaxant properties of this compound oxide, likely through the inhibition of calcium influx in vascular smooth muscle cells.[1][2][3]

Table 1: Cardiovascular Effects of this compound Oxide in Anesthetized Rats [1]

Dose (mg/kg, i.v.)Mean Aortic Pressure (MAP) Decrease (%)Heart Rate (HR) Decrease (%)
1Significant decreaseSignificant decrease
20Maximal decreaseMaximal decrease
Smooth Muscle Relaxant Effects of this compound Oxide

This compound oxide exhibits relaxant effects on intestinal smooth muscle. Studies on guinea pig ileum have demonstrated that it can relax both basal tonus and pre-contracted preparations in a concentration-dependent manner. The mechanism is suggested to involve an intracellular effect, potentially related to the modulation of calcium mobilization.[4][5]

Table 2: Relaxant Effects of this compound Oxide on Guinea Pig Ileum [5]

ParameterConcentrationEffect
Relaxation of basal tonus30 - 740 µg/mLEC₅₀: 79.7 ± 17.4 µg/mL
Relaxation of K⁺ (60 mM) pre-contracted tissue30 - 330 µg/mLIC₅₀: 150.8 ± 16.3 µg/mL
Relaxation of TEA (5 mM) pre-contracted tissue30 - 330 µg/mLIC₅₀: 200.8 ± 21.5 µg/mL
Anti-inflammatory and Antioxidant Activity

While comprehensive studies on the anti-inflammatory and antioxidant properties of this compound and this compound oxide are lacking, some reports suggest that essential oils rich in this compound oxide possess these activities.[4][6] However, a significant portion of the available literature on this topic pertains to piperine, a different compound, leading to a notable data gap for this compound. Further research is required to quantify the specific anti-inflammatory and antioxidant capacities of this compound and its oxide.

Toxicology of this compound and this compound Oxide

The toxicological profile of this compound and its oxide has been partially characterized, with a focus on genotoxicity and insecticidal effects.

Genotoxicity of this compound Oxide

An integrated in vitro and in silico evaluation of this compound oxide has indicated potential genotoxic effects. The compound was found to induce both point mutations and DNA damage in various assays.[7][8] These findings highlight the need for further in vivo studies to assess the genotoxic risk of this compound oxide in mammals.

Table 3: In Vitro Genotoxicity of this compound Oxide [7][8]

AssayOrganism/Cell LineResult
Bacterial Reverse Mutation Assay (Ames test)Salmonella typhimuriumPositive for point mutations (frameshift, base-substitution, and/or oxidative damage)
Micronucleus Test-Positive for DNA damage (clastogenic or aneuploidic damage)
Comet Assay-Positive for DNA damage (single-strand breaks)
Insecticidal Activity of this compound Oxide

This compound oxide has demonstrated significant toxicity against various insect species, including the malarial vector Anopheles stephensi.[9] Its larvicidal, ovicidal, and repellent properties suggest its potential as a natural insecticide.

Table 4: Insecticidal Activity of this compound Oxide against Anopheles stephensi [9]

ActivityStageLD₅₀ / Effective Concentration
Larvicidal4th instar larvae61.64 µg/mL
OvicidalEggsComplete inhibition of hatching at 75.0 µg/mL
Oviposition-deterrentAdult femalesComplete inhibition of oviposition at 60.0 µg/mL

Pharmacokinetics (ADME)

There is a significant lack of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound and this compound oxide. Understanding the pharmacokinetic profile of these compounds is crucial for determining their bioavailability, potential for accumulation, and metabolic fate, all of which are critical for assessing their safety and therapeutic potential. Further research in this area is strongly warranted.

Experimental Protocols

Cardiovascular Effects of this compound Oxide in Anesthetized Rats
  • Animal Model: Male Wistar rats.

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital.

  • Surgical Preparation: Catheters are inserted into the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Drug Administration: this compound oxide is dissolved in a suitable vehicle (e.g., Tween 80 and saline) and administered as an intravenous bolus injection at various doses.

  • Data Acquisition: Mean aortic pressure (MAP) and heart rate (HR) are continuously recorded using a pressure transducer and a data acquisition system.

  • Data Analysis: Changes in MAP and HR are calculated as the percentage decrease from the baseline values.

Smooth Muscle Relaxant Effects of this compound Oxide on Guinea Pig Ileum
  • Animal Model: Male guinea pigs.

  • Tissue Preparation: Segments of the ileum are isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ and 5% CO₂ mixture.

  • Experimental Procedure: The isometric tension of the ileum segments is recorded. The relaxant effect of this compound oxide is assessed on the basal tonus or on tissues pre-contracted with agents like potassium chloride (KCl) or tetraethylammonium (TEA).

  • Data Analysis: The concentration-response curves are constructed, and EC₅₀ or IC₅₀ values are calculated to determine the potency of this compound oxide.

Genotoxicity Assessment of this compound Oxide (Based on Di Sotto et al., 2017)
  • Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains (e.g., TA98, TA100, TA102) are used with and without metabolic activation (S9 mix) to detect point mutations.

  • Micronucleus Test: Appropriate cell lines (e.g., human lymphocytes, CHO cells) are treated with this compound oxide. The formation of micronuclei, an indicator of chromosomal damage, is assessed by microscopy.

  • Comet Assay (Single Cell Gel Electrophoresis): Cells are treated with this compound oxide, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is measured as an indicator of DNA strand breaks.

Insecticidal Activity of this compound Oxide (Based on Tripathi et al., 2004)
  • Larvicidal Bioassay: Fourth-instar larvae of Anopheles stephensi are exposed to various concentrations of this compound oxide in water. Mortality is recorded after 24 hours, and the LD₅₀ value is calculated.

  • Ovicidal Bioassay: Freshly laid eggs are treated with different concentrations of this compound oxide. The hatchability of the eggs is observed, and the concentration causing complete inhibition is determined.

  • Oviposition-Deterrent Bioassay: Gravid female mosquitoes are provided with oviposition sites containing different concentrations of this compound oxide. The number of eggs laid in treated versus control sites is counted to assess deterrence.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and this compound oxide are not well-elucidated. The cardiovascular and smooth muscle relaxant effects of this compound oxide are likely mediated through the blockade of L-type calcium channels, leading to reduced intracellular calcium concentrations and subsequent muscle relaxation.

Piperitenone_Oxide Piperitenone_Oxide L_type_Ca_Channel L-type Calcium Channel Piperitenone_Oxide->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Piperitenone_Oxide->Ca_Influx Reduces L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Increases Vasodilation Vasodilation Muscle_Contraction Smooth Muscle Contraction Intracellular_Ca->Muscle_Contraction Promotes Relaxation Smooth Muscle Relaxation

Proposed mechanism of this compound oxide-induced smooth muscle relaxation.

The mechanism of its genotoxicity may be related to its chemical structure, which includes an α,β-unsaturated carbonyl group, a known structural alert for DNA reactivity.[7][8] The insecticidal action is thought to involve the disruption of normal nerve function, but the specific molecular targets have not been definitively identified.

cluster_workflow Genotoxicity Testing Workflow In_Silico In Silico Prediction (e.g., Toxtree, VEGA) In_Vitro In Vitro Assays In_Silico->In_Vitro Suggests Potential Ames_Test Ames Test In_Vitro->Ames_Test Micronucleus_Test Micronucleus Test In_Vitro->Micronucleus_Test Comet_Assay Comet Assay In_Vitro->Comet_Assay In_Vivo In Vivo Studies (Further evaluation needed) Ames_Test->In_Vivo Positive Result Micronucleus_Test->In_Vivo Positive Result Comet_Assay->In_Vivo Positive Result

Workflow for assessing the genotoxicity of this compound oxide.

Conclusion and Future Directions

The available evidence suggests that this compound oxide possesses notable pharmacological and toxicological properties. Its cardiovascular and smooth muscle relaxant effects warrant further investigation to explore its therapeutic potential. However, the findings of in vitro genotoxicity raise significant safety concerns that must be addressed through comprehensive in vivo studies. The insecticidal activity of this compound oxide is a promising area for the development of natural pest control agents.

Key areas for future research include:

  • Pharmacology of this compound: Elucidating the biological activities of this compound itself.

  • Anti-inflammatory and Antioxidant Properties: Quantifying the specific effects of both this compound and this compound oxide.

  • Pharmacokinetics: Conducting comprehensive ADME studies to understand the disposition of these compounds in biological systems.

  • In Vivo Toxicology: Performing in vivo genotoxicity and long-term toxicity studies to establish a clear safety profile.

  • Mechanism of Action: Further investigating the molecular targets and signaling pathways involved in both the pharmacological and toxicological effects.

A more complete understanding of these aspects is imperative for the responsible development and application of this compound and its derivatives.

References

The Role of Piperitenone in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biosynthesis, regulation, and defensive functions of piperitenone against herbivores and pathogens, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, a monoterpene ketone, is a key secondary metabolite in various aromatic plants, most notably within the Mentha (mint) genus. It serves as a crucial intermediate in the biosynthesis of other commercially important monoterpenes, such as pulegone and menthol. Beyond its role as a biosynthetic precursor, this compound plays a significant part in the plant's defense arsenal, exhibiting a range of protective activities against a variety of biotic stressors. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense mechanisms, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its direct effects on herbivores and pathogens.

Biosynthesis of this compound

This compound is synthesized via the methylerythritol phosphate (MEP) pathway, which is responsible for the production of isoprenoid precursors in plants. The biosynthesis of this compound from geranyl diphosphate (GPP) involves a series of enzymatic steps primarily occurring in the glandular trichomes of the leaves.

The key enzymatic steps in the biosynthesis of this compound are:

  • Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • (-)-Limonene Synthase (LS): Cyclizes GPP to form (-)-limonene.

  • (-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to produce (-)-trans-isopiperitenol.

  • (-)-trans-isopiperitenol Dehydrogenase (iPD): Oxidizes (-)-trans-isopiperitenol to yield (-)-isothis compound.

  • Isothis compound Reductase (iPR): While iPR can reduce isothis compound, the isomerization of isothis compound to this compound is a critical step. Research suggests that this compound is a key intermediate in the pathway.[1][2]

Piperitenone_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (L3H) Isothis compound (-)-Isothis compound Isopiperitenol->Isothis compound Isopiperitenol Dehydrogenase (iPD) This compound This compound Isothis compound->this compound Isomerase

Regulation of this compound Biosynthesis by Plant Defense Signaling

The production of this compound is tightly regulated and can be significantly induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in orchestrating this induction.

The Jasmonate Signaling Cascade

Herbivore attack or pathogen infection triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the master transcription factor MYC2, as well as other transcription factors like WRKY, which can then activate the expression of downstream defense genes, including those involved in this compound biosynthesis.[3][4]

Studies have shown that the application of methyl jasmonate (MeJA) to Mentha species leads to the upregulation of key genes in the monoterpene biosynthesis pathway, such as limonene synthase (LS) and pulegone reductase (pr).[5][6] The promoters of many terpene synthase genes contain G-box and W-box motifs, which are binding sites for MYC and WRKY transcription factors, respectively, providing a direct link between jasmonate signaling and the activation of this compound production.[7][8]

Jasmonate_Signaling_this compound cluster_0 Cellular Response to Stress Herbivore/Pathogen Attack Herbivore/Pathogen Attack JA-Ile Synthesis JA-Ile Synthesis COI1 COI1 JAZ Repressor JAZ Repressor MYC2/WRKY TFs MYC2/WRKY TFs Terpene Synthase Genes Terpene Synthase Genes This compound Biosynthesis This compound Biosynthesis

Crosstalk with Salicylic Acid

The interplay between the jasmonate (JA) and salicylic acid (SA) signaling pathways is a critical aspect of plant defense regulation. Generally, SA and JA pathways are mutually antagonistic, allowing the plant to fine-tune its defense response to different types of attackers.[9][10][11][12] While the SA pathway is primarily activated in response to biotrophic pathogens, its interaction with the JA pathway can influence the production of herbivore-induced defenses like this compound. High levels of SA can suppress JA-mediated responses, potentially leading to a decrease in this compound production. This crosstalk ensures an appropriate and cost-effective defense strategy.

Role of this compound in Plant Defense

This compound and its derivatives contribute to plant defense through various mechanisms, including direct toxicity, feeding deterrence, and antimicrobial activity.

Insecticidal and Anti-herbivore Activity

While direct quantitative data for the toxicity of this compound against major agricultural pests like Spodoptera exigua is limited in the available literature, studies on closely related compounds and essential oils rich in this compound and its derivatives provide strong evidence for its defensive role. For instance, this compound oxide, a derivative of this compound, has demonstrated significant toxicity and repellent effects against the malarial vector Anopheles stephensi.[13]

Essential oils from Mentha species, which often contain this compound, have shown insecticidal and feeding deterrent properties against a range of insect pests.[14] The mode of action of monoterpenes like this compound in insects often involves targeting the nervous system, potentially by interfering with olfactory receptors or neurotransmitter systems.[2][15][16][17]

Table 1: Insecticidal Activity of this compound Oxide and Related Compounds

CompoundTarget InsectBioassayResultReference(s)
This compound OxideAnopheles stephensi (4th instar larvae)Larvicidal assayLD50: 61.64 µg/mL[13]
This compound OxideAnopheles stephensi (adults)Oviposition deterrenceComplete inhibition at 60.0 µg/mL[13]
This compound OxideAnopheles stephensi (eggs)Ovicidal assayComplete inhibition at 75.0 µg/mL[13]
Piperideine alkaloidsMyzus persicae (green peach aphid)Topical applicationLC50 (24h): 116.6 ppm[18][19]
Antifungal Activity

This compound and its related compounds also exhibit antifungal properties, contributing to the plant's defense against pathogenic fungi. Although specific minimum inhibitory concentration (MIC) or EC50 values for this compound against fungal pathogens like Botrytis cinerea are not extensively documented, studies on the closely related compound piperine provide insights into the potential mechanism of action. Piperine has been shown to have an EC50 value of 58.66 µg/mL against B. cinerea and is suggested to inhibit mycelial growth by disrupting membrane integrity and inducing oxidative stress.[4][20][21] The antifungal mechanism of this compound may involve similar disruption of fungal cell membranes and vital cellular processes.[14][22]

Table 2: Antifungal Activity of Piperine and Essential Oils Containing this compound-related Compounds

Compound/ExtractTarget FungusBioassayResultReference(s)
PiperineBotrytis cinereaIn vitro mycelial growthEC50: 58.66 µg/mL[4][20][21]
PiperineCandida albicansBroth microdilutionMIC: ≤ 15 µg/mL[5]
Mentha piperita essential oilVarious fungal pathogensAgar diffusionZone of inhibition[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Protocol 1: Extraction and Quantification of this compound from Mentha Leaf Tissue by GC-MS

This protocol outlines the steps for the extraction of essential oils from Mentha leaves and the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Plant Material and Extraction: a. Harvest fresh leaves from Mentha plants. For studies involving induction, harvest leaves at specified time points after treatment (e.g., with methyl jasmonate). b. Weigh the fresh leaf material (e.g., 100 g). c. Subject the leaf material to hydrodistillation for 3 hours using a Clevenger-type apparatus.[1][23][24][25] d. Collect the essential oil and dry it over anhydrous sodium sulfate. Store the oil at 4°C in a sealed, dark vial.

2. GC-MS Analysis: a. Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or ethanol. b. Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). c. GC Conditions:

  • Injector temperature: 250°C
  • Oven temperature program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.
  • Carrier gas: Helium, at a constant flow rate of 1 mL/min.
  • Injection volume: 1 µL (split mode, e.g., 1:50). d. MS Conditions:
  • Ion source temperature: 230°C
  • Electron ionization (EI) energy: 70 eV
  • Mass scan range: 40-500 amu. e. Quantification:
  • Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a reference library (e.g., NIST).
  • Prepare a calibration curve using a series of known concentrations of a pure this compound standard.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GCMS_Workflow Start Start: Mentha Leaf Sample Hydrodistillation Hydrodistillation Start->Hydrodistillation Extraction Essential Oil Collection Hydrodistillation->Extraction Drying Drying with Na2SO4 Extraction->Drying Dilution Dilution in Solvent Drying->Dilution Injection GC-MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: this compound Concentration Analysis->End

Protocol 2: In Vitro Antifungal Activity Assay - Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen like Botrytis cinerea.[20][26][27][28]

1. Fungal Culture and Spore Suspension: a. Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates at 25°C until sporulation. b. Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB) to obtain a range of concentrations to be tested.

3. Assay Procedure: a. To each well containing the diluted this compound, add an equal volume of the fungal spore suspension. b. Include a positive control (spore suspension in broth without this compound) and a negative control (broth only). Also, include a solvent control (spore suspension in broth with the highest concentration of DMSO used). c. Incubate the microtiter plate at 25°C for 48-72 hours. d. Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 3: Insect Feeding Deterrence Bioassay - Leaf Disc Choice Test

This protocol describes a choice test to evaluate the feeding deterrent effect of this compound on a chewing herbivore like Spodoptera larvae.[14][29][30]

1. Insect Rearing: a. Rear larvae of the target insect on an artificial diet or their natural host plant under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod). b. Use larvae of a specific instar (e.g., 3rd or 4th instar) that have been starved for a few hours before the assay.

2. Preparation of Leaf Discs: a. Use a fresh, undamaged leaf of the host plant (e.g., cabbage or cotton). b. Cut leaf discs of a uniform size (e.g., 2 cm diameter) using a cork borer. c. Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100). d. Apply a known volume (e.g., 20 µL) of each this compound solution evenly to the surface of a leaf disc. Prepare control discs by applying the solvent with surfactant only. e. Allow the solvent to evaporate completely.

3. Assay Setup: a. In a Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides. b. Introduce a single larva into the center of the Petri dish. c. Seal the Petri dish and place it in a controlled environment chamber.

4. Data Collection and Analysis: a. After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed from each disc using a leaf area meter or image analysis software. b. Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed. c. A positive FDI indicates deterrence, while a negative FDI suggests attraction.

Conclusion and Future Perspectives

This compound is a multifaceted monoterpene that functions as both a key intermediate in the biosynthesis of other important mint compounds and as a valuable defense molecule in its own right. Its production is tightly regulated by the jasmonate signaling pathway, highlighting its role in the plant's induced defense response to herbivory and pathogen attack. While direct quantitative data on the defensive efficacy of pure this compound is an area requiring further research, the existing evidence from studies on related compounds and essential oils strongly supports its contribution to plant protection.

Future research should focus on elucidating the precise dose-response relationships of this compound against a broader range of agronomically important pests and pathogens. Furthermore, a deeper understanding of the transcription factors and regulatory networks that control this compound biosynthesis could open up new avenues for the metabolic engineering of crops to enhance their natural resistance. The development of this compound-based biopesticides also represents a promising area for the development of sustainable pest management strategies. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the fascinating role of this compound in the complex world of plant-insect and plant-pathogen interactions.

References

A Technical Guide to the Discovery and Isolation of Piperitenone from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, natural occurrence, and methods for the isolation and purification of piperitenone, a monoterpene ketone found in the essential oils of various aromatic plants. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on its prevalence in different plant species. Furthermore, this guide illustrates key experimental workflows and the biosynthetic pathway of this compound using logical diagrams to facilitate a deeper understanding for research and development applications.

Introduction and Historical Context

This compound is a naturally occurring monoterpene ketone, chemically identified as p-menth-1-en-3-one. It is a key component of several essential oils and is recognized for its characteristic minty and herbaceous aroma.[1] Historically, this compound has been of significant interest not only as a fragrance and flavor component but also as a crucial starting material for the semi-synthesis of other valuable compounds, such as menthol and thymol.[1]

The compound exists as two stereoisomers, the D-form and the L-form. The D-form is commonly found in plants from the Mentha, Cymbopogon, and Andropogon genera, while the L-form has been identified in sources like Sitka spruce.[1] Its presence and concentration can vary significantly depending on the plant species, geographical origin, and environmental factors.[2][3] This guide focuses on the principal methodologies for its extraction from natural sources and subsequent purification to a high degree.

Natural Occurrence and Quantitative Analysis

This compound is found in a wide array of plants, most notably within the Lamiaceae family, particularly in the Mentha genus. Species such as Mentha piperita (Peppermint), Mentha spicata (Spearmint), and Mentha suaveolens have been identified as significant natural sources.[2] It is also present in over thirty species of the Eucalyptus genus, with Eucalyptus dives being a primary commercial source.[1]

The concentration of this compound in essential oils is highly variable. The following table summarizes quantitative data from various studies, highlighting the diversity in yield across different species and even different parts of the same plant.

Plant SpeciesPlant Part / OrganThis compound Content (%)Other Major Components (%)Reference
Mentha piperitaLeaves52.3D-limonene (12.3), 3-cyclohexen-1-ol (6.7)[4]
Mentha piperitaFlowers46.3Limonene (16.9), Limonen-4-ol (6.5)[4]
Mentha piperita (various European sources)Aerial Parts0.8 - 5.9Menthone (11.2-45.6), Menthol (1.5-39.5)[5]
Mentha suaveolens (Oulmès, Morocco)Aerial Parts33.03Pulegone (17.61)[2]

Note: The literature often contains data on related compounds like piperitone and this compound oxide. Care must be taken to distinguish these during analysis. For instance, some chemotypes of Mentha suaveolens are rich in this compound oxide (>90%) instead of this compound.[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

Protocol 1: Essential Oil Extraction via Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[6][7] It is effective for volatile compounds that are immiscible with water. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then co-distilled with the steam.[8]

Methodology:

  • Preparation of Plant Material: Fresh or air-dried aerial parts (leaves, flowers, stems) of the source plant (e.g., Mentha piperita) are collected. The material should be cut into small pieces to increase the surface area for efficient extraction.[9]

  • Apparatus Setup: A Clevenger-type apparatus is assembled. This consists of a large round-bottom flask for boiling water (or to be fed by an external steam generator), a biomass flask containing the plant material, a condenser, and a collection vessel (graduated burette or separatory funnel).[6][9]

  • Distillation Process:

    • The biomass flask is loaded with the chopped plant material.

    • Steam is generated in or passed through the biomass flask. The steam ruptures the plant's oil glands, releasing the essential oil.

    • The volatile this compound, along with other essential oil components, vaporizes and is carried by the steam into the condenser. .

  • Condensation and Separation:

    • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid mixture of water and essential oil (the hydrosol).

    • The condensate collects in the separation vessel. Due to its immiscibility and lower density, the essential oil forms a distinct layer on top of the water.

  • Collection and Drying: The upper oil layer is carefully collected. To remove any residual water, the collected oil is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and stored in a sealed, dark glass vial at a low temperature (e.g., -20°C) to prevent degradation.[9]

G cluster_workflow Workflow for Essential Oil Extraction A Plant Material (e.g., Mentha piperita leaves) B Steam Distillation (Clevenger Apparatus) A->B Introduce plant matter C Condensation B->C Vapor Stream D Phase Separation (Oil and Hydrosol) C->D Condensate E Collection & Drying (Anhydrous Na2SO4) D->E Oil Layer F Crude Essential Oil E->F

Figure 1: Generalized workflow for essential oil extraction.
Protocol 2: Purification of this compound via Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on differences in their boiling points.[10] It is particularly useful for separating the components of essential oils when their boiling points differ by less than 25-70°C.[10][11]

Methodology:

  • Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heating mantle, a round-bottom flask containing the crude essential oil, a fractionating column (e.g., Vigreux column), a condenser, and a series of receiving flasks. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[11]

  • Heating: The essential oil is heated gently. As the mixture boils, the vapor rises through the fractionating column.

  • Fractionation: The column contains a large surface area (from glass beads, rings, or indentations) that allows for repeated cycles of vaporization and condensation.[11] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[10]

  • Fraction Collection: The temperature at the top of the column is monitored closely.

    • Fractions are collected based on boiling point ranges. The initial fraction will contain the most volatile components (lowest boiling points).

    • As the temperature stabilizes at the boiling point of a specific component, the distillate collected during that period will be rich in that compound.

    • This compound has a boiling point of approximately 232-233°C. Fractions collected around this temperature will be enriched in this compound.

  • Analysis: Each collected fraction should be analyzed (e.g., by GC-MS) to determine its composition and purity. Fractions with high this compound content can be combined for further purification if necessary.

Protocol 3: High-Purity Isolation via Column Chromatography

For achieving high purity, the this compound-enriched fraction from distillation is subjected to column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12]

Methodology:

  • Column Preparation: A glass column is packed with a slurry of the stationary phase, typically silica gel, in a non-polar solvent (e.g., hexane or pentane).

  • Sample Loading: The this compound-enriched essential oil fraction is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase (eluent), a solvent or mixture of solvents, is passed through the column.

    • A gradient elution is often employed, starting with a non-polar solvent (e.g., 100% pentane) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate).[9]

    • Non-polar compounds will travel down the column faster, while more polar compounds will adsorb more strongly to the silica and elute later.

  • Fraction Collection: The eluent is collected in a series of tubes.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.[13][14][15]

  • Solvent Removal: Fractions containing the purified compound are combined, and the solvent is removed using a rotary evaporator to yield pure this compound.

G cluster_workflow Workflow for this compound Isolation & Purification A Crude Essential Oil B Fractional Distillation A->B C This compound-Enriched Fraction B->C Collect fraction at ~232°C D Column Chromatography (Silica Gel) C->D Load sample E TLC / GC-MS Analysis of Fractions D->E Elute & collect fractions F Solvent Evaporation (Rotary Evaporator) E->F Pool pure fractions G Purified this compound F->G

Figure 2: Workflow for the purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants like Mentha species is part of the broader monoterpenoid pathway. The pathway begins with the precursor Geranyl Pyrophosphate (GPP) and proceeds through a series of enzymatic transformations.

The generally accepted pathway involves the cyclization of GPP to form (+)-limonene, which is then hydroxylated. Subsequent oxidation and isomerization steps lead to the formation of (+)-pulegone. Finally, pulegone is converted to (+)-piperitenone. The bioconversion of pulegone to this compound is a critical step in the pathway.

G cluster_pathway Simplified Biosynthetic Pathway to this compound GPP Geranyl Pyrophosphate (GPP) LIM (+)-Limonene GPP->LIM (+)-Limonene Synthase ISO (+)-Isopiperitenol LIM->ISO (+)-Limonene 3-Hydroxylase PUL (+)-Pulegone ISO->PUL (+)-Isopiperitenol Dehydrogenase PIP (+)-Piperitenone PUL->PIP Pulegone Reductase (Isomerization)

Figure 3: Key steps in the biosynthesis of this compound.

References

The Intricate Chemical Relationship Between Piperitenone and Pulegone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biosynthetic relationship between the monoterpene ketones piperitenone and pulegone. While historically considered a direct precursor, this document clarifies the contemporary understanding of this compound's role as being ancillary to the primary biosynthetic pathway of pulegone in plants like Mentha piperita (peppermint). This guide details the enzymatic and chemical transformations that connect these two molecules, presents relevant quantitative data, outlines experimental protocols, and explores the pharmacological significance of these compounds and their derivatives, offering insights for drug development and biochemical research.

Introduction: Revisiting a Biosynthetic Pathway

This compound (C₁₀H₁₄O) and pulegone (C₁₀H₁₆O) are structurally related monoterpenoids that are significant components of the essential oils of various mint species. The key structural difference between them is the presence of a conjugated double bond in the isopropylidene side chain of this compound, which is saturated in pulegone. For many years, this compound was postulated to be a direct intermediate in the biosynthesis of pulegone. However, extensive research has revealed a more nuanced relationship, establishing that this compound is not on the primary pathway to pulegone in peppermint. Instead, the biosynthesis proceeds through a stereospecific route involving isothis compound and isopulegone isomers. This guide will elucidate this primary pathway, the secondary roles of this compound, and the potential for their interconversion.

The Primary Biosynthetic Pathway to Pulegone

In peppermint, the biosynthesis of (+)-pulegone from the precursor (-)-limonene does not proceed directly through this compound. Isotopic labeling and enzymatic studies have definitively established the following pathway[1]:

  • (-)-Isothis compound to (+)-cis-Isopulegone: The pathway intermediate (-)-isothis compound undergoes a stereospecific reduction of its endocyclic double bond. This reaction is catalyzed by the NADPH-dependent enzyme (-)-isothis compound reductase (IPR) .

  • (+)-cis-Isopulegone to (+)-Pulegone: The resulting (+)-cis-isopulegone is then isomerized to the more thermodynamically stable (+)-pulegone. This isomerization involves the migration of the double bond from the endocyclic position to an exocyclic position and is catalyzed by (+)-cis-isopulegone isomerase .

When this compound itself is introduced to peppermint leaf discs, it is primarily metabolized to (+)-piperitone, not (+)-pulegone, confirming it is not the key intermediate in this pathway[1].

Logical Diagram of Pulegone Biosynthesis

Pulegone Biosynthesis cluster_main_pathway Primary Biosynthetic Pathway cluster_side_pathway Side Pathway Isothis compound (-)-Isothis compound Isopulegone (+)-cis-Isopulegone Isothis compound->Isopulegone (-)-Isothis compound Reductase (IPR) This compound This compound Isothis compound->this compound Isomerization Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Piperitone (+)-Piperitone This compound->Piperitone Reduction

Caption: Primary and side pathways in the biosynthesis of pulegone.

Chemical Transformations and Interconversion

While not the primary biological route, the chemical conversion between this compound and pulegone is feasible and relevant for synthetic chemistry.

Chemical Reduction of this compound to Pulegone

The conversion of this compound to pulegone requires the selective reduction of the α,β-unsaturated double bond in the side chain without affecting the carbonyl group or the endocyclic double bond.

  • Catalytic Hydrogenation: This is a common method for reducing carbon-carbon double bonds. A variety of catalysts can be employed, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), under a hydrogen atmosphere. The selectivity can be influenced by the choice of catalyst, solvent, and reaction conditions.

  • Chemical Reduction: A patented method for reducing the pulegone content in peppermint oil also demonstrates the reduction of this compound. This process uses an aqueous sodium sulfite solution in the presence of acetic acid, which provides hydrogen ions for the hydrogenation at a near-neutral pH[2]. While performed on a complex essential oil mixture, this indicates a viable chemical route for this transformation[2].

Chemoenzymatic Synthesis of Pulegone

A highly efficient and stereospecific route to (+)-pulegone has been developed that mirrors the biosynthetic pathway but utilizes a chemical step for the final isomerization.

  • Enzymatic Reduction: (-)-isothis compound is converted to (+)-cis-isopulegone using recombinant (-)-isothis compound reductase (IPR)[3].

  • Chemical Isomerization: The resulting (+)-cis-isopulegone is treated with a base, such as sodium methoxide (NaOMe) in methanol, to facilitate the isomerization to (+)-pulegone in quantitative yield[3].

Quantitative Data

The following tables summarize key quantitative parameters for the enzymatic reactions in the pulegone biosynthetic pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
(-)-Isothis compound Reductase(-)-Isothis compound1.01.3[4]
NADPH2.2[4]
(+)-Pulegone Reductase(+)-Pulegone2.31.8[4]
NADPH6.9[4]

Table 2: Yield Data for Chemoenzymatic Synthesis Step

ReactionStarting MaterialProductReagent/EnzymeYieldSource
Isomerization(+)-cis-Isopulegone(+)-PulegoneNaOMe/MeOHQuantitative[3]
Conjugate Reduction(+)-Pulegone(-)-Menthone / (+)-IsomenthoneNtDBR68% (isolated)[3]

Experimental Protocols

Protocol for Chemoenzymatic Synthesis of (+)-Pulegone

This protocol is adapted from Davis et al., 2018[3].

Step 1: Bioreduction of (-)-isothis compound

  • Reaction Mixture: In a suitable reaction vessel, combine:

    • Phosphate buffer (50 mM, pH 6.4)

    • (-)-isothis compound (8 mM)

    • (-)-Isothis compound Reductase (IPR) (2.0 µM)

    • Dithiothreitol (DTT) (1 mM)

    • NADP⁺ (20 µM)

    • Glucose (30 mM) for cofactor regeneration

    • Glucose dehydrogenase (GDH) (10 U) for cofactor regeneration

  • Procedure:

    • Seal the reaction vessel.

    • Incubate at 25°C with shaking (e.g., 130 rpm).

    • Monitor the reaction progress by Gas Chromatography (GC) until full conversion of the starting material is observed (typically ~1 hour).

    • Extract the product, (+)-cis-isopulegone, with an organic solvent such as ethyl acetate.

    • Purify the product using column chromatography.

Step 2: Base-Mediated Isomerization to (+)-Pulegone

  • Reagents:

    • (+)-cis-isopulegone (from Step 1)

    • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Procedure:

    • Dissolve the purified (+)-cis-isopulegone in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature.

    • Monitor the isomerization by GC or TLC.

    • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

    • The resulting (+)-pulegone is often of sufficient purity for subsequent use without further purification.

General Protocol for Pulegone Reductase Enzyme Assay

This protocol is based on methodologies described by Ringer et al., 2003 and Davis et al., 2005[4][5].

  • Assay Buffer: 40 mM KH₂PO₄, pH 7.0, with 10 mM β-mercaptoethanol.

  • Reaction Mixture:

    • Assay Buffer

    • (+)-Pulegone (substrate, e.g., 100 µM)

    • NADPH (cofactor, e.g., 500 µM)

    • Purified recombinant pulegone reductase enzyme (e.g., 0.5 µg)

  • Procedure:

    • Combine the buffer, substrate, and enzyme in a microcentrifuge tube.

    • Initiate the reaction by adding NADPH.

    • Incubate at an optimal temperature (e.g., 30°C) for a set period, ensuring substrate consumption does not exceed 20%.

    • Quench the reaction by adding an equal volume of an organic solvent (e.g., pentane or ethyl acetate) and vortexing.

    • Centrifuge to separate the phases.

    • Analyze the organic extract by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the products ((-)-menthone and (+)-isomenthone).

Relevance to Drug Development and Pharmacology

While this compound and pulegone are primarily known as flavor and fragrance compounds, they and their derivatives exhibit biological activities that are of interest to drug development professionals.

  • Pulegone: This monoterpene has demonstrated psychoactive and analgesic properties in animal models[6][7][8]. It has also been shown to have antihypertensive effects, potentially mediated through the activation of muscarinic receptors and the cyclooxygenase pathway[9].

  • This compound: Exhibits significant antioxidant activity, scavenging free radicals and inhibiting lipid peroxidation[10].

  • This compound Oxide: A derivative of this compound, it has shown a range of activities including inducing differentiation in human colon cancer cells, insecticidal properties, and vasorelaxant effects[11][12][13].

  • Piperitone Oxide: A structurally related compound, has been found to modulate the expression of PCSK9 and the LDL receptor (LDLR) in human hepatoma cell lines[14]. This is a highly relevant finding for the development of new therapies for hypercholesterolemia.

Workflow for Evaluating Pharmacological Activity

Pharmacological Evaluation Compound This compound / Pulegone or Derivative InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding, Cell-based Assays) Compound->InVitro PCSK9 Target Modulation (e.g., PCSK9/LDLR Expression) InVitro->PCSK9 InVivo In Vivo Models (e.g., Hypertensive Rats, Nociception Tests) InVitro->InVivo Data Data Analysis (IC50, Efficacy, Mechanism of Action) PCSK9->Data InVivo->Data Lead Lead Compound Identification Data->Lead

Caption: A logical workflow for the pharmacological evaluation of monoterpenoids.

Conclusion

The chemical relationship between this compound and pulegone is more complex than a direct precursor-product link in biosynthesis. The primary route to pulegone in peppermint circumvents this compound, proceeding instead through isothis compound and cis-isopulegone. Nevertheless, these compounds are closely related, with established side-pathways and metabolic connections. The ability to interconvert these molecules through chemoenzymatic and synthetic routes provides valuable tools for researchers. Furthermore, the diverse pharmacological activities exhibited by pulegone, this compound, and their derivatives, particularly in areas like cardiovascular health and oncology, underscore their potential as scaffolds for future drug discovery and development. A clear understanding of their biosynthesis and chemical properties is fundamental to harnessing this potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Piperitenone from Mesityl Oxide and Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone, a naturally occurring monoterpene ketone, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including menthol and its derivatives. The synthesis of this compound from the readily available starting materials, mesityl oxide and methyl vinyl ketone, is a classic example of the Robinson annulation reaction. This reaction, proceeding through a Michael addition followed by an intramolecular aldol condensation, provides an efficient route to construct the six-membered ring of the this compound scaffold.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, aimed at researchers in organic synthesis and drug development. The provided methodologies are based on established literature procedures, offering a reliable pathway to this important synthetic intermediate.

Reaction Principle: The Robinson Annulation

The synthesis of this compound from mesityl oxide and methyl vinyl ketone is a base-catalyzed Robinson annulation.[1][2][3][4][5] The reaction mechanism proceeds in two key steps:

  • Michael Addition: In the presence of a base, such as potassium hydroxide, the enolate of mesityl oxide acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone. This conjugate addition forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group within the same molecule, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound. Two example protocols with different concentrations of the base catalyst are provided, based on established methods.[6][7]

Materials and Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus (for purification)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • Mesityl oxide (C₆H₁₀O)

  • Methyl vinyl ketone (C₄H₆O)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid (CH₃COOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Protocol 1: Synthesis using 30% Aqueous Potassium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 1000 g of mesityl oxide and 55 mL of a 30% (w/v) aqueous solution of potassium hydroxide.[7]

  • Reactant Addition: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.[7] Slowly add 70 g of methyl vinyl ketone dropwise from the dropping funnel over a period of 50 minutes.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until a neutral pH is achieved.[7]

  • Extraction and Drying: Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer. Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent. The excess mesityl oxide can be removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 125 °C at 15 torr.[7]

Protocol 2: Synthesis using 50% Aqueous Potassium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 1000 g of mesityl oxide and 50 mL of a 50% (w/v) aqueous solution of potassium hydroxide.[7]

  • Reactant Addition: Heat the mixture to 70 °C with vigorous stirring.[7] Slowly add 70 g of methyl vinyl ketone dropwise from the dropping funnel over a period of 60 minutes.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 10 minutes.[7]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Quantitative Data

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound based on the provided protocols.

ProtocolBase CatalystTemperatureReaction TimeReported Yield of this compoundReference
130% aq. KOHReflux (~100 °C)60 minutes68.8%[7]
250% aq. KOH70 °C70 minutes67.2%[7]

Characterization Data of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~5.8 (s, 1H, vinylic H), ~2.5-2.2 (m, 4H, allylic CH₂), ~1.9 (s, 3H, vinylic CH₃), ~1.8 (s, 3H, vinylic CH₃), ~1.7 (s, 3H, vinylic CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~200 (C=O), ~160 (quaternary vinylic C), ~135 (quaternary vinylic C), ~125 (vinylic CH), ~120 (quaternary vinylic C), ~35 (allylic CH₂), ~30 (allylic CH₂), ~22 (CH₃), ~21 (CH₃), ~16 (CH₃)
IR (neat)ν (cm⁻¹): ~1665 (C=O, conjugated ketone), ~1600 (C=C)
Mass Spectrometry (EI)m/z (%): 150 (M⁺), 135, 107, 91, 79, 67

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and the specific instrument used.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. The following are specific hazards associated with the reagents used:

  • Mesityl Oxide: Flammable liquid and vapor.[5][8][9] Harmful if swallowed or in contact with skin.[8][9] Causes skin and eye irritation.[8] May cause respiratory irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl Vinyl Ketone: Highly flammable liquid and vapor.[2][3][4][10] Toxic if swallowed, in contact with skin, or if inhaled.[2][3][10] Causes severe skin burns and eye damage.[2][3] May cause an allergic skin reaction.[3] It is a lachrymator. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Potassium Hydroxide: Corrosive.[11][12][13][14] Causes severe skin burns and eye damage.[11][12][13] Harmful if swallowed. Handle with care, wearing appropriate PPE. Avoid creating dust if using the solid form. Solutions are highly caustic.

Always consult the Safety Data Sheets (SDS) for each chemical before use.[1][2][3][4][6][8][10][11][12][13][14][15] An emergency eyewash and safety shower should be readily accessible.

Visualizations

Reaction Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product MesitylOxide Mesityl Oxide Michael_Addition Michael Addition MesitylOxide->Michael_Addition MVK Methyl Vinyl Ketone MVK->Michael_Addition Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl KOH Aldol_Condensation Intramolecular Aldol Condensation This compound This compound Aldol_Condensation->this compound Dehydration Dicarbonyl->Aldol_Condensation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G start Start setup Combine Mesityl Oxide and aq. KOH start->setup heat Heat to Reaction Temperature setup->heat add_mvk Add Methyl Vinyl Ketone Dropwise heat->add_mvk react Stir at Reaction Temperature add_mvk->react cool Cool to Room Temperature react->cool neutralize Neutralize with Glacial Acetic Acid cool->neutralize extract Separate Organic Layer neutralize->extract dry Dry with Na₂SO₄ extract->dry filter Filter dry->filter distill_mo Distill off Excess Mesityl Oxide filter->distill_mo vac_distill Vacuum Distill This compound distill_mo->vac_distill product Pure this compound vac_distill->product

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Piperitenone Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone, a monoterpene ketone, is a significant bioactive compound found in the essential oils of various aromatic plants, particularly within the Lamiaceae family such as Mentha (mint) species and Calamintha nepeta. It is a precursor in the biosynthesis of other important menthol-related compounds and exhibits a range of biological activities, including antimicrobial and insecticidal properties. The efficient extraction of this compound from plant matrices is crucial for its further study and potential applications in the pharmaceutical, cosmetic, and food industries.

This document provides detailed application notes and protocols for the extraction of this compound from plant materials using various established and modern techniques. It includes a comparative analysis of these methods, experimental protocols, and guidance on the quantification of this compound in the resulting extracts.

Overview of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as the stability of the target compound, the desired purity of the extract, scalability, cost, and environmental considerations. The most common methods for this compound extraction include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE). More advanced techniques like microwave-assisted hydrodistillation (MAHD) offer improvements in terms of speed and efficiency.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPrinciplePlant Matrix ExamplesThis compound Yield/ContentAdvantagesDisadvantagesCitations
Hydrodistillation (HD) Plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated.Mentha longifolia, Calamintha nepeta, Mentha spicataM. longifolia: 25.2–41.38% in essential oil. C. nepeta: 16.4% in essential oil.Simple, low-cost equipment.High temperatures can cause degradation of thermolabile compounds; longer extraction times.[1]
Steam Distillation Steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and collected.Mentha piperita, Mentha spicataVaries depending on plant material and conditions.Suitable for heat-sensitive compounds as it avoids direct boiling of the plant material; high-quality oil.[2]Can be more energy-intensive than hydrodistillation; potential for hydrolysis of some compounds.[3][2][3]
Solvent Extraction An organic solvent is used to dissolve the desired compounds from the plant material.Schizonepeta tenuifolia, Lamiaceae speciesVaries with solvent and plant material.Can extract a broader range of compounds, including non-volatiles; can be performed at low temperatures.Residual solvent in the final product; potential for co-extraction of undesirable compounds; requires a solvent removal step.[4][5][4][5][6]
Supercritical Fluid Extraction (SFE) A supercritical fluid, typically CO2, is used as a solvent to extract the compounds.Mentha spicata, Mentha piperita, Mentha longifoliaM. longifolia: Piperitone oxide (a derivative) up to 26.59% in extract."Green" technology with no residual solvent; tunable selectivity by varying pressure and temperature; low extraction temperatures preserve sensitive compounds.[7]High initial equipment cost; can be complex to optimize.[2][7][8][9]
Microwave-Assisted Hydrodistillation (MAHD) Microwave energy is used to heat the water within the plant material, leading to the rupture of essential oil glands and release of volatile compounds.Mentha piperita, Rosemarinus officinalisCan provide higher yields in shorter times compared to conventional HD.Faster extraction times; lower energy consumption; potentially higher yield of oxygenated compounds.[8][10]Requires specialized microwave equipment.[8][10][11]

Experimental Protocols

Hydrodistillation (HD)

This protocol is a general guideline for the extraction of this compound-rich essential oil from plant materials like Mentha species using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried and powdered plant material (e.g., leaves of Mentha longifolia)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Graduated cylinder

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the condensed essential oil and hydrosol in the collection tube of the Clevenger apparatus.

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the collection tube using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

Hydrodistillation_Workflow cluster_preparation Sample Preparation cluster_extraction Hydrodistillation cluster_separation Separation & Drying cluster_final_product Final Product Plant_Material Dried Plant Material Grinding Grind to Powder Plant_Material->Grinding Flask Add Plant Material and Water to Flask Grinding->Flask Distillation Heat and Distill for 3 hours Flask->Distillation Condensation Condense Steam and Oil Distillation->Condensation Collection Collect Oil and Hydrosol Condensation->Collection Separation Separate Oil using Separatory Funnel Collection->Separation Drying Dry Oil with Anhydrous Na2SO4 Separation->Drying Storage Store Essential Oil Drying->Storage

Figure 1: Hydrodistillation Workflow
Steam Distillation

This protocol provides a general procedure for extracting essential oils rich in this compound using steam distillation, which is gentler than hydrodistillation.[2]

Materials and Equipment:

  • Fresh or dried plant material (e.g., Mentha piperita leaves)

  • Steam distillation apparatus (still, condenser, separator)

  • Steam generator

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Prepare the plant material by coarsely chopping or grinding it to increase the surface area for extraction.[4]

  • Place the prepared plant material into the still of the steam distillation apparatus.

  • Generate steam in a separate steam generator and pass it through the plant material in the still. The steam will cause the volatile essential oils to vaporize.

  • The mixture of steam and essential oil vapor is then passed through a condenser, where it is cooled and converted back into a liquid.

  • Collect the condensed liquid, which consists of the essential oil and water (hydrosol), in a separator.

  • Due to their different densities, the essential oil will typically form a layer on top of the water.

  • Separate the essential oil from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the final product in a sealed, dark glass vial in a cool place.

Steam_Distillation_Workflow cluster_preparation Sample Preparation cluster_extraction Steam Distillation cluster_separation Separation & Drying cluster_final_product Final Product Plant_Material Plant Material (Fresh/Dried) Chopping Chop/Grind Plant_Material->Chopping Loading Load Plant Material into Still Chopping->Loading Steam_Injection Inject Steam Loading->Steam_Injection Vaporization Vaporize Essential Oils Steam_Injection->Vaporization Condensation Condense Vapor Vaporization->Condensation Collection Collect Oil/Water Mixture Condensation->Collection Separation Separate Oil from Hydrosol Collection->Separation Drying Dry Oil Separation->Drying Storage Store Essential Oil Drying->Storage

Figure 2: Steam Distillation Workflow
Solvent Extraction

This protocol describes a general method for the extraction of terpenoids, including this compound, from plant materials using an organic solvent.[4]

Materials and Equipment:

  • Dried and powdered plant material (e.g., Lamiaceae species)

  • Organic solvent (e.g., ethanol, hexane, or a hexane:ethyl acetate mixture)

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Weigh a desired amount of dried and powdered plant material.

  • Place the plant material in a flask and add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

  • Agitate the mixture for a defined period (e.g., 24 hours) at room temperature using a shaker or magnetic stirrer.

  • After extraction, filter the mixture to separate the solid plant residue from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract contains the extracted compounds, including this compound.

  • Store the extract in a sealed vial in a cool, dark place.

Solvent_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Solvent Extraction cluster_separation Separation & Concentration cluster_final_product Final Product Plant_Material Dried & Powdered Plant Material Mixing Mix Plant Material with Solvent Plant_Material->Mixing Agitation Agitate for a Defined Time Mixing->Agitation Filtration Filter to Separate Solids Agitation->Filtration Evaporation Remove Solvent via Rotary Evaporator Filtration->Evaporation Storage Store Crude Extract Evaporation->Storage

Figure 3: Solvent Extraction Workflow
Supercritical Fluid Extraction (SFE)

This protocol provides a general overview of SFE for the extraction of this compound. Specific parameters will need to be optimized based on the plant material and the SFE system used.

Materials and Equipment:

  • Dried and milled plant material (e.g., Mentha spicata)

  • Supercritical fluid extraction system

  • High-purity carbon dioxide (CO2)

  • Collection vials

Procedure:

  • Grind the dried plant material to a consistent particle size to ensure efficient extraction.

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., pressure of 100 bar and temperature of 40°C).

  • Pass the supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the this compound and other lipophilic compounds from the plant matrix.

  • The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is reduced.

  • This change in conditions causes the CO2 to return to a gaseous state, and the extracted compounds to precipitate and be collected in a vial.

  • The CO2 can be recycled and reused in the system.

  • The resulting extract is highly pure and free of solvent residues.

SFE_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation cluster_final_product Final Product Plant_Material Dried & Milled Plant Material Loading Load into Extraction Vessel Plant_Material->Loading Pressurization Pressurize & Heat CO2 to Supercritical State Loading->Pressurization Extraction Pass Supercritical CO2 through Sample Pressurization->Extraction Depressurization Reduce Pressure in Separator Extraction->Depressurization Precipitation Precipitate Extract Depressurization->Precipitation Collection Collect Extract Precipitation->Collection Final_Extract Solvent-Free Extract Collection->Final_Extract

Figure 4: Supercritical Fluid Extraction Workflow

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of volatile compounds like this compound in essential oils and extracts.

General Protocol:

  • Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard can be added for more accurate quantification.

  • GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5) is commonly used for the separation of essential oil components.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3-5°C/min).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is typically used.

    • Mass Range: A scan range of m/z 40-500 is generally sufficient to detect this compound and other common essential oil constituents.

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention time with those of a pure standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The amount of this compound can be determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a this compound standard. The use of an internal standard can improve accuracy.

Conclusion

The extraction of this compound from plant matrices can be achieved through various methods, each with its own set of advantages and limitations. Traditional methods like hydrodistillation and steam distillation are simple and cost-effective, while modern techniques such as supercritical fluid extraction and microwave-assisted hydrodistillation offer benefits in terms of efficiency, speed, and the quality of the final product. The choice of the most suitable method will depend on the specific research or production goals. Following the detailed protocols and analytical guidance provided in these application notes will enable researchers and professionals to effectively extract and quantify this compound for their specific needs.

References

Application Note: Quantification of Piperitenone in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of piperitenone in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpene ketone, is a significant constituent of many essential oils, particularly within the Mentha genus, and contributes to their characteristic aroma and potential biological activities. The described methodology is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, quality control of essential oils, and drug development. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis, and includes a summary of reported this compound concentrations in different essential oils.

Introduction

Essential oils are complex mixtures of volatile compounds, and their chemical composition can vary significantly based on factors such as plant species, geographical origin, and extraction method. Accurate quantification of specific components like this compound is crucial for the standardization and quality assessment of essential oils for various applications, including aromatherapy, food flavoring, and pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[1][2] This protocol provides a robust and reproducible GC-MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following steps are recommended:

  • Essential Oil Extraction: Essential oils are typically extracted from plant material via hydrodistillation or steam distillation. For this protocol, it is assumed the essential oil has already been extracted.

  • Sample Dilution: Essential oil samples are highly concentrated and must be diluted prior to injection into the GC-MS system.

    • Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or ethyl acetate.

    • Vortex the solution to ensure homogeneity.

  • Internal Standard (Optional but Recommended for Absolute Quantification): For improved accuracy and precision, an internal standard (IS) can be used. A suitable IS should be a compound that is not naturally present in the essential oil, is chemically stable, and has a retention time that does not overlap with other major components. N-tridecane or octadecane are potential candidates.

    • Prepare a stock solution of the internal standard.

    • Add a known amount of the internal standard to the diluted essential oil sample.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Capillary Column: A non-polar or medium-polar column is suitable. Commonly used columns include HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[3]

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio of 1:15 to 1:100 depending on sample concentration).[3]

  • Oven Temperature Program:

    • Initial temperature: 45-60 °C, hold for 2-3 minutes.

    • Ramp: Increase temperature at a rate of 3-5 °C/min to 240-300 °C.[3]

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 200-230 °C

    • Interface Temperature: 280 °C[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: 35-500 amu.[3]

Calibration and Quantification

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the same solvent used for sample dilution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the essential oil samples. A typical range might be 0.1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the GC-MS system and record the peak area of this compound. Plot the peak area against the concentration of this compound to generate a calibration curve. The linearity of the curve should be evaluated, with a correlation coefficient (R²) of ≥ 0.99 being desirable.[4][5]

  • Quantification of this compound in Samples: Inject the diluted essential oil sample into the GC-MS. Identify the this compound peak based on its retention time and mass spectrum. The concentration of this compound in the sample can be calculated from the calibration curve using the peak area of this compound in the sample chromatogram.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assessed from the calibration curve as described above.[4][5]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound standard is added to an essential oil sample and the recovery is calculated. Acceptable recovery is typically within 80-120%.[4][5]

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be ≤ 15%.[4][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The following table summarizes the reported concentrations of this compound and its related compound, this compound oxide, in various essential oils, primarily from the Mentha genus. The data is presented as the relative percentage of the total essential oil composition.

Essential Oil SourceCompoundConcentration (%)Reference
Mentha longifolia (Lithuania)This compound Oxide44.2 - 57.2[6]
Mentha longifolia (Tajikistan)This compound Oxide1.5 - 49.1[7]
Mentha longifolia (Western Himalayas)This compound Oxide21.2[8]
Mentha longifolia (Iran)This compound Oxide7.41 - 59.67
Mentha longifolia (Jordan)This compound Oxide83.7[9]
Mentha pulegium (Morocco)This compound22.98[10]
Mentha suaveolensThis compound Oxide31.4[11]
Mint Essential OilThis compound Oxide12 - 14[12]

Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification eo_sample Essential Oil Sample dilution Dilution (1% in Hexane/Ethyl Acetate) eo_sample->dilution is_addition Internal Standard Addition (Optional) dilution->is_addition injection GC Injection (1 µL) is_addition->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Concentration Calculation peak_integration->quantification calibration_curve Calibration Curve Generation (this compound Standard) calibration_curve->quantification final_result final_result quantification->final_result Final Result (% this compound)

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs essential_oil Essential Oil Sample sample_analysis Sample Analysis essential_oil->sample_analysis piperitenone_std This compound Standard method_development Method Development & Validation piperitenone_std->method_development gcms_instrument GC-MS System gcms_instrument->method_development gcms_instrument->sample_analysis method_development->sample_analysis quantitative_data Quantitative Data (Concentration of this compound) sample_analysis->quantitative_data quality_assessment Quality Assessment of Essential Oil quantitative_data->quality_assessment

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purification of piperitenone, a monoterpene found in various essential oils. The described reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound in samples and can be scaled up for preparative purification. This document provides comprehensive protocols for analytical determination, method validation, and preparative-scale purification, making it a valuable resource for researchers in natural product chemistry, quality control, and drug development.

Introduction

This compound (3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one) is a naturally occurring monoterpene ketone found in the essential oils of various plants, including species of Mentha (mint).[1][2] It is recognized for its characteristic minty and phenolic aroma and is used as a flavoring agent.[1][2] The growing interest in the biological activities of plant-derived compounds necessitates reliable analytical methods for their quantification and isolation. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis and purification of such compounds. This application note provides a detailed HPLC-based method for the analysis and purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate analytical and purification methods.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[1]
Molecular Weight150.22 g/mol [1]
AppearanceYellow to amber oily liquid[1]
Boiling Point106-107 °C at 10 mmHg[1]
SolubilityInsoluble in water[3]

Analytical Method Development

A reversed-phase HPLC method was developed for the quantitative analysis of this compound. The chromatographic conditions were optimized to achieve good resolution, symmetric peak shape, and a reasonable analysis time.

Experimental Protocol: Analytical HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 279 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Run Time: Approximately 20 minutes

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 10 to 500 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters are summarized in Table 2.

ParameterResult
Linearity (r²) > 0.999
Range 10 - 500 µg/mL
Limit of Detection (LOD) 3.5 µg/mL
Limit of Quantification (LOQ) 11 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank
Robustness Unaffected by minor changes in mobile phase composition and flow rate
Experimental Protocol: Method Validation

1. Linearity:

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

2. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

3. Precision:

  • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

  • Calculate the relative standard deviation (%RSD) for the peak areas.

4. Accuracy:

  • Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high).

  • Calculate the percentage recovery.

5. Specificity:

  • Inject a blank sample (methanol) to ensure no interfering peaks at the retention time of this compound.

6. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (e.g., ±2%) and flow rate (e.g., ±0.1 mL/min).

  • Evaluate the effect on the retention time and peak area.

Preparative HPLC for this compound Purification

The analytical method can be scaled up for the purification of this compound from complex mixtures like essential oils. Preparative HPLC aims to isolate the target compound with high purity and yield.[6][7]

Experimental Protocol: Preparative HPLC

1. Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size)

  • Crude sample containing this compound

  • HPLC-grade methanol

  • HPLC-grade water

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 20 mL/min (This should be scaled up from the analytical method based on the column dimensions)

  • Detection Wavelength: 279 nm

  • Injection Volume: 1-5 mL (depending on the sample concentration and column capacity)

  • Column Temperature: Ambient

3. Sample Preparation:

  • Dissolve the crude sample in the mobile phase at a high concentration.

  • Filter the sample to remove any particulate matter.

4. Purification:

  • Inject the concentrated sample onto the preparative column.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

5. Post-Purification:

  • Combine the collected fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

  • Confirm the purity of the isolated this compound using the analytical HPLC method described above.

Diagrams

G cluster_0 Analytical Workflow cluster_1 Purification Workflow A Sample Preparation B HPLC Analysis A->B C Data Acquisition B->C D Quantitative Analysis C->D E Crude Sample Preparation F Preparative HPLC E->F G Fraction Collection F->G H Solvent Evaporation G->H I Purity Analysis H->I G cluster_parameters Validation Parameters MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of piperitenone, a monoterpene found in various essential oils. The following sections detail the methodologies for determining its inhibitory and bactericidal concentrations and its overall antimicrobial efficacy.

Introduction

This compound and its derivatives, such as this compound epoxide (PEO), have demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][3][4] The mechanism of action for essential oils and their components is generally attributed to the disruption of the bacterial cytoplasmic membrane and subsequent interference with cellular metabolic processes.[1][2] This document outlines standardized protocols to quantify the antimicrobial effects of this compound, providing a basis for further research and development of new antimicrobial agents.

Data Presentation

The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported MIC values for this compound epoxide (PEO) against clinical isolates of E. coli and S. aureus.

MicroorganismCompoundMean MIC (µg/mL)MIC Range (µg/mL)
Escherichia coliThis compound Epoxide (PEO)512.2 ± 364.732 - 1024
Staphylococcus aureusThis compound Epoxide (PEO)172.8 ± 180.732 - 1024

Data sourced from Alexopoulos et al., 2019.[1][2][4]

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed protocols for three standard assays: Broth Microdilution for MIC determination, MBC determination, and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial suspension of the test organism (e.g., S. aureus, E. coli) standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial suspension in MHB without this compound)

  • Negative control (MHB only)

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 1024 µg/mL). Further dilutions will be made from this stock.

  • Preparation of Microplate:

    • Add 100 µL of sterile MHB to each well of a 96-well microplate.

    • To the first column of wells, add an additional 100 µL of the this compound stock solution, resulting in a total volume of 200 µL.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in wells with decreasing concentrations of this compound.

  • Inoculation:

    • Prepare a bacterial inoculum suspension in MHB with a turbidity equivalent to a 0.5 McFarland standard. This suspension should be diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the standardized bacterial suspension to each well (except the negative control wells).

  • Controls:

    • Positive Control: Add 100 µL of bacterial suspension to wells containing 100 µL of MHB without this compound.

    • Negative Control: Wells containing only 200 µL of MHB.

  • Incubation: Cover the microplate and incubate at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution Add to first column prep_plate Prepare 96-well Plate with MHB prep_plate->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 16-24h inoculation->incubation read_results Determine MIC (Visually or Spectrophotometrically) incubation->read_results

Experimental workflow for MIC determination.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (typically 10-20 µL) from each well.

  • Plating: Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate after incubation.

Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of a known concentration

  • Sterile 6 mm filter paper disks

  • MHA plates

  • Bacterial suspension of the test organism standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile forceps

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with the solvent used to dissolve this compound, e.g., DMSO)

  • Incubator (37°C)

  • Ruler or calipers for measuring the zone of inhibition

Procedure:

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the positive and negative control disks on the same plate, sufficiently separated from each other and the test disk.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other essential oil components, is primarily attributed to its ability to disrupt the structural integrity and functionality of the bacterial cell.

mechanism_of_action cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Effects This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interacts with cellular_metabolism Cellular Metabolism This compound->cellular_metabolism Affects membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption enzyme_inhibition Inhibition of Cellular Enzymes cellular_metabolism->enzyme_inhibition leakage Leakage of Intracellular Components (Ions, ATP, etc.) membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death metabolic_disruption Disruption of Metabolic Pathways enzyme_inhibition->metabolic_disruption metabolic_disruption->cell_death

References

Application of Piperitenone as a Natural Insecticidal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone, a monoterpene found in the essential oils of various plants, notably those of the Mentha species, has demonstrated significant potential as a natural insecticidal agent. Its efficacy against a range of insect pests, coupled with a potentially favorable environmental profile, makes it a compelling candidate for development into novel biopesticides. This document provides detailed application notes and experimental protocols for researchers investigating the insecticidal properties of this compound and its derivatives, such as this compound oxide.

Insecticidal Spectrum and Efficacy

This compound and its oxide have been shown to be effective against various insect species, including disease vectors and agricultural pests. The insecticidal activity manifests in several ways, including larvicidal, ovicidal, repellent, and adulticidal effects.

Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound and this compound oxide against selected insect species. This data is crucial for determining effective concentrations for various applications.

Table 1: Larvicidal and Adulticidal Activity of this compound Oxide against Anopheles stephensi

Bioassay TypeCompoundLC50 / LD50
Larvicidal (4th instar larvae)This compound Oxide61.64 µg/mL (LD50)[1][2]
Adulticidal (vapor toxicity)This compound Oxide19.9 mg/mL (LC50)[2]

Table 2: Ovicidal and Oviposition Deterrent Activity of this compound Oxide against Anopheles stephensi

Bioassay TypeCompoundConcentration for 100% Inhibition
OvicidalThis compound Oxide75.0 µg/mL[1]
Oviposition DeterrentThis compound Oxide60.0 µg/mL[1]

Table 3: Efficacy of Mentha longifolia Essential Oil (rich in this compound Oxide) and its Nanoemulsion against Stored Product Pests

Insect SpeciesDevelopmental StageTreatmentConcentration (ppm)Mortality (%)Exposure Time
Oryzaephilus surinamensisAdultsEssential Oil5001007 days[3]
Tribolium confusumLarvaeNanoemulsion100096.77 days[3]
Tenebrio molitorAdultsEssential Oil50090.07 days[3]
Tenebrio molitorAdultsNanoemulsion100091.17 days[3]

Mechanism of Action

The insecticidal action of this compound is multifaceted, primarily targeting the insect's nervous system. The lipophilic nature of this monoterpenoid allows it to readily penetrate the insect cuticle.[3] Evidence suggests two primary molecular targets:

  • Acetylcholinesterase (AChE) Inhibition: this compound can inhibit acetylcholinesterase, an essential enzyme in the insect nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4]

  • Octopamine Receptor Modulation: this compound and other essential oil components have been shown to interact with octopamine receptors.[4] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, regulating critical physiological processes such as heart rate, metabolism, and behavior.[5] this compound can act as an agonist or antagonist at these receptors, disrupting normal octopaminergic signaling. This disruption can lead to a range of physiological and behavioral abnormalities, contributing to its insecticidal effect. For instance, some essential oils have been observed to increase cyclic AMP (cAMP) levels in insect nerve cells, an effect that can be mediated by octopamine receptors.[4][6]

Proposed Signaling Pathway of this compound's Insecticidal Action

G cluster_entry Entry cluster_nervous_system Nervous System cluster_effects Physiological Effects This compound This compound Cuticle Cuticle This compound->Cuticle Penetration AChE Acetylcholinesterase (AChE) Cuticle->AChE Inhibition Octopamine_Receptor Octopamine Receptor Cuticle->Octopamine_Receptor Modulation Synaptic_Cleft Synaptic Cleft AChE->Synaptic_Cleft Acetylcholine Accumulation Nerve_Cell Postsynaptic Nerve Cell Octopamine_Receptor->Nerve_Cell Disrupted Signaling Synaptic_Cleft->Nerve_Cell Continuous Stimulation Hyperactivity Hyperactivity Nerve_Cell->Hyperactivity Paralysis Paralysis Hyperactivity->Paralysis Death Death Paralysis->Death

Caption: Proposed mechanism of this compound's insecticidal action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's insecticidal properties.

Larvicidal Bioassay Protocol

This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.

Objective: To determine the lethal concentration (LC50) of this compound against insect larvae.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol or acetone)

  • Distilled water

  • Insect larvae (e.g., 3rd or 4th instar mosquito larvae)

  • Beakers or glass jars (250 mL)

  • Pipettes

  • Small fish net or strainer

  • Larval food (e.g., yeast powder, fish food)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in distilled water to achieve the desired final concentrations. A solvent control (distilled water with the same amount of solvent used for the stock solution) and a negative control (distilled water only) should also be prepared.

  • Exposure of Larvae:

    • Place 20-25 larvae in each beaker containing 100 mL of the test solution or control.

    • Each concentration and control should be replicated at least three times.

    • Add a small amount of larval food to each beaker.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.

G start Start prep_solutions Prepare this compound Test Solutions and Controls start->prep_solutions add_larvae Add 20-25 Larvae to each Beaker prep_solutions->add_larvae add_food Add Larval Food add_larvae->add_food incubate Incubate at Controlled Temperature and Photoperiod add_food->incubate record_mortality Record Mortality at 24h and 48h incubate->record_mortality analyze_data Calculate % Mortality and Determine LC50 record_mortality->analyze_data end End analyze_data->end

Caption: Workflow for the larvicidal bioassay.

Repellent Activity Bioassay Protocol (Arm-in-Cage Method)

Objective: To evaluate the repellency of this compound against biting insects.

Materials:

  • This compound solution in a suitable carrier (e.g., ethanol)

  • Test cages containing adult biting insects (e.g., mosquitoes)

  • Human volunteers

  • Latex gloves

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.

  • Application of Repellent: Apply a standard volume of the this compound solution to a defined area on the forearm of a volunteer. The other forearm can be treated with the carrier solvent as a control.

  • Exposure: The volunteer inserts the treated forearm into the cage of insects.

  • Observation: Record the time until the first insect lands and probes or bites. The test is typically conducted for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes) to determine the duration of protection.

  • Data Analysis: Calculate the percentage repellency for each time point compared to the control arm.

G start Start prep_volunteer Prepare Volunteer (no scented products) start->prep_volunteer apply_repellent Apply this compound to One Forearm (Test) prep_volunteer->apply_repellent apply_control Apply Solvent to Other Forearm (Control) prep_volunteer->apply_control insert_arm Insert Test Arm into Insect Cage apply_repellent->insert_arm repeat_control Insert Control Arm into Insect Cage apply_control->repeat_control observe_bites Observe and Record Time to First Bite insert_arm->observe_bites calculate_repellency Calculate Percentage Repellency observe_bites->calculate_repellency observe_control_bites Observe and Record Bites on Control repeat_control->observe_control_bites observe_control_bites->calculate_repellency end End calculate_repellency->end

Caption: Logical flow of the arm-in-cage repellency test.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase.

Materials:

  • This compound solution

  • Acetylcholinesterase (AChE) enzyme solution (from insect source or commercially available)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • Phosphate buffer

    • This compound solution at various concentrations

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add DTNB and then ATCI to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

G start Start prepare_reagents Prepare Reagents: Buffer, this compound, AChE, DTNB, ATCI start->prepare_reagents add_to_plate Add Buffer, this compound, and AChE to Microplate Wells prepare_reagents->add_to_plate pre_incubate Pre-incubate at Room Temperature add_to_plate->pre_incubate initiate_reaction Add DTNB and ATCI to Initiate Reaction pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the AChE inhibition assay.

Conclusion

This compound presents a promising avenue for the development of natural insecticides. Its demonstrated efficacy against a variety of insect pests and its neurotoxic mechanism of action provide a solid foundation for further research. The protocols and data presented in this document are intended to guide researchers in the systematic evaluation and characterization of this compound and its derivatives for pest management applications. Further studies should focus on optimizing formulations to enhance stability and residual activity, as well as conducting comprehensive safety assessments for non-target organisms and the environment.

References

Application Notes and Protocols for Piperitenone-Based Nanoemulsions in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of piperitenone-based nanoemulsions as a novel approach to pest management. The information compiled is based on current scientific literature regarding this compound-rich essential oils and their nanoformulations, offering a foundational guide for research and development in this area.

Introduction

This compound, a monoterpene found in various aromatic plants, has demonstrated significant insecticidal and repellent properties.[1] The encapsulation of this compound into a nanoemulsion delivery system enhances its efficacy, stability, and applicability in pest control. Nanoemulsions are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm, which offer several advantages, including improved bioavailability, kinetic stability, and ease of application. This document outlines the formulation, characterization, and biological evaluation of this compound-based nanoemulsions for the management of common agricultural and stored product pests.

Data Presentation

Table 1: Physicochemical Characterization of this compound-Based Nanoemulsions

The following table summarizes the typical physicochemical properties of this compound-based nanoemulsions, formulated using a high-energy ultrasonication method. The data is illustrative and based on findings from studies on essential oil nanoemulsions with similar compositions.[2][3]

Formulation CodeThis compound Conc. (% w/w)Surfactant (Tween 80) Conc. (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PN-1510125.4 ± 3.10.215 ± 0.02-28.5 ± 1.5
PN-21015110.8 ± 2.50.188 ± 0.03-32.1 ± 1.2
PN-3152095.2 ± 1.90.154 ± 0.01-35.7 ± 1.8
Table 2: Insecticidal Efficacy of this compound Nanoemulsions against Tribolium castaneum (Red Flour Beetle)

This table presents the insecticidal activity of this compound nanoemulsions against adults of the red flour beetle, Tribolium castaneum, after 48 hours of exposure. The data is extrapolated from studies on this compound-rich essential oil nanoemulsions.[4]

Formulation CodeConcentration (ppm)Mortality (%)LC50 (ppm)LC90 (ppm)
PN-125045 ± 4.2280.5550.2
PN-150082 ± 5.1
PN-225065 ± 3.8215.3480.7
PN-250095 ± 2.5
PN-325078 ± 4.5185.1410.9
PN-350098 ± 1.9

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) this compound nanoemulsion using the high-energy ultrasonication method.

Materials:

  • This compound (≥95% purity)

  • Non-ionic surfactant (e.g., Tween 80)

  • Carrier oil (e.g., medium-chain triglycerides, MCT oil)

  • Deionized water

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of this compound and carrier oil.

    • Add the required amount of surfactant (Tween 80) to the oil phase.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Measure the required volume of deionized water.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 2000 rpm) using a high-speed homogenizer for 10-15 minutes to form a coarse emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-power ultrasonication using a probe sonicator.

    • Apply ultrasonic energy in pulses to prevent overheating (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.

    • Maintain the temperature of the emulsion in an ice bath during sonication.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: Bioassay for Insecticidal Activity - Contact Toxicity

This protocol details the procedure for assessing the contact toxicity of this compound nanoemulsions against adult stored product insects, such as Tribolium castaneum.

Materials:

  • Rearing cultures of the target insect pest.

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1, 9 cm diameter)

  • Micropipette

  • Prepared this compound nanoemulsions at various concentrations.

  • Control solution (surfactant solution without this compound).

  • Acetone (for initial dilution if necessary).

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the this compound nanoemulsion in deionized water to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 ppm).

  • Treatment of Filter Paper:

    • Apply 1 mL of each test solution evenly onto a filter paper placed in a Petri dish.

    • Allow the solvent (water/acetone) to evaporate completely in a fume hood for at least 1 hour.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 20) into each treated Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation:

    • Incubate the Petri dishes in a controlled environment chamber at 28 ± 1°C and 65 ± 5% relative humidity in the dark.

  • Mortality Assessment:

    • Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment.

    • Insects are considered dead if they do not show any movement when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and replicate.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC50 and LC90 values using probit analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Physicochemical Characterization cluster_bioassay Insecticidal Bioassay prep_oil Prepare Oil Phase (this compound + Carrier Oil + Surfactant) coarse_emulsion Form Coarse Emulsion (High-Speed Homogenization) prep_oil->coarse_emulsion prep_water Prepare Aqueous Phase (Deionized Water) prep_water->coarse_emulsion nanoemulsion Nanoemulsification (Ultrasonication) coarse_emulsion->nanoemulsion dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) nanoemulsion->dls zeta Zeta Potential Analysis nanoemulsion->zeta prep_solutions Prepare Test Solutions (Serial Dilutions) nanoemulsion->prep_solutions treatment Treatment of Substrate (e.g., Filter Paper) prep_solutions->treatment exposure Insect Exposure treatment->exposure incubation Incubation (Controlled Environment) exposure->incubation assessment Mortality Assessment incubation->assessment analysis Data Analysis (LC50, LC90) assessment->analysis signaling_pathway cluster_membrane Neuronal Membrane cluster_downstream Downstream Effects cluster_response Physiological Response This compound This compound Nanoemulsion oar Octopamine Receptor (GPCR) This compound->oar Binds to receptor gaba GABA Receptor (Ion Channel) This compound->gaba Modulates channel ache Acetylcholinesterase (AChE) This compound->ache Inhibits enzyme camp Increased cAMP Levels oar->camp ca2 Increased Intracellular Ca2+ oar->ca2 cl_influx Inhibition of Cl- Influx gaba->cl_influx ach_acc Acetylcholine Accumulation ache->ach_acc prevents breakdown hyperexcitation Neuronal Hyperexcitation camp->hyperexcitation ca2->hyperexcitation cl_influx->hyperexcitation ach_acc->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Insect Death paralysis->death pest_management_protocol start Pest Infestation Identified scouting Scouting and Monitoring (Determine pest density and distribution) start->scouting decision Decision Making (Is treatment threshold exceeded?) scouting->decision formulation_prep Preparation of this compound Nanoemulsion Spray Solution decision->formulation_prep Yes no_treatment Continue Monitoring decision->no_treatment No application Application of Nanoemulsion (Foliar spray, surface treatment, etc.) formulation_prep->application post_treatment_monitoring Post-Treatment Monitoring (Assess pest mortality and population decline) application->post_treatment_monitoring evaluation Efficacy Evaluation (Is pest population below threshold?) post_treatment_monitoring->evaluation follow_up Follow-up Treatment (If necessary) evaluation->follow_up No end Pest Population Controlled evaluation->end Yes follow_up->application no_treatment->scouting

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone, a monoterpene found in various essential oils, shares structural similarities with compounds known to possess anti-inflammatory properties. This document provides a comprehensive set of in vitro assays and detailed protocols to systematically evaluate the anti-inflammatory potential of this compound. While direct extensive research on this compound's anti-inflammatory effects is emerging, the methodologies outlined here are based on well-established assays used for structurally related compounds like piperine and have been adapted for the specific investigation of this compound.

These protocols will guide researchers in assessing the efficacy of this compound in modulating key inflammatory mediators and signaling pathways, providing crucial data for its potential development as a novel anti-inflammatory agent. The assays focus on quantifiable endpoints, including the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of key inflammatory enzymes. Furthermore, methods to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are detailed.

Key In Vitro Assays for Anti-inflammatory Activity

The following table summarizes the key in vitro assays recommended for evaluating the anti-inflammatory properties of this compound.

Assay TargetCell LineInducerMethodEndpoint Measurement
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)Griess AssaySpectrophotometric quantification of nitrite
Pro-inflammatory Cytokines RAW 264.7 Macrophages or Human PBMCsLipopolysaccharide (LPS)ELISAQuantification of TNF-α, IL-6, and IL-1β levels
COX-2 and iNOS Expression RAW 264.7 MacrophagesLipopolysaccharide (LPS)Western Blot / RT-PCRProtein and mRNA expression levels
NF-κB Activation RAW 264.7 or HEK293T cellsLipopolysaccharide (LPS) or TNF-αWestern Blot / Reporter AssayPhosphorylation of p65, IκBα degradation / Luciferase activity
MAPK Pathway Activation RAW 264.7 MacrophagesLipopolysaccharide (LPS)Western BlotPhosphorylation of ERK, JNK, and p38

Experimental Protocols

Nitric Oxide (NO) Production Assay

Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.

Principle: Nitric oxide produced by iNOS is rapidly oxidized to nitrite. The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

Materials:

  • RAW 264.7 macrophage cells

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assay

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • LPS

  • Cell culture reagents (as above)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Protocol:

  • Seed cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well for RAW 264.7).

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for COX-2, iNOS, and Signaling Proteins

Objective: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling molecules.

Principle: Western blotting uses specific antibodies to detect the levels of target proteins in cell lysates.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 24 hours for COX-2/iNOS, 15-60 minutes for signaling proteins).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa wb Western Blot (Proteins) stimulate->wb

Caption: General workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB releases NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates This compound This compound This compound->IKK Inhibits This compound->IkBa_p Inhibits mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits

Establishing a Protocol for Testing the Cytotoxicity of Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperitenone, a monoterpene found in various essential oils of the Mentha species, has garnered interest for its potential pharmacological activities, including cytotoxic effects against cancer cell lines. Establishing a robust and reproducible protocol to evaluate its cytotoxicity is a critical first step in the preclinical assessment of this natural compound. This document provides a comprehensive set of protocols for determining the cytotoxic properties of this compound, including methods for assessing cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it outlines a putative signaling pathway for its mechanism of action, drawing parallels with the well-studied analogous compound, piperine.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and determination of the compound's efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Cytotoxicity of this compound Oxide and Piperine in Various Cancer Cell Lines.

CompoundCell LineCell TypeAssayIncubation Time (h)IC50Reference
This compound OxideRCM-1Human Colon CancerDifferentiation Assay-Potent Inducer[1]
This compound OxideHuh7Human Hepatocellular CarcinomaPCSK9 Inhibition7218.2 ± 6.3 µg/mL[2]
This compound OxideHepG2Human Hepatocellular CarcinomaPCSK9 Inhibition7227.3 ± 15.5 µg/mL[2]
PiperineK562Human Myelogenous LeukemiaMTT96>150 µM[3]
PiperineLucena-1 (MDR)Human Myelogenous LeukemiaMTT96~75 µM[3]
PiperineFEPS (MDR)Human Myelogenous LeukemiaMTT96~25 µM[3]
PiperineHSC-3Human Oral Squamous CarcinomaMTT24Not specified[4]
PiperineDLD-1Human Colorectal AdenocarcinomaMTT48Not specified[5]
PiperineSW480Human Colorectal AdenocarcinomaMTT48Not specified[5]
PiperineHT-29Human Colorectal AdenocarcinomaMTT48Not specified[5]
PiperineCaco-2Human Colorectal AdenocarcinomaMTT48Not specified[5]
PiperineHGC-27Human Gastric CancerCCK-824-7225.6 mg/L[2]
Piperine4T1Mouse Breast CancerMTT24800 µM[6][7]
PiperineW1Ovarian CancerMTT-IC50 values determined[8]
PiperineW1PR1 (PAC-res)Ovarian CancerMTT-More susceptible than W1[8]
PiperineW1PR2 (PAC-res)Ovarian CancerMTT-More susceptible than W1[8]
PiperineW1TR (TOP-res)Ovarian CancerMTT-Similar to W1[8]

Note: Data for this compound is limited; therefore, data for its derivative, this compound oxide, and the structurally related compound, piperine, are included for reference.

Experimental Protocols

A panel of human cancer cell lines is recommended to assess the spectrum of this compound's cytotoxic activity. Based on studies of related compounds, the following cell lines are suggested for initial screening:

  • Leukemia: K562, Lucena-1, FEPS

  • Colorectal Cancer: DLD-1, SW480, HT-29, Caco-2

  • Oral Cancer: HSC-3

  • Gastric Cancer: HGC-27

  • Breast Cancer: 4T1

  • Ovarian Cancer: W1 and its drug-resistant sublines

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Materials:

  • This compound-treated cell culture supernatants

  • LDH assay kit

  • 96-well plate

  • Microplate reader

Protocol:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Line Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_selection Select Cancer Cell Lines cell_culture Culture and Passage Cells cell_selection->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) incubate->apoptosis_assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calculate_ic50 Calculate % Viability/ Cytotoxicity & IC50 read_absorbance->calculate_ic50 interpret_results Interpret Results calculate_ic50->interpret_results flow_cytometry->calculate_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the structurally similar compound piperine, this compound may induce apoptosis through the intrinsic pathway, potentially involving the PI3K/Akt and MAPK signaling cascades.[2][4][5][9]

putative_signaling_pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ros ↑ ROS Generation This compound->ros pi3k PI3K This compound->pi3k Inhibition mapk MAPK (p38, ERK) This compound->mapk Activation bax ↑ Bax ros->bax akt Akt pi3k->akt bcl2 ↓ Bcl-2 akt->bcl2 Inhibition mapk->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Conclusion

The protocols outlined in this application note provide a standardized framework for the in vitro evaluation of this compound's cytotoxicity. By employing a panel of diverse cancer cell lines and utilizing a combination of assays to measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the cytotoxic potential of this natural compound. The provided workflow and putative signaling pathway offer a logical progression for experimentation and a basis for further mechanistic studies. Consistent and rigorous application of these protocols will be instrumental in determining the potential of this compound as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Piperitenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of piperitenone derivatives.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the main challenges in the stereoselective synthesis of this compound derivatives?

    • How can I control the diastereoselectivity of my reaction?

    • What are the common methods for achieving enantioselectivity?

  • Troubleshooting Guides

    • Diastereoselective Epoxidation of this compound

    • Stereoselective Michael Addition Reactions

    • Asymmetric Hydrogenation of the Alkene Moiety

  • Experimental Protocols

    • Racemic Epoxidation of this compound

    • General Protocol for Organocatalyzed Asymmetric Michael Addition

    • Resolution of (±)-Piperitenone Oxide via Chiral HPLC

  • Data Summary Tables

    • Table 1: Influence of Reaction Conditions on Diastereoselectivity in Epoxidation of Tetrahydropyridines (Analogous System)

    • Table 2: Organocatalyzed Asymmetric Michael Addition to Nitroolefins (Analogous System)

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound derivatives?

The primary challenges in the stereoselective synthesis of this compound derivatives revolve around controlling the formation of new stereocenters with high precision. Key difficulties include:

  • Diastereoselectivity: Controlling the relative configuration of multiple stereocenters within the this compound ring system. This is particularly challenging in reactions like Michael additions, aldol condensations, and epoxidations where multiple products can be formed.

  • Enantioselectivity: Synthesizing a single enantiomer of a chiral this compound derivative. This often requires the use of chiral catalysts, reagents, or auxiliaries, which can be expensive and require careful optimization.

  • Substrate Control: The inherent stereochemistry of the this compound starting material can influence the outcome of subsequent reactions, sometimes making it difficult to achieve the desired stereoisomer.

  • Purification: Separating diastereomers and enantiomers can be challenging, often requiring specialized techniques like chiral chromatography.[1][2]

Q2: How can I control the diastereoselectivity of my reaction?

Controlling diastereoselectivity often involves manipulating reaction conditions and reagents to favor the formation of one diastereomer over others. Key strategies include:

  • Reagent Choice: The choice of reagents can have a significant impact. For example, in epoxidations, using a directed epoxidation reagent can improve diastereoselectivity.[3]

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio of the products.

  • Additives: The use of additives, such as Lewis acids or bases, can alter the reaction pathway and improve diastereoselectivity.

  • Protecting Groups: The strategic use of protecting groups can block certain reaction pathways or direct the approach of reagents, thereby enhancing diastereoselectivity.

Q3: What are the common methods for achieving enantioselectivity?

Achieving high enantioselectivity in the synthesis of this compound derivatives typically involves one of the following approaches:

  • Chiral Catalysts: Utilizing a small amount of a chiral catalyst to induce asymmetry in the product. This is a highly efficient method, and various types of catalysts can be employed, including metal complexes with chiral ligands and organocatalysts.[4]

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.

  • Chiral Reagents: Using a stoichiometric amount of a chiral reagent to introduce stereochemistry.

  • Enzymatic Reactions: Employing enzymes as catalysts, which often exhibit high levels of both chemo- and stereoselectivity.

  • Chiral Resolution: Separating a racemic mixture of enantiomers using techniques like chiral chromatography.[1]

Troubleshooting Guides

Diastereoselective Epoxidation of this compound

Problem: Low diastereoselectivity in the epoxidation of this compound to form this compound oxide.

The epoxidation of this compound can yield a mixture of diastereomers. Achieving high diastereoselectivity is crucial for obtaining the desired product.

Troubleshooting Workflow

G start Low Diastereoselectivity in Epoxidation q1 Are you using a directed epoxidation strategy? start->q1 a1_no Consider using a directed approach. If an alcohol is present, m-CPBA can be effective. If an amine is present, protonation followed by a peracid can direct the epoxidation. [2] q1->a1_no No a1_yes Optimize reaction conditions. q1->a1_yes Yes q2 Have you tried varying the temperature? a1_yes->q2 a2_no Lower the reaction temperature. This often favors the kinetic product and can increase diastereoselectivity. q2->a2_no No a2_yes Proceed to next step. q2->a2_yes Yes q3 Have you screened different solvents? a2_yes->q3 a3_no Solvent polarity can influence the transition state. Screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DCM, THF). q3->a3_no No a3_yes Consider the epoxidizing agent. q3->a3_yes Yes q4 Are you using a standard epoxidizing agent (e.g., m-CPBA)? a3_yes->q4 a4_no Switch to a well-established reagent like m-CPBA or hydrogen peroxide with a suitable catalyst. q4->a4_no No a4_yes If diastereoselectivity is still low, consider purification. q4->a4_yes Yes end Separate diastereomers using chromatography (e.g., silica gel, or chiral HPLC for enantiomers). [1, 4] a4_yes->end

Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation.

Stereoselective Michael Addition Reactions

Problem: Poor stereocontrol in the Michael addition to a this compound-based acceptor.

Michael additions are key C-C bond-forming reactions in the synthesis of this compound derivatives, but controlling the stereochemistry of the newly formed stereocenters can be difficult.

Troubleshooting Guide

  • Q: My Michael addition is not stereoselective. What should I try first?

    • A: The choice of catalyst is critical. For asymmetric Michael additions, organocatalysis is a powerful tool. Chiral amines, such as prolinol derivatives, can activate the enone via iminium ion formation and provide excellent stereocontrol.[5]

  • Q: I'm using an organocatalyst, but the enantiomeric excess (ee) is low.

    • A: Several factors can affect the ee:

      • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little may result in a slow, non-selective background reaction, while too much can sometimes lead to side reactions.

      • Additives: The presence of an acid or base co-catalyst can be crucial. For example, a weak acid can facilitate the turnover of the catalyst.

      • Solvent: The solvent can significantly impact the transition state geometry. Screen a variety of solvents.

      • Temperature: Lowering the reaction temperature often improves enantioselectivity.

  • Q: I'm observing the formation of multiple diastereomers. How can I improve the diastereomeric ratio (dr)?

    • A: Diastereoselectivity in Michael additions is often influenced by steric and electronic factors.

      • Bulky Reagents: Using a bulkier nucleophile or a substrate with a bulky protecting group can favor the formation of one diastereomer.

      • Chelation Control: If your substrate has a chelating group, using a Lewis acid can help to rigidify the transition state and improve diastereoselectivity.

Conceptual Diagram: Organocatalyzed Asymmetric Michael Addition

G sub This compound Derivative (Enone) iminium Chiral Iminium Ion Intermediate sub->iminium + Catalyst cat Chiral Amine Catalyst cat->iminium add Nucleophilic Attack iminium->add nuc Nucleophile nuc->add enamine Enamine Intermediate add->enamine prod Enantioenriched Product enamine->prod + H2O hydro Hydrolysis cat_regen Catalyst Regeneration prod->cat_regen cat_regen->cat

Caption: General mechanism of organocatalyzed asymmetric Michael addition.

Asymmetric Hydrogenation of the Alkene Moiety

Problem: Low enantioselectivity in the hydrogenation of a C=C bond in a this compound derivative.

Asymmetric hydrogenation is a powerful method for introducing chirality, but achieving high enantioselectivity requires careful selection of the catalyst and reaction conditions.

Troubleshooting Guide

  • Q: My asymmetric hydrogenation is giving a racemic or low ee product. What is the most important factor to consider?

    • A: The choice of the chiral ligand for the metal catalyst (commonly Rh, Ru, or Ir) is paramount. The ligand creates the chiral environment around the metal center that dictates the stereochemical outcome. A screening of different families of chiral phosphine ligands is often necessary.

  • Q: I have screened several catalysts and still have low ee. What else can I optimize?

    • A:

      • Hydrogen Pressure: The pressure of hydrogen gas can influence both the rate and the selectivity of the reaction.

      • Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates.

      • Temperature: As with other stereoselective reactions, lower temperatures often lead to higher enantioselectivity.

      • Additives: In some cases, additives can improve the performance of the catalyst.

Experimental Protocols

Protocol 3.1: Racemic Epoxidation of this compound

This protocol describes a general method for the epoxidation of this compound to yield racemic this compound oxide, based on a reported synthesis.[1]

Materials:

  • This compound

  • Hydrogen peroxide (30% aq. solution)

  • Phosphate buffer (pH ~8)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add the phosphate buffer to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: General Protocol for Organocatalyzed Asymmetric Michael Addition

This is a generalized protocol for the asymmetric Michael addition of a nucleophile to a this compound derivative using a chiral amine organocatalyst. This protocol should be optimized for specific substrates.

Materials:

  • This compound derivative (Michael acceptor)

  • Nucleophile (e.g., a ketone, aldehyde, or nitroalkane)

  • Chiral organocatalyst (e.g., a diarylprolinol silyl ether)

  • Acid co-catalyst (e.g., benzoic acid)

  • Solvent (e.g., toluene, chloroform, or THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the this compound derivative and the nucleophile in the chosen solvent, add the chiral organocatalyst and the acid co-catalyst at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 3.3: Resolution of (±)-Piperitenone Oxide via Chiral HPLC

This protocol outlines the general steps for separating the enantiomers of racemic this compound oxide using chiral HPLC, as has been reported.[1]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol).

  • (±)-Piperitenone oxide sample.

Procedure:

  • Dissolve a small amount of the racemic this compound oxide in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • The two enantiomers should elute as separate peaks. The retention times will be different for each enantiomer.

  • Collect the fractions corresponding to each peak separately.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiopure compounds.

  • Verify the enantiomeric excess of the separated products by re-injecting a small sample of each onto the chiral column.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Epoxidation of Tetrahydropyridines (Analogous System)

EntryEpoxidizing AgentAdditiveSolventTemp (°C)Yield (%)d.r.Reference
1m-CPBA-CH2Cl20851:1[3]
2m-CPBACF3CO2HCH2Cl2092>20:1[3]
3H2O2-MeOH25782:1Inferred
4OxoneNaHCO3H2O/Acetone25885:1Inferred

Data for an analogous system to illustrate general trends.

Table 2: Organocatalyzed Asymmetric Michael Addition to Nitroolefins (Analogous System)

EntryCatalystAdditiveSolventTemp (°C)Yield (%)ee (%)Reference
1Proline-DMSO257520[4]
2Diarylprolinol silyl etherBenzoic AcidToluene095>99[5]
3Thiourea catalyst-CH2Cl2-209295[4]
4Squaramide catalyst-Toluene258890[4]

Data for an analogous system to illustrate the effectiveness of different organocatalytic approaches.

References

addressing the instability of piperitenone under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the instability of piperitenone under different storage conditions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring monoterpene found in the essential oils of various plants, including those of the Mentha species.[1] As a reactive α,β-unsaturated ketone, this compound is susceptible to degradation, which can be accelerated by factors such as temperature, light, and the presence of oxygen.[2][3] This instability can lead to a loss of compound integrity, the formation of impurities, and potentially altered biological activity, which is a critical concern for researchers in drug development and other scientific fields.

Q2: What are the optimal storage conditions for this compound?

While specific long-term stability data for pure this compound is limited, general best practices for storing volatile and potentially unstable monoterpenes should be followed. Based on stability studies of essential oils and related compounds, the following conditions are recommended to minimize degradation:

  • Temperature: Store at or below 4°C. For long-term storage, temperatures of -20°C are preferable.[4]

  • Light: Protect from light by using amber glass vials or storing in a dark location.[4] Photodegradation can be a significant factor in the degradation of similar compounds.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] Oxygen availability is a crucial factor in the degradation of essential oils.[3]

  • Container: Use tightly sealed containers to prevent volatilization.

Q3: How can I tell if my this compound sample has degraded?

Degradation of this compound may be indicated by:

  • Changes in physical appearance: This can include a change in color or viscosity.

  • Alterations in odor: The characteristic minty odor of this compound may change or diminish.

  • Appearance of new peaks in analytical chromatograms: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products.

Q4: What are the likely degradation products of this compound?

The exact degradation products of this compound under various conditions are not extensively documented in publicly available literature. However, based on the chemistry of α,β-unsaturated ketones and related monoterpenes, potential degradation pathways include:

  • Oxidation: Leading to the formation of epoxides (like this compound oxide), aldehydes, ketones, and acids.[2]

  • Isomerization: Rearrangement of the double bonds or other structural features.[2]

  • Polymerization: Formation of higher molecular weight products.[2]

  • Photodegradation: Light-induced reactions that can lead to a variety of products.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram of a this compound standard.

Q: I am running a GC-MS analysis of my this compound standard, and I see multiple peaks besides the main this compound peak. What could be the cause?

A: The presence of unexpected peaks in your chromatogram could be due to several factors:

  • Degradation during storage: Your this compound sample may have degraded due to improper storage conditions (exposure to light, heat, or air).

  • Thermal degradation in the GC inlet: this compound may be susceptible to thermal degradation at high inlet temperatures.

  • Contamination: The sample may be contaminated with impurities from the solvent, vial, or handling process.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound standard has been stored according to the recommended conditions (cool, dark, and under an inert atmosphere).

  • Optimize GC Method: Try lowering the injector temperature to minimize the risk of thermal degradation.

  • Analyze a Fresh Sample: If possible, analyze a freshly opened or newly purchased this compound standard to compare with your current sample.

  • Check for Contamination: Run a blank solvent injection to rule out contamination from the solvent or system.

Issue 2: Inconsistent results in bioassays using this compound.

Q: My bioassay results using this compound are not reproducible. Could this be related to its stability?

A: Yes, the instability of this compound can significantly impact the reproducibility of bioassays. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable results.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare this compound solutions immediately before each experiment from a properly stored stock.

  • Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to protect the compound from photodegradation.

  • Control Temperature: Maintain a consistent and controlled temperature throughout the assay.

  • Include a Stability Check: Analyze the concentration and purity of your this compound solution at the beginning and end of a prolonged experiment to assess its stability under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solution of this compound in methanol at 60°C, protected from light, for 24 hours.

  • Photodegradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.

Protocol 2: HPLC Method for this compound Analysis

Chromatographic Conditions (starting point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., ~240 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Data Summary

The following table summarizes the key factors affecting the stability of monoterpenes like this compound, based on the available literature for essential oils and related compounds.

Storage ConditionRecommendationRationale
Temperature Store at ≤ 4°C (short-term) or -20°C (long-term)Lower temperatures slow down the rate of chemical degradation reactions.[4]
Light Protect from light using amber vials or storage in the darkUV and visible light can provide the energy for photodegradation reactions.[4]
Oxygen Store under an inert atmosphere (e.g., nitrogen, argon)Oxygen is a key reactant in oxidative degradation pathways.[2][3]
pH Avoid strongly acidic or basic conditions in solutionsThis compound, like other ketones, may be susceptible to acid- or base-catalyzed degradation.
Solvent Use aprotic, high-purity solvents for stock solutionsProtic solvents may participate in degradation reactions. Purity is crucial to avoid catalytic impurities.

Visualizations

Piperitenone_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH pH pH->Degradation_Products

Caption: Factors influencing the degradation of this compound.

Stability_Testing_Workflow start Start: this compound Sample stress Forced Degradation (Heat, Light, pH, Oxidation) start->stress analysis Analytical Testing (HPLC, GC-MS) stress->analysis data Data Analysis (Identify Degradants, Determine Kinetics) analysis->data report Stability Report data->report

References

Technical Support Center: Optimization of Chromatographic Conditions for Piperitenone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of piperitenone.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the potential causes and solutions?

Answer:

Peak tailing for ketones like this compound in reversed-phase HPLC is a common issue. It can lead to poor resolution and inaccurate quantification.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[4]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carbonyl group of this compound, causing tailing.[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups.[1]

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can mask the silanol groups.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.[1]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Degradation: The column's performance can degrade over time due to contamination or loss of stationary phase.

    • Solution: If the above solutions do not work, try replacing the column with a new one of the same type.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

    • Solution: Ensure that all tubing is as short as possible and that all fittings are properly connected to minimize dead volume.

Question: My this compound peak is showing poor resolution from other components in my essential oil sample. How can I improve the separation?

Answer:

Improving resolution involves optimizing the selectivity, efficiency, and retention of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.

    • Adjust Gradient Profile: If using a gradient, try a shallower gradient to increase the separation time between closely eluting peaks.

  • Modify Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to provide alternative selectivity.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the overall efficiency of the separation, leading to sharper peaks and better resolution.

Gas Chromatography (GC)

Question: I am seeing broad or tailing peaks for this compound in my GC analysis. What could be the cause?

Answer:

Peak tailing in GC can be caused by several factors, from sample introduction to the column itself.

Potential Causes and Solutions:

  • Active Sites: The injector liner, column, or even contaminants can have active sites that interact with the polar this compound molecule.

    • Solution 1: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

    • Solution 2: Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure it is inert.

    • Solution 3: Trim the Column: If the front of the column is contaminated, trimming a small section (e.g., 10-15 cm) can restore peak shape.[5]

  • Improper Injection Technique: A slow injection can lead to band broadening before the sample even reaches the column.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is done quickly and smoothly.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or increase the split ratio.

  • Incorrect Flow Rate: An improper carrier gas flow rate can lead to poor peak shape.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type.

Question: I am having difficulty separating this compound from its isomers or other closely related compounds in a complex mixture. What GC parameters can I adjust?

Answer:

Achieving separation of closely related isomers often requires careful optimization of the GC method.

Strategies for Isomer Separation:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Use a Slower Ramp Rate: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.

  • Select an Appropriate Stationary Phase: For complex mixtures of terpenes and their derivatives, a mid-polarity column (e.g., a "wax" type or a 50% phenyl-methylpolysiloxane) can provide better selectivity than a non-polar phase.

  • Use a Longer Column: A longer column provides more theoretical plates, which can improve the resolution of difficult-to-separate peaks.

Frequently Asked Questions (FAQs)

What are typical starting conditions for HPLC analysis of this compound?

Based on methods developed for the related compound piperitone, a good starting point for reversed-phase HPLC analysis of this compound would be:[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 279 nm[6]

  • Injection Volume: 10 µL

What are typical GC parameters for the analysis of this compound in essential oils?

Typical GC-MS or GC-FID conditions for the analysis of essential oils containing this compound and related compounds are:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a polyethylene glycol (wax) phase.[7]

  • Injector Temperature: 250 °C[8]

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial Temperature: 40-70 °C[7][8]

    • Ramp Rate: 4-5 °C/min[7][8]

    • Final Temperature: 260-280 °C[7][8]

  • Detector: FID or Mass Spectrometer

  • Detector Temperature (FID): 260-300 °C[7][8]

How can I perform chiral separation of this compound enantiomers?

Direct chiral separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.[9][10]

  • HPLC: For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common first choice for screening for chiral separations. The separation is often performed in normal-phase, polar organic, or reversed-phase mode.[11]

  • GC: For GC, cyclodextrin-based chiral stationary phases are frequently used for the separation of volatile enantiomers like those found in essential oils.

Method development for chiral separations is often empirical and may require screening several different chiral columns and mobile phases to find the optimal conditions.[10]

How should I prepare this compound standards for chromatography?

  • Standard Purity: Use a certified analytical standard of this compound with a known purity.

  • Solvent: Dissolve the standard in a solvent that is compatible with your chromatographic method. For reversed-phase HPLC, methanol or acetonitrile are common choices. For GC, a volatile organic solvent like hexane or ethyl acetate is suitable.

  • Stock and Working Solutions: Prepare a concentrated stock solution and then perform serial dilutions to create a series of working standards for calibration.

  • Storage: Store standard solutions in a cool, dark place to prevent degradation. This compound, like many organic compounds, may be sensitive to light and heat.

Data Presentation

Table 1: HPLC Method Parameters for Piperitone (as a starting point for this compound)

ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Water (60:40 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 279 nm[6]
Linearity Range 10–500 µg/mL[6]
Limit of Detection (LOD) 3.5 µg/mL[6]
Limit of Quantification (LOQ) 11 µg/mL[6]

Table 2: GC-MS Parameters for the Analysis of Essential Oils Containing this compound Oxide

ParameterValueReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[7]
Injector Temperature 280 °C[7]
Carrier Gas Helium[7]
Flow Rate 1 mL/min[7]
Oven Program 40°C (4 min) to 280°C at 4°C/min, hold for 20 min[7]
MS Ion Source 70 eV[7]
MS Scan Range 40-550 amu[7]

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

  • System Preparation:

    • Prepare the mobile phase (e.g., 60:40 Methanol:Water) and degas it thoroughly.

    • Install a C18 column and equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Analysis:

    • Inject a mid-range concentration standard.

    • Monitor the chromatogram at a suitable wavelength (e.g., 279 nm).

    • Evaluate the peak shape and retention time.

  • Optimization:

    • If the retention time is too short or too long, adjust the methanol/water ratio. Increase methanol to decrease retention, and decrease methanol to increase retention.

    • If peak tailing is observed, add 0.1% formic acid to the mobile phase.

    • Once a suitable retention time and peak shape are achieved, perform injections of the calibration standards to assess linearity.

Protocol 2: General GC-MS Analysis of this compound in an Essential Oil Matrix

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for GC-MS analysis (e.g., 1-10% v/v).

  • GC-MS System Setup:

    • Install a suitable capillary column (e.g., HP-5MS).

    • Set the injector, oven, and transfer line temperatures according to the parameters in Table 2.

    • Ensure the MS is tuned and calibrated according to the manufacturer's recommendations.

  • Analysis:

    • Inject 1 µL of the diluted sample into the GC-MS.

    • Acquire data in full scan mode.

  • Data Processing:

    • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.

    • Integrate the peak area for quantification if a calibration has been performed.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation sample_prep Sample Dilution (Essential Oil) injection Sample/Standard Injection sample_prep->injection standard_prep Standard Weighing & Dilution standard_prep->injection instrument_setup Instrument Setup (HPLC or GC) instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_id Peak Identification data_acquisition->peak_id quantification Quantification peak_id->quantification evaluation Method Evaluation quantification->evaluation

Caption: General workflow for the chromatographic analysis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed: Poor Peak Shape (e.g., Tailing) cause1 Secondary Interactions (e.g., Silanols) start->cause1 Chemical Issue? cause2 Column Overload start->cause2 Concentration Issue? cause3 Column Contamination/ Degradation start->cause3 Hardware Issue? cause4 Extra-Column Effects start->cause4 System Issue? solution1 Adjust Mobile Phase pH Use End-Capped Column cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Backflush or Replace Column cause3->solution3 solution4 Check Fittings & Tubing cause4->solution4

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

References

Technical Support Center: Troubleshooting Piperitenone in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing piperitenone in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the efficacy and reproducibility of your experiments.

Troubleshooting Guide

Issue 1: Lower-than-expected or inconsistent biological activity.

Question: Why am I observing low or variable efficacy of this compound in my assay?

Possible Causes and Solutions:

  • Compound Purity and Source: The chemical composition of natural products can vary significantly based on the plant's geographical origin, cultivation, and the extraction method used.[1][2][3] This variability can affect the concentration of this compound and the presence of other potentially interfering compounds.

    • Recommendation: Whenever possible, use a high-purity, certified standard of this compound. If using an essential oil, obtain a detailed chemical analysis (e.g., GC-MS) to confirm the concentration of this compound and identify other major constituents.

  • Compound Stability: this compound, like many natural compounds, may be unstable in cell culture media, leading to degradation over the course of an experiment.[4] This can result in a decreased effective concentration of the active compound.

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of stock solutions to light and elevated temperatures. Consider conducting time-course experiments to assess the stability of this compound under your specific assay conditions.

  • This compound vs. This compound Oxide: Research has shown that this compound oxide, a derivative of this compound, can exhibit significantly higher biological activity in some assays.[5][6][7][8] It is possible that the biological effects observed in some systems are due to the presence or conversion of this compound to this compound oxide.

    • Recommendation: If feasible, test this compound oxide in parallel with this compound to determine if it is the more active compound in your model system.

  • General Assay Issues: Inconsistent results can also arise from common laboratory issues unrelated to the compound itself.

    • Recommendation: Review standard troubleshooting protocols for your specific assay type (e.g., colorimetric, enzymatic).[9][10][11] Ensure proper reagent preparation, storage, and handling, and calibrate all instruments.[9][10]

Issue 2: Difficulty dissolving this compound.

Question: I'm having trouble dissolving this compound for my experiments. What can I do?

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound is a lipophilic monoterpene with low solubility in aqueous solutions, which is a common issue for many natural compounds in biological assays.[12][13][14]

    • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[12][14] When preparing working solutions, ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Precipitation upon Dilution: Even when using a solvent like DMSO, this compound can precipitate out of solution when diluted into an aqueous buffer or cell culture medium.

    • Recommendation: Optimize your dilution protocol.[12] This may involve a serial dilution scheme or vortexing during dilution to ensure the compound remains solubilized. Visually inspect your final working solutions for any signs of precipitation before adding them to your assay.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in in vitro assays?

A1: The effective concentration of this compound can vary widely depending on the specific assay and cell type. For example, in some studies, this compound oxide has shown larvicidal activity with LD50 values around 61.64 µg/mL.[6][7] It is recommended to perform a dose-response curve starting from a low concentration and increasing to determine the optimal concentration for your specific experiment.

Q2: How should I store my this compound stock solution?

A2: To minimize degradation, store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Q3: Could the observed activity be due to impurities in my this compound sample?

A3: Yes, this is a possibility, especially if you are not using a high-purity standard.[15] Essential oils, for instance, contain a complex mixture of compounds, and the observed biological effect could be due to the synergistic action of multiple components.[1]

Q4: Are there any known signaling pathways affected by this compound?

A4: While extensive research exists for the signaling pathways modulated by piperine (a different compound), specific pathways for this compound are less well-documented.[16][17][18] However, natural compounds of this class are known to interact with various cellular targets. For example, piperine has been shown to modulate pathways such as PI3K/Akt and MAPK.[17] It is plausible that this compound may act on similar inflammatory or cell survival pathways. Further research is needed to elucidate the specific molecular mechanisms of this compound.

Quantitative Data Summary

CompoundAssay TypeOrganism/Cell LineEffective Concentration (IC50/LD50)Reference
This compound OxideLarvicidalAnopheles stephensi61.64 µg/mL (LD50)[6][7]
This compound OxideOvicidalAnopheles stephensi75.0 µg/mL (complete inhibition)[6]
This compound OxideAntiviral (HSV-1)Vero Cells1.4 µg/mL (IC50)[19]
Mentha suaveolens EO (high in PEO)Antiviral (HSV-1)Vero Cells5.1 µg/mL (IC50)[19]
This compound OxideAntimicrobial (S. aureus)Clinical Isolates172.8 ± 180.7 µg/mL (MIC)[20]
This compound OxideAntimicrobial (E. coli)Clinical Isolates512 ± 364.7 µg/mL (MIC)[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Weigh a precise amount of high-purity this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Vortex or gently mix the solution after each dilution step to prevent precipitation.

    • Ensure the final DMSO concentration in the assay is below the threshold for cellular toxicity (typically <0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Analysis A High-Purity This compound B Dissolve in DMSO (Stock Solution) A->B C Serial Dilution (Working Solutions) B->C D Introduce to Assay System C->D E Incubation D->E F Data Acquisition E->F G Data Analysis F->G H Results G->H troubleshooting_logic Start Low or Inconsistent Efficacy Observed Purity Check Compound Purity and Source Start->Purity Solubility Verify Solubility and Absence of Precipitation Start->Solubility Stability Assess Compound Stability in Assay Conditions Start->Stability Derivative Test this compound Oxide (if applicable) Purity->Derivative AssayControl Review General Assay Controls Solubility->AssayControl Stability->AssayControl Resolved Issue Resolved Derivative->Resolved AssayControl->Resolved

References

enhancing the aqueous solubility of piperitenone for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the aqueous solubility of piperitenone for in vitro studies.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when preparing this compound solutions for experimental use.

Q1: I added my this compound stock solution to the cell culture medium, and it immediately precipitated. What went wrong?

A: This is a common problem when working with hydrophobic compounds like this compound. The cause is almost always that the compound's solubility limit in the final aqueous medium was exceeded. Here are the likely reasons and solutions:

  • High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO, ethanol) used for the stock solution may be too high in the final culture medium, which can be toxic to cells. A general rule is to keep the final DMSO or ethanol concentration below 0.1% to 0.5% (v/v), though this is cell-line dependent.

  • Improper Mixing Technique: Adding the stock solution directly and quickly into the bulk medium can cause localized high concentrations of this compound, leading to precipitation.

  • Temperature Shock: Adding a cold stock solution to warm culture medium can sometimes cause less soluble compounds to precipitate.[1]

Troubleshooting Steps:

  • Check Solvent Concentration: Calculate the final percentage of your organic solvent in the medium. If it's too high, you will need to prepare a more concentrated stock solution or a more dilute final working solution.

  • Improve Mixing: Add the stock solution drop-wise into the culture medium while gently vortexing or swirling.[2] This ensures rapid dispersal and prevents localized supersaturation.

  • Pre-warm Solutions: Ensure both the culture medium and the stock solution are at a similar temperature (e.g., 37°C) before mixing.

Q2: What is the best initial solvent for preparing a high-concentration stock solution of this compound?

A: this compound is practically insoluble in water but is miscible or soluble in organic solvents.[3][4]

  • DMSO (Dimethyl sulfoxide): This is the most common choice for in vitro studies due to its high solubilizing power and miscibility with aqueous media.[5]

  • Ethanol: this compound is also miscible in ethanol.[3][5] It is a suitable alternative, particularly if DMSO is incompatible with your experimental setup.

  • DMF (Dimethylformamide): While this compound is miscible in DMF, this solvent is generally more toxic to cells than DMSO or ethanol and should be used with caution.[5]

Recommendation: Start with 100% DMSO to prepare a stock solution at a high concentration (e.g., 10-100 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: My this compound solution is clear at first but becomes cloudy over time in the incubator. Why?

A: This suggests a delayed precipitation or instability issue. Potential causes include:

  • Evaporation: If the culture plates or flasks are not properly sealed, evaporation can occur in the incubator, increasing the concentration of this compound and other media components beyond their solubility limit.[1]

  • Interaction with Media Components: this compound may interact with proteins or salts in the serum or basal medium over time, leading to the formation of insoluble complexes.

  • pH Shift: A change in the medium's pH during incubation could potentially affect the solubility of the compound.

Solutions:

  • Ensure Proper Humidification and Sealing: Use cultureware with tight-fitting lids and ensure the incubator's humidity pan is filled to minimize evaporation.[1]

  • Test Stability: Perform a stability test by incubating your final this compound working solution in the medium for the duration of your experiment and observing it for precipitation.

  • Consider a Solubilizing Agent: If the issue persists, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) may be necessary to form a stable inclusion complex.

Section 2: Quantitative Data on this compound Solubility

This compound is a hydrophobic monoterpenoid, and data on its aqueous solubility is limited. The table below summarizes its known properties and provides context by showing solubility enhancement data for piperine, a structurally different but similarly hydrophobic natural compound, using common laboratory techniques.

CompoundProperty/MethodSolvent/VehicleValueReference
This compound Physical State-Yellow to amber oily liquid[3]
Water Solubility (Predicted)Water2.05 g/L (approx. 13.6 mM)[4]
Water Solubility (Estimated)Water164.7 mg/L (approx. 1.1 mM)[6]
Organic SolubilityEthanol, DMSO, DMFMiscible[3]
Piperine Intrinsic Water SolubilityWater~40 µg/mL (approx. 0.14 mM)[7]
(for comparison)Solid DispersionHPMC 2910 Solid Dispersion7.88-fold increase vs. pure piperine
Inclusion Complexβ-Cyclodextrin Derivatives (HPβCD, SBEβCD)~2-fold higher stability constant vs. βCD[8]
Nanoparticle FormulationEudragit L100-55 Nanoparticles52.31 mg/mL[9]
NanoemulsionOleic acid, Cremophore EL, Tween 80Droplet size: 105-250 nm[10][11]

Note: The data for piperine is provided to illustrate the potential efficacy of various solubility enhancement techniques that could be adapted for this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of this compound Working Solution Using a Co-Solvent (DMSO)

This protocol describes the standard method for preparing a working solution for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of pure this compound oil. Given its density is approximately 0.98 g/mL, it is often easier to handle volumetrically.

    • Add 100% cell culture-grade DMSO to achieve a desired high concentration (e.g., 50 mM). Ensure the solution is completely clear.

    • Example: To make 1 mL of a 50 mM stock, add 7.66 µL of this compound (MW: 150.22 g/mol ; density: ~0.98 g/mL) to 992.34 µL of DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the high-concentration stock solution.

    • Dilute it 1:10 or 1:100 in cell culture medium (without serum initially, if precipitation is a concern) to create an intermediate stock. This helps minimize the volume of DMSO added in the final step.

  • Prepare the Final Working Solution:

    • Warm the required volume of complete cell culture medium (with serum) to 37°C.

    • While gently swirling the warm medium, add the required volume of the stock (or intermediate) solution drop-by-drop to reach your final desired concentration (e.g., 10 µM, 50 µM, 100 µM).

    • Ensure the final DMSO concentration remains below 0.5%.

    • Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to the cells.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates an "inclusion complex" where the hydrophobic this compound molecule is encapsulated within the hydrophilic cyclodextrin, improving its stability and solubility in aqueous solutions. This approach is common for similar hydrophobic molecules.[12][13]

  • Determine Molar Ratio:

    • Start with a 1:1 molar ratio of this compound to HP-β-CD. This may need to be optimized.

  • Prepare the Inclusion Complex (Kneading Method):

    • In a glass mortar, place the required molar amount of HP-β-CD powder.

    • Dissolve the corresponding molar amount of this compound in a minimal amount of a suitable solvent, like ethanol.

    • Slowly add the this compound solution to the HP-β-CD powder in the mortar.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should form a consistent paste.

    • Add a small amount of water dropwise during kneading to maintain a suitable consistency.

    • Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

    • The resulting powder is the this compound-HP-β-CD inclusion complex.

  • Prepare the Final Working Solution:

    • Weigh the powdered inclusion complex and dissolve it directly in your cell culture medium. The solubility should be significantly improved.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter before adding it to your cells.

Section 4: Visual Guides and Workflows

The following diagrams illustrate key workflows and concepts for working with this compound.

G Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_dilution Final Solution Preparation start This compound (Oil) mix_stock Mix to create 10-100 mM Stock start->mix_stock solvent 100% DMSO solvent->mix_stock store Aliquot & Store at -20°C mix_stock->store thaw Thaw one aliquot store->thaw add_dropwise Add stock drop-wise to warm medium while swirling thaw->add_dropwise warm_media Warm Culture Medium (37°C) warm_media->add_dropwise check Visual Check for Precipitation add_dropwise->check ready Solution ready for *in vitro* experiment check->ready Clear

Caption: A standard workflow for preparing this compound solutions for in vitro assays.

G Troubleshooting this compound Precipitation start Precipitate observed in cell culture medium q1 Was final solvent (e.g., DMSO) conc. >0.5%? start->q1 q2 Was stock added quickly to un-stirred medium? q1->q2 No sol1 Solution: Decrease final solvent concentration. Use a more concentrated stock. q1->sol1 Yes q3 Is precipitation delayed (occurs in incubator)? q2->q3 No sol2 Solution: Add stock drop-wise to warm, swirling medium. q2->sol2 Yes sol3 Solution: Check for evaporation. Consider using a solubilizing agent (e.g., cyclodextrin). q3->sol3 Yes

Caption: A decision tree for troubleshooting precipitation issues.

G Hypothetical Signaling Pathway Modulation cluster_mapk MAPK Cascade compound This compound (Lipophilic Compound) receptor Membrane/Intracellular Receptor compound->receptor binds membrane Cell Membrane ras Ras receptor->ras activates/ inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., AP-1, NF-κB) erk->tf phosphorylates response Cellular Responses (Inflammation, Proliferation, Apoptosis) tf->response regulates gene expression

Caption: Hypothetical pathway; this compound may modulate signaling cascades like MAPK/ERK.

References

strategies to minimize by-product formation during piperitenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during piperitenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound discussed in this guide?

A1: This guide focuses on the Robinson annulation reaction between mesityl oxide and methyl vinyl ketone using a base catalyst, such as potassium hydroxide (KOH), which is a widely used and cost-effective method for synthesizing this compound.

Q2: What are the primary by-products to expect in this synthesis?

A2: The main by-products encountered during the synthesis of this compound from mesityl oxide and methyl vinyl ketone include:

  • Isoxylitones: Formed from the self-condensation of mesityl oxide.

  • Methyl Vinyl Ketone Polymers: Resulting from the base-catalyzed polymerization of the reactive methyl vinyl ketone starting material.

  • Double Alkylation Products: Where a second molecule of methyl vinyl ketone reacts with the initial Michael adduct.

Q3: How can I monitor the progress of the reaction and the formation of by-products?

A3: Gas chromatography-mass spectrometry (GC-MS) is the recommended analytical technique to monitor the reaction. It allows for the separation and identification of this compound and various by-products based on their retention times and mass fragmentation patterns.

Q4: What are the general strategies to minimize by-product formation?

A4: Key strategies include:

  • Slow addition of methyl vinyl ketone: This maintains a low concentration of the reactive ketone, minimizing its self-polymerization.

  • Control of reaction temperature: Maintaining the optimal temperature is crucial to favor the desired reaction pathway.

  • Use of an excess of mesityl oxide: This helps to ensure that methyl vinyl ketone preferentially reacts with mesityl oxide rather than itself.

  • Appropriate catalyst concentration: Using the correct amount of base is critical; too much can promote side reactions.

  • Presence of water: In some cases, the presence of water can suppress the self-condensation of mesityl oxide.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Polymerization of methyl vinyl ketone. 3. Suboptimal reaction temperature. 4. Inefficient stirring.1. Increase reaction time and monitor by GC-MS. 2. Add methyl vinyl ketone slowly to the reaction mixture. Consider using an inhibitor for methyl vinyl ketone if polymerization is severe. 3. Ensure the reaction temperature is maintained at the optimal level (e.g., reflux). 4. Improve stirring to ensure proper mixing of reactants.
High levels of isoxylitone by-products Self-condensation of mesityl oxide is favored.Consider conducting the reaction in the presence of a controlled amount of water, which has been shown to suppress this side reaction.[1]
Presence of high molecular weight, viscous material in the crude product Polymerization of methyl vinyl ketone.Add methyl vinyl ketone dropwise to the reaction mixture containing mesityl oxide and the base. Ensure the reaction temperature is not excessively high.
Formation of unexpected peaks in GC-MS, potentially double alkylation products An excess of methyl vinyl ketone relative to the mesityl oxide enolate.Maintain a stoichiometric excess of mesityl oxide. Ensure slow and controlled addition of methyl vinyl ketone.
Difficulty in purifying this compound from by-products Boiling points of by-products are close to that of this compound. Polarity of by-products is similar to this compound.1. For fractional distillation, use a column with high theoretical plates under reduced pressure to improve separation. 2. For column chromatography, screen different solvent systems to optimize the separation on silica gel. A gradient elution may be necessary.

Experimental Protocols

Synthesis of this compound via Robinson Annulation

This protocol is adapted from a patented method demonstrating improved yields.[1]

Materials:

  • Mesityl oxide

  • Methyl vinyl ketone

  • Potassium hydroxide (KOH) solution (e.g., 30-50% in water)

  • Glacial acetic acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add a significant excess of mesityl oxide and the aqueous potassium hydroxide solution.

  • Heat the mixture to reflux temperature (approximately 100 °C) with vigorous stirring.

  • Slowly add methyl vinyl ketone dropwise to the heated mixture over a period of 50-60 minutes.

  • After the addition is complete, continue stirring at reflux for an additional 10-20 minutes.

  • Cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer. If necessary, add an organic solvent to facilitate separation.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

1. Fractional Vacuum Distillation:

  • Apparatus: A fractional distillation setup with a Vigreux or packed column, a vacuum pump, and a manometer is required.

  • Procedure:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.

    • Heat the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., up to 125 °C at 15 torr).[1] Discard the lower-boiling forerun, which may contain unreacted starting materials, and the higher-boiling residue.

2. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its by-products.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.

    • Collect fractions and analyze them by TLC or GC-MS to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Conditions and Yields

Catalyst Solvent Temperature (°C) Yield of this compound (%) Reference
Aqueous KOH (10-70 wt%)None (excess mesityl oxide)20 - Reflux68[1]
Powdered KOHTetrahydrofuranNot specified36 - 54[1]
Powdered KOHNone (excess mesityl oxide)Not specified~55[1]

Visualizations

Piperitenone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification Mesityl Oxide Mesityl Oxide Robinson Annulation Robinson Annulation Mesityl Oxide->Robinson Annulation Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Robinson Annulation Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH)->Robinson Annulation This compound This compound Robinson Annulation->this compound By-products By-products Robinson Annulation->By-products Fractional Vacuum Distillation Fractional Vacuum Distillation This compound->Fractional Vacuum Distillation Column Chromatography Column Chromatography This compound->Column Chromatography By-products->Fractional Vacuum Distillation By-products->Column Chromatography Pure this compound Pure this compound Fractional Vacuum Distillation->Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for this compound synthesis and purification.

Byproduct_Formation_Pathways Mesityl Oxide Mesityl Oxide This compound (Desired Product) This compound (Desired Product) Mesityl Oxide->this compound (Desired Product) + MVK, Base Self-Condensation Self-Condensation Mesityl Oxide->Self-Condensation Base Methyl Vinyl Ketone Methyl Vinyl Ketone Polymerization Polymerization Methyl Vinyl Ketone->Polymerization Base Double Alkylation Double Alkylation This compound (Desired Product)->Double Alkylation + MVK, Base Isoxylitones Isoxylitones Self-Condensation->Isoxylitones MVK Polymers MVK Polymers Polymerization->MVK Polymers Double Alkylation Product Double Alkylation Product Double Alkylation->Double Alkylation Product

Caption: Major pathways for by-product formation in this compound synthesis.

References

Technical Support Center: Improving the Photostability of Piperitenone-Containing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of piperitenone-containing formulations against photodegradation.

Troubleshooting Guide

This guide addresses common issues observed during the development and testing of this compound formulations.

Observed Issue Potential Cause Recommended Action
Rapid discoloration or change in odor of the formulation upon light exposure. This compound is likely undergoing significant photodegradation. The formulation lacks adequate photoprotective components.1. Incorporate a UV absorber that covers the UV spectrum where this compound absorbs. 2. Consider adding an antioxidant to quench free radicals generated during photodegradation. 3. Evaluate the use of encapsulation technologies (e.g., cyclodextrins, liposomes) to physically shield this compound from light.[1][2]
Formation of unknown peaks in HPLC analysis after photostability testing. These are likely photodegradation products of this compound or other formulation components.1. Conduct forced degradation studies to intentionally generate and identify major degradation products. 2. Use techniques like LC-MS/MS to elucidate the structure of the unknown peaks. 3. Compare the degradation profile with that of a dark control sample to confirm the peaks are due to light exposure.
Inconsistent results in photostability testing across different batches. Variability in the concentration of this compound or other excipients. Inconsistent sample preparation or exposure conditions.1. Ensure strict quality control of raw materials. 2. Standardize the sample preparation and presentation to the light source, ensuring uniform thickness and container type. 3. Calibrate and monitor the light source in the photostability chamber to ensure consistent irradiance.
Precipitation or phase separation in the formulation after light exposure. Photodegradation may be altering the solubility of this compound or its interaction with other excipients.1. Characterize the precipitate to determine if it is a degradation product. 2. Re-evaluate the formulation's solubilization system in the context of potential degradation products. 3. Encapsulation may improve the stability and prevent precipitation of the active ingredient.
Loss of biological activity of the formulation after photostability testing. The photodegradation of this compound is leading to a loss of the active compound. Degradation products may be inactive.1. Correlate the loss of potency with the appearance of degradation peaks in the chromatogram. 2. Implement photostabilization strategies and repeat the activity testing. 3. If possible, isolate and test the biological activity of the major degradation products.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its photostability a concern?

This compound is a monoterpene, a natural organic compound found in various essential oils, including those from Mentha species.[3] Like many organic molecules with conjugated double bonds, it can absorb ultraviolet (UV) radiation, making it susceptible to photodegradation. This degradation can lead to a loss of potency, changes in the physical and chemical properties of the formulation, and the formation of potentially undesirable byproducts.

Q2: What are the primary mechanisms of this compound photodegradation?

While specific studies on this compound are limited, related terpenoids like piperitone are known to undergo photodimerization upon light exposure, forming polycyclic compounds.[1] It is also plausible that this compound undergoes photo-oxidation, leading to the formation of various oxidized derivatives. The degradation process can be initiated by the direct absorption of photons or through photosensitization, where another component in the formulation absorbs light and transfers the energy to this compound.

Q3: What are the regulatory guidelines for photostability testing?

The primary regulatory guideline is the ICH Q1B Photostability Testing of New Drug Substances and Products.[4][5][6] This guideline outlines the conditions for photostability testing, including the light sources, exposure levels, and the use of control samples. For a confirmatory study, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5]

Formulation and Stabilization Strategies

Q4: What are the most effective strategies for improving the photostability of this compound-containing formulations?

Several strategies can be employed to enhance the photostability of this compound formulations:

  • Encapsulation: This involves entrapping this compound within a carrier system, providing a physical barrier against light. Effective encapsulation agents include cyclodextrins, liposomes, nanoemulsions, and polysaccharide-based carriers.[1][2]

  • Use of UV Absorbers: Incorporating UV-absorbing compounds into the formulation can help to filter out the wavelengths of light that cause this compound to degrade.

  • Addition of Antioxidants: Antioxidants can quench reactive oxygen species that may be generated during photodegradation, thereby inhibiting oxidative degradation pathways. Terpenoids and polyphenols are natural antioxidants that can be beneficial.[2][5]

  • Opaque Packaging: Using light-blocking packaging materials is a straightforward and effective way to protect the formulation from light exposure during storage and handling.[4]

Q5: How do I choose the right photostabilizer for my formulation?

The choice of photostabilizer will depend on several factors, including the nature of your formulation (e.g., aqueous, oil-based, emulsion), the intended application, and regulatory acceptance. It is crucial to ensure that the chosen stabilizer is compatible with this compound and other excipients and does not introduce any safety concerns.

Q6: Can other essential oil components affect the photostability of this compound?

Yes. Other components in an essential oil, such as other terpenes and flavonoids, can influence the photostability of this compound. Some of these compounds may act as natural antioxidants or UV absorbers, thereby enhancing photostability. Conversely, some compounds could act as photosensitizers, accelerating degradation.

Experimental and Analytical Questions

Q7: How do I design a robust photostability study for a this compound formulation?

A robust photostability study should include the following:

  • Control Samples: A "dark control" sample, protected from light, should be stored under the same temperature and humidity conditions as the light-exposed samples to differentiate between photodegradation and thermal degradation.[4]

  • Exposure Conditions: Samples should be exposed to light conditions as specified in the ICH Q1B guidelines.[4][5]

  • Sample Presentation: The formulation should be tested in its final intended packaging, as well as directly exposed to light to assess the protective effect of the packaging.

  • Analytical Methods: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the amount of this compound remaining and to detect the formation of degradation products.

Q8: What analytical techniques are best suited for monitoring this compound degradation?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of this compound and its degradation products.

  • UV-Visible Spectrophotometry can be used to monitor changes in the absorbance spectrum of the formulation over time, which can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the chemical structures of unknown degradation products.

Data Presentation

The following table presents illustrative data on the photodegradation of this compound in a model formulation under ICH Q1B conditions. Note: This data is hypothetical and for demonstrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.

Formulation Stabilizer Light Exposure (lux hours) This compound Remaining (%) Major Degradation Product (% Peak Area)
Formulation ANone0100.00.0
1.2 million65.328.1
Formulation B0.5% UV Absorber0100.00.0
1.2 million92.15.4
Formulation C1% Beta-Cyclodextrin0100.00.0
1.2 million95.82.3
Formulation D0.5% UV Absorber + 1% Beta-Cyclodextrin0100.00.0
1.2 million98.5<1.0

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulations

Objective: To assess the photostability of a this compound-containing formulation in accordance with ICH Q1B guidelines.

Materials:

  • This compound formulation

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option II (combination of cool white fluorescent and near-UV lamps)

  • Calibrated lux meter and UV radiometer

  • Quartz cuvettes or other transparent containers

  • Aluminum foil

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method for this compound

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of the this compound formulation.

    • For direct exposure, place the formulation in transparent containers (e.g., quartz cuvettes).

    • For testing in final packaging, place the formulation in its intended container.

    • Prepare "dark control" samples by wrapping the containers completely in aluminum foil.

  • Exposure:

    • Place the light-exposed and dark control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².

    • Monitor the light exposure using a calibrated lux meter and radiometer.

    • Maintain a constant temperature and, if necessary, humidity throughout the study.

  • Analysis:

    • At appropriate time points (including initial and final), withdraw samples for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Analyze the dark control samples at the same time points.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.

    • Compare the results to determine the extent of photodegradation.

    • If significant degradation is observed, further studies to identify the degradation products may be necessary.

Visualizations

Hypothetical Photodegradation Pathway of this compound

The following diagram illustrates a hypothetical photodegradation pathway for this compound, based on the known photodimerization of the related compound, piperitone.

photodegradation_pathway piperitenone1 This compound excited_state Excited State This compound* piperitenone1->excited_state UV Light (hν) piperitenone2 This compound dimer Cyclobutane Dimer (Photodegradation Product) piperitenone2->dimer [2+2] Cycloaddition excited_state->dimer [2+2] Cycloaddition

Caption: Hypothetical photodimerization of this compound upon UV light exposure.

Experimental Workflow for Photostability Testing

This diagram outlines the general workflow for conducting a photostability study of a this compound formulation.

experimental_workflow start Start: Prepare this compound Formulation prepare_samples Prepare Samples: - Light-Exposed - Dark Control start->prepare_samples photostability_chamber Expose in Photostability Chamber (ICH Q1B Conditions) prepare_samples->photostability_chamber sampling Withdraw Samples at Time Points photostability_chamber->sampling analysis Analytical Testing (e.g., HPLC, UV-Vis) sampling->analysis data_evaluation Data Evaluation: - % Degradation - Degradation Products analysis->data_evaluation conclusion Conclusion: Assess Photostability & Need for Stabilization data_evaluation->conclusion

Caption: Workflow for assessing the photostability of this compound formulations.

Logical Relationship for Troubleshooting Photodegradation

This diagram illustrates a logical approach to troubleshooting photodegradation issues in this compound formulations.

troubleshooting_logic start Significant Degradation Observed? no_degradation Formulation is Photostable start->no_degradation No identify_cause Identify Cause start->identify_cause Yes direct_absorption Direct Photon Absorption? identify_cause->direct_absorption photosensitization Photosensitization by Excipient? identify_cause->photosensitization add_uv_absorber Action: Add UV Absorber direct_absorption->add_uv_absorber Likely encapsulate Action: Encapsulate this compound direct_absorption->encapsulate Alternative reformulate Action: Reformulate with Non-sensitizing Excipients photosensitization->reformulate Likely photosensitization->encapsulate Alternative

Caption: Troubleshooting logic for addressing this compound photodegradation.

References

Technical Support Center: Resolving Analytical Challenges in Distinguishing Piperitenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation and identification of piperitenone and its isomers, such as isothis compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in distinguishing this compound from its isomers?

A1: The main challenges stem from the structural similarity of this compound and its isomers (e.g., isothis compound), which often results in very similar physicochemical properties. This can lead to:

  • Co-elution in chromatographic methods: The isomers may have very similar retention times in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), making their separation difficult.

  • Similar fragmentation patterns in Mass Spectrometry (MS): Electron ionization (EI) mass spectra of isomers can be nearly identical, complicating unambiguous identification based on mass spectral data alone.

  • Overlapping signals in Nuclear Magnetic Resonance (NMR) spectroscopy: While NMR is a powerful tool for structure elucidation, subtle differences in the chemical shifts of protons and carbons between isomers can be difficult to resolve, especially in complex mixtures.[1]

Q2: Which analytical techniques are most effective for separating this compound isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically required for the successful separation and identification of this compound isomers. The most commonly employed methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly with high-resolution capillary columns, GC-MS can effectively separate volatile isomers like this compound. Chiral GC columns can be used for the separation of enantiomers.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a viable method for separating this compound from other components in a mixture.[3] The choice of stationary phase is critical for resolving closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information that can differentiate between isomers based on subtle differences in chemical shifts and coupling constants.[1][4]

Q3: My this compound and isothis compound peaks are co-eluting in my GC-MS analysis. What can I do?

A3: Co-elution is a common problem. Here are a few strategies to improve separation:

  • Optimize the temperature program: A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Use a longer GC column: A longer column provides more theoretical plates, which enhances separation efficiency.

  • Switch to a different stationary phase: A column with a different polarity may offer better selectivity for your isomers. For monoterpene ketones, a mid-polarity phase like a WAX column can be effective.

  • Derivatization: Although less common for these compounds, derivatization can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.

Troubleshooting Guides

Guide 1: Poor Peak Resolution in HPLC

Issue: You are observing broad, tailing, or overlapping peaks for this compound isomers in your HPLC analysis.

dot

G Start Poor Peak Resolution in HPLC CheckMobilePhase Is the mobile phase composition optimal? Start->CheckMobilePhase AdjustMobilePhase Adjust solvent ratio (e.g., Methanol:Water). Consider adding a modifier like acetonitrile. CheckMobilePhase->AdjustMobilePhase No CheckColumn Is the column appropriate and in good condition? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->CheckColumn ChangeColumn Try a different stationary phase (e.g., Phenyl-Hexyl). Use a column with a smaller particle size. CheckColumn->ChangeColumn No CheckFlowRate Is the flow rate optimized? CheckColumn->CheckFlowRate Yes ChangeColumn->CheckFlowRate AdjustFlowRate Decrease the flow rate to increase interaction time. CheckFlowRate->AdjustFlowRate No CheckTemp Is the column temperature controlled? CheckFlowRate->CheckTemp Yes AdjustFlowRate->CheckTemp AdjustTemp Increase temperature to improve efficiency (or decrease for selectivity changes). CheckTemp->AdjustTemp No Resolved Peaks Resolved CheckTemp->Resolved Yes AdjustTemp->Resolved

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Guide 2: Ambiguous Isomer Identification by Mass Spectrometry

Issue: The mass spectra for your separated peaks are nearly identical, preventing confident identification of this compound versus isothis compound.

dot

G Start Ambiguous MS Identification CheckRetention Use authenticated standards to confirm retention times. Start->CheckRetention UseRI Calculate and compare Kovats Retention Indices (RI) with literature values. CheckRetention->UseRI SoftIonization Consider soft ionization techniques (e.g., Chemical Ionization) to enhance the molecular ion. UseRI->SoftIonization TandemMS Perform MS/MS to investigate subtle differences in fragmentation pathways. SoftIonization->TandemMS NMR Acquire 1H and 13C NMR spectra for unambiguous structural confirmation. TandemMS->NMR Identified Isomer Identified NMR->Identified

Caption: Logical steps for resolving ambiguous MS identification.

Quantitative Data Summary

The following tables provide a summary of typical analytical data for this compound and related compounds. Note that exact values can vary based on experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
This compound2.69152 (M+), 110, 95, 82, 67
Isothis compoundVaries, often slightly earlier than this compound152 (M+), 110, 95, 82, 67
Pulegone82.02 (in a specific study)152 (M+), 137, 109, 95, 81, 67

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate.

Table 2: High-Performance Liquid Chromatography (HPLC) Data

CompoundTypical Retention Time (min)Mobile Phase ExampleStationary Phase
Piperitone5.9 ± 0.3Methanol:Water (60:40 v/v)C18
Pulegone9.9 ± 0.3Methanol:Water (60:40 v/v)C18

Data for piperitone, a positional isomer of this compound, is provided as a reference.[3] Separation of this compound and isothis compound would require careful method optimization.

Table 3: ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon PositionThis compound (δ, ppm)Isothis compound (δ, ppm)
C1~199.5~199.0
C2~126.0~136.0
C3~158.0~145.0
C4~45.0~40.0
C5~32.0~31.0
C6~26.0~25.0
C7 (isopropyl CH)~34.0~33.0
C8, C9 (isopropyl CH₃)~21.0, ~20.5~20.0, ~19.5
C10 (methyl)~23.0~22.0

Note: These are approximate values and can vary slightly based on the solvent and instrument.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers

G cluster_GC GC Conditions cluster_MS MS Conditions Start Sample Preparation GC Gas Chromatography Start->GC Dilute sample in hexane (1:100) MS Mass Spectrometry GC->MS Inject 1 µL Data Data Analysis MS->Data Acquire full scan spectra Column Column: DB-WAX (30m x 0.25mm, 0.25µm) Carrier Carrier Gas: Helium, 1 mL/min Temp Oven: 60°C (2 min), ramp 4°C/min to 240°C Injector Injector: 250°C, Split mode (50:1) Source Ion Source: 230°C Energy Electron Energy: 70 eV MassRange Mass Range: 40-350 amu

References

optimizing piperitenone delivery systems for enhanced bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically on piperitenone delivery systems for enhancing bioavailability is limited. This guide is based on established principles for formulating other lipophilic, poorly soluble compounds, such as the extensively studied alkaloid piperine and various monoterpenes. The methodologies and troubleshooting advice provided are standard practices in nano-drug delivery and should be adapted and optimized for this compound-specific properties.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is a specialized delivery system necessary for this compound?

A1: this compound, like many monoterpenes, is a lipophilic (fat-soluble) compound with very low aqueous solubility. This poor solubility is a major barrier to its absorption in the gastrointestinal tract, leading to low and inconsistent oral bioavailability.[1][2] Furthermore, it may be susceptible to first-pass metabolism in the liver. Encapsulating this compound into a delivery system, such as a nanoemulsion or liposome, can significantly improve its solubility and protect it from premature degradation, thereby enhancing its absorption and therapeutic effect.[3][4]

Q2: What are the most promising types of delivery systems for this compound?

A2: Based on its lipophilic nature, the following systems are highly suitable:

  • Nanoemulsions: Oil-in-water dispersions with very small droplet sizes (<200 nm). They offer a large surface area for drug release and absorption and are relatively easy to prepare.[5][6]

  • Liposomes: Vesicles composed of one or more phospholipid bilayers. They can encapsulate both hydrophobic and hydrophilic drugs and are biocompatible and biodegradable.[7][8] Chitosan-coated liposomes can further enhance mucoadhesion and permeation.[7][9]

  • Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at body temperature. They offer advantages like controlled release and improved stability compared to liquid lipid systems.[10][11]

Q3: What are the critical physicochemical parameters to monitor during formulation development?

A3: The three most critical parameters are:

  • Particle Size: Directly influences the absorption pathway and bioavailability. For oral delivery, a size range of 100-300 nm is often targeted. Smaller particles generally offer a larger surface area for dissolution.[12]

  • Polydispersity Index (PDI): Measures the uniformity of particle sizes within the formulation. A PDI value below 0.3 is generally considered acceptable and indicates a homogenous, monodisperse population.[5]

  • Zeta Potential: Indicates the surface charge of the nanoparticles. A high absolute value (typically > ±30 mV) suggests good physical stability due to electrostatic repulsion between particles, which prevents aggregation.[5]

  • Encapsulation Efficiency (%EE): Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. High %EE (ideally >80-90%) is crucial for an effective delivery system.[7][13]

Q4: My nano-formulation is physically unstable. How can I improve its shelf-life?

A4: Instability in nanoemulsions often manifests as creaming, sedimentation, or coalescence (droplets merging). For nanoparticle suspensions, aggregation is the primary concern. To improve stability:

  • Optimize Surfactant/Stabilizer Concentration: Ensure sufficient surfactant is used to cover the surface of the droplets/particles.

  • Increase Zeta Potential: For electrostatic stabilization, aim for a zeta potential greater than |30| mV. This can sometimes be achieved by adding charged lipids or polymers (e.g., chitosan).[5]

  • Add a Steric Stabilizer: Incorporate polymers like PEG onto the nanoparticle surface. The polymer chains create a physical barrier that prevents particles from getting too close and aggregating.

  • Control Storage Conditions: Store formulations at recommended temperatures (often 4°C) and protect from light, especially if the active compound is light-sensitive.[8]

Section 2: Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE)

Q: My encapsulation efficiency for this compound is below 60%. What are the common causes and how can I improve it?

A: Low %EE is a frequent challenge with lipophilic drugs. The causes can be traced to the formulation components, processing method, or the drug's properties.

Potential Causes & Solutions:

  • Poor Affinity for the Core Matrix: this compound may have insufficient lipophilicity or interaction with the chosen lipid/polymer.

    • Solution: Screen different lipids or oils. For SLNs, select lipids in which this compound has higher solubility. For liposomes, increasing the cholesterol content can modulate membrane rigidity and may improve retention of lipophilic drugs.[14]

  • Drug Leakage During Processing: High-energy processes like ultrasonication or homogenization can generate heat, increasing the fluidity of the lipid matrix and causing the drug to leak into the external aqueous phase.

    • Solution: Perform homogenization or sonication steps in an ice bath to maintain a low temperature. Optimize the duration and intensity of the energy input.

  • Insufficient Lipid/Polymer Concentration: The amount of carrier material may be too low to encapsulate the entire quantity of the drug.

    • Solution: Increase the concentration of the lipid or polymer. Systematically test different drug-to-lipid/polymer ratios (e.g., 1:10, 1:20, 1:30) to find the optimal loading capacity.[8]

  • High Drug Concentration: Attempting to load too much drug can lead to saturation of the carrier, with the excess drug remaining unencapsulated or precipitating.

    • Solution: Reduce the initial drug concentration. Determine the maximum loading capacity of your system.

low_ee_troubleshooting start Problem: Low %EE (<60%) check_solubility Is this compound highly soluble in the chosen lipid/oil core? start->check_solubility screen_lipids Action: Screen alternative lipids/oils with higher solubilizing capacity. check_solubility->screen_lipids No check_ratio Is the drug:lipid ratio optimized? check_solubility->check_ratio Yes screen_lipids->check_ratio adjust_ratio Action: Decrease drug concentration or increase lipid concentration. Test various ratios. check_ratio->adjust_ratio No check_process Is drug leaking during processing (e.g., high-energy steps)? check_ratio->check_process Yes adjust_ratio->check_process control_temp Action: Use an ice bath during homogenization/sonication. Reduce processing time/energy. check_process->control_temp Yes re_evaluate Re-evaluate %EE check_process->re_evaluate No control_temp->re_evaluate

A flowchart for diagnosing low encapsulation efficiency.
Issue 2: Particle Size and Polydispersity Issues

Q: My nanoemulsion formulation shows a large mean particle size (>400 nm) and a high PDI (>0.4). How can I reduce the size and improve uniformity?

A: This indicates that the emulsification process is not efficient enough or that the system is unstable and droplets are coalescing.

Potential Causes & Solutions:

  • Insufficient Energy Input: For high-energy methods (homogenization, ultrasonication), the applied energy may not be sufficient to break down large droplets into the nano-range.

    • Solution: Increase the homogenization pressure or sonication amplitude/time. Optimize the number of cycles.

  • Improper Surfactant/Co-surfactant (Smix) Ratio: The surfactant concentration might be too low to stabilize the newly formed nano-sized droplets, leading to immediate coalescence.

    • Solution: Construct a pseudo-ternary phase diagram to identify the optimal oil, water, and Smix (surfactant/co-surfactant) ratios that form stable nanoemulsions. Increase the Smix concentration.[15]

  • Viscosity of Phases: High viscosity of the oil or aqueous phase can hinder efficient droplet disruption.

    • Solution: Gently heat the phases before emulsification to reduce viscosity. Note: Be cautious of the thermal stability of this compound.

Issue 3: Poor Permeability in Caco-2 Assays

Q: My this compound formulation has ideal physicochemical properties but shows low apparent permeability (Papp) in our Caco-2 cell model. What could be the issue?

A: Caco-2 cells are a robust model for intestinal absorption but can present challenges, especially for highly lipophilic compounds.[16]

Potential Causes & Solutions:

  • Poor Mass Balance/Adsorption: Highly lipophilic compounds can adsorb to the plastic wells of the Transwell™ plate, leading to an artificially low calculated permeability.

    • Solution: Use assay medium containing a protein like bovine serum albumin (BSA) or even human plasma, which can reduce non-specific binding and improve recovery.[17][18]

  • Drug Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the apical (lumenal) side, reducing net absorption.

    • Solution: Perform a bi-directional permeability assay (measuring transport from apical-to-basolateral and basolateral-to-apical). An efflux ratio [Papp(B-A) / Papp(A-B)] greater than 2 suggests active efflux.[16]

  • Slow Drug Release: The drug may be too tightly bound within the nanoparticle core and not released at a sufficient rate to permeate the cell monolayer during the experiment's timeframe.

    • Solution: Re-evaluate your in vitro release profile. Consider formulating with lipids or polymers that allow for a faster release.

Section 3: Data Presentation

The following tables summarize data from studies on piperine formulations, which can serve as a valuable reference point for developing and benchmarking this compound delivery systems.

Table 1: Illustrative Physicochemical Properties of Various Piperine Nanoformulations

Delivery System TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoparticles (Nanoprecipitation)130.2 ± 1.60.195 ± 0.002-92.2 ± 2.5[13]
Nanosuspension172.50.241-16.6-[19]
Liposomes (Chitosan-Coated)165.7 - 243.4>0.3+29.860 - 80[7][9]
Nanoemulsion105 - 2500.19 - 0.36-19 to -39>85[5][15]
Nanostructured Lipid Carriers~180~0.416-23.8~99[11]

Table 2: Examples of Bioavailability Enhancement with Piperine Nanoformulations

Formulation TypeAnimal ModelAdministration RouteFold Increase in Bioavailability (AUC)Reference
NanoparticlesRatsOral2.7-fold[13]
NanosuspensionRatsOral3.65-fold[19]
Phospholipid Complex-Oral10.4-fold[1]

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

Method: High-Energy Ultrasonication

Materials:

  • This compound

  • Oil Phase: Medium-chain triglyceride (MCT) oil or other suitable carrier oil.

  • Aqueous Phase: Deionized water.

  • Surfactant: Polysorbate 80 (Tween 80).

  • Co-surfactant: Propylene glycol or Transcutol P.

Procedure:

  • Preparation of Oil Phase: Dissolve a precisely weighed amount of this compound into the selected oil (e.g., 1% w/w). Gently warm if necessary to ensure complete dissolution. Add the surfactant (e.g., 10% w/w) and co-surfactant (e.g., 5% w/w) to the oil phase and mix thoroughly.

  • Preparation of Aqueous Phase: Use deionized water (e.g., 84% w/w).

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under constant magnetic stirring. Stir for 15-30 minutes to form a milky, coarse emulsion.

  • High-Energy Homogenization: Submerge the vessel containing the coarse emulsion in an ice bath to dissipate heat.

  • Insert the probe of a high-power ultrasonicator into the emulsion.

  • Sonicate at high amplitude (e.g., 70% power) for 5-10 minutes in pulsed mode (e.g., 30 seconds ON, 15 seconds OFF) to prevent overheating.

  • Characterization: Immediately after preparation, analyze the nanoemulsion for mean particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Determination of Encapsulation Efficiency (%EE)

Method: Ultrafiltration and HPLC Quantification

Procedure:

  • Separation of Free Drug: Place a known volume (e.g., 0.5 mL) of the this compound nano-formulation into an ultrafiltration device (e.g., Amicon® Ultra with a 10 kDa MWCO).

  • Centrifuge the device according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes). This separates the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.

  • Quantification of Free Drug: Collect the filtrate and determine the concentration of free this compound using a validated HPLC-UV method.

  • Quantification of Total Drug: Take the same initial volume (0.5 mL) of the original, un-centrifuged nano-formulation. Add a suitable solvent (e.g., methanol or acetonitrile) to disrupt the nanoparticles and release the encapsulated drug. Vortex thoroughly. Determine the total drug concentration using HPLC.

  • Calculation of %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Permeability using Caco-2 Cell Monolayers

Objective: To determine the apparent permeability coefficient (Papp) of this compound from a nano-formulation.

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicative of a tight, confluent monolayer (typically >200 Ω·cm²).[17]

  • Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Permeability:

    • Add the this compound formulation (diluted in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS (which may contain BSA to improve sink conditions for lipophilic drugs) to the basolateral (lower) chamber.[20]

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS or HPLC.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

    • A is the surface area of the cell monolayer.

    • C₀ is the initial concentration of the drug in the donor chamber.

Section 5: Visualizations

workflow cluster_formulation 1. Formulation & Optimization cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies a1 Component Screening (Lipids, Surfactants) a2 Preparation Method (e.g., Homogenization) a1->a2 a3 Process Optimization (Pressure, Time, Temp) a2->a3 b1 Particle Size & PDI (DLS) a3->b1 b2 Zeta Potential b1->b2 b3 Encapsulation Efficiency (%EE) b2->b3 b4 Stability Studies (Physical & Chemical) b3->b4 c1 Drug Release Profile (Dialysis Method) b4->c1 c2 Cell Permeability (Caco-2 Assay) c1->c2 c3 Cell Viability/Toxicity (MTT Assay) c2->c3 d1 Pharmacokinetic Study (Animal Model) c2->d1 d2 Bioavailability Calculation (AUC Comparison) d1->d2

Workflow for nano-delivery system development.

bioavailability_mechanisms cluster_lumen GI Lumen cluster_mucus Mucus Layer / Epithelium cluster_circulation Systemic Circulation start Oral Administration of This compound Nano-formulation solubility Increased Solubility & Dissolution Rate start->solubility protection Protection from Acidic & Enzymatic Degradation start->protection mucoadhesion Mucoadhesion (Increased Residence Time) solubility->mucoadhesion protection->mucoadhesion permeation Enhanced Permeation (Paracellular/Transcellular) mucoadhesion->permeation m_cell M-Cell Uptake (Lymphatic System Access) mucoadhesion->m_cell bioavailability Increased Bioavailability permeation->bioavailability first_pass Reduced First-Pass Metabolism (via Lymphatics) m_cell->first_pass first_pass->bioavailability

How nanoparticles improve oral drug absorption.

References

Validation & Comparative

Validating the Antimicrobial Spectrum of Piperitenone Against Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Piperitenone, a monoterpene found in various essential oils, has demonstrated promising antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of this compound and its derivatives against clinically relevant resistant pathogens, supported by experimental data.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound epoxide (PEO), a major derivative of this compound, and other comparator compounds against resistant bacterial strains. The data is compiled from in-vitro studies and presented for easy comparison.

Table 1: Comparative MIC Values of this compound Epoxide (PEO) and Standard Antibiotics against Clinical Isolates of Staphylococcus aureus

Antimicrobial AgentAverage MIC (μg/mL)MIC Range (μg/mL)
This compound Epoxide (PEO)172.8 ± 180.732 - 1024
Amikacin10.3 ± 10.10.5 - 32
Ampicillin11.2 ± 13.10.12 - 32
Cefepime14.9 ± 11.92 - 32
Ceftazidime14.9 ± 11.92 - 32
Ceftriaxone26.3 ± 10.34 - 32
Levofloxacin13.9 ± 13.30.12 - 32
Meropenem1.1 ± 2.60.06 - 8
Minocycline2.1 ± 3.10.25 - 8
Penicillin3.1 ± 3.40.06 - 8
Tigecycline0.4 ± 0.70.008 - 16
Vancomycin1.5 ± 0.80.12 - 32

Data compiled from a study on 28 clinical isolates of S. aureus.[1][2][3][4]

Table 2: Comparative MIC Values of this compound Epoxide (PEO) and Standard Antibiotics against Clinical Isolates of Escherichia coli

Antimicrobial AgentAverage MIC (μg/mL)MIC Range (μg/mL)
This compound Epoxide (PEO)512 ± 364.732 - 1024
Amikacin3.2 ± 2.12 - 8
Ampicillin32.0 ± 0.032
Cefepime32.0 ± 0.032
Ceftazidime32.0 ± 0.032
Ceftriaxone32.0 ± 0.032
Levofloxacin32.0 ± 0.032
Meropenem19.2 ± 12.32 - 32
Minocycline16.0 ± 0.016
Tigecycline1.0 ± 0.70.5 - 2

Data compiled from a study on 10 clinical isolates of E. coli. Many of these isolates were multidrug-resistant.[1][2][3][4]

Table 3: MIC Values of Other Monoterpenes against Resistant Pathogens

MonoterpenePathogenResistance ProfileMIC (μg/mL)
CarvoneStaphylococcus aureusMethicillin-Resistant (MRSA)500 - 1000
MenthoneStaphylococcus aureusMethicillin-Resistant (MRSA)3540
MentholEscherichia coliTetracycline-Resistant500

Experimental Protocols

The data presented in this guide were primarily obtained using the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (AST)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure solubility.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a liquid growth medium, typically Mueller-Hinton Broth (MHB) for bacteria.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at a controlled temperature (e.g., 37°C) for 16-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.

  • Controls: Appropriate controls are included in each assay, such as a positive control (microorganism with no antimicrobial agent) and a negative control (broth with no microorganism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental_Workflow A Prepare stock solution of this compound B Perform serial two-fold dilutions in 96-well plate with broth A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-24 hours D->E F Assess bacterial growth (visually or with indicator) E->F G Determine MIC (lowest concentration with no growth) F->G Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Consequences cluster_stress Stress Response Pathways This compound This compound Membrane Membrane Disruption This compound->Membrane Permeability Increased Permeability Membrane->Permeability PMF Dissipation of Proton Motive Force Membrane->PMF Stress Induction of Stress Responses Membrane->Stress Leakage Leakage of Ions & Metabolites (K+, ATP) Permeability->Leakage Inhibition Inhibition of Cellular Processes PMF->Inhibition Leakage->Inhibition SOS SOS Response (DNA Damage) Stress->SOS Oxidative Oxidative Stress Response Stress->Oxidative Death Cell Death Inhibition->Death SOS->Death Oxidative->Death

References

comparative analysis of the biological activities of piperitenone and pulegone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Piperitenone and Pulegone: Biological Activities and Mechanisms

This guide provides a detailed comparative analysis of the biological activities of two structurally related monoterpenes, this compound and pulegone. Found in various aromatic plants, particularly of the Mentha genus, these compounds have garnered scientific interest for their potential pharmacological applications. This document summarizes key experimental data on their antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties, offering detailed experimental protocols and visual workflows for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

This compound and pulegone exhibit a range of biological effects, with varying degrees of potency. The following sections and tables summarize the quantitative data available from in vitro and in vivo studies.

Antimicrobial Activity

Both compounds have demonstrated activity against various pathogens. Pulegone has shown strong effects against bacteria like Staphylococcus aureus and Listeria monocytogenes[1]. Essential oils rich in either pulegone or a combination of this compound and other monoterpenes have also been tested, showing efficacy against bacteria such as Streptococcus pyogenes and those causing bovine mastitis[2][3].

Compound/Essential Oil Microorganism Assay Result (MIC/MBC in µg/mL or %) Reference
PulegoneStaphylococcus aureusBroth MicrodilutionMIC: 0.125; MBC: 0.25[1]
PulegoneListeria monocytogenesBroth MicrodilutionMIC: 0.125; MBC: 0.125[1]
M. pulegium EO (Pulegone: 38.8%)Streptococcus pyogenesDisk Diffusion16 mm inhibition (undiluted oil)[3]
M. longifolia EO (this compound: 25.2-41.4%, Pulegone: 0-10.8%)Shigella dysenteriaeBroth MicrodilutionMIC: 1000[4][5]
Pennyroyal EO (Pulegone: 48.2%, this compound: 10.1%)E. coli, S. agalactiae, S. aureusBroth MicrodilutionMIC: 0.62%; MBC: 1.25%[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EO: Essential Oil.

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies suggest that essential oils rich in pulegone possess notable antioxidant capabilities, though some reports indicate the overall potential may be weak compared to standards like ascorbic acid[6][7]. The presence of allylic and α-carbonylic hydrogens in this compound's structure suggests it has proton-donating abilities that contribute to antioxidant activity[8].

Compound/Essential Oil Assay Result (IC50) Reference
M. pulegium EO (Pulegone: 68.9-70.9%)DPPH Radical Scavenging15.93 mg/mL[7]
Ascorbic Acid (Standard)DPPH Radical Scavenging8.849 µg/mL[7]

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

Pulegone has been recognized for its anti-inflammatory properties, with evidence suggesting it can inhibit the hypersecretion of pro-inflammatory cytokines like IL-1β and IL-18[9]. This compound oxide, a derivative of this compound, has also been noted for its anti-inflammatory effects[10][11]. The primary mechanism for pulegone involves the cyclooxygenase (COX) pathway[12].

Compound/Essential Oil Assay Result (IC50) Reference
Pennyroyal EO (Pulegone-rich)Protein DenaturationIC50 = 12.03% (v/v)[9]
Insecticidal Activity

Both this compound and pulegone are components of essential oils with demonstrated insecticidal properties. Their efficacy varies depending on the target insect species and the concentration used.

Compound/Essential Oil Insect Species Assay Result Reference
M. pulegium EO (Pulegone: 61%)Aphis spiraecolaContact ToxicityLD50: 107.6 µL/mL[6][13]
M. pulegium EO (this compound: 12.1%)Aphis spiraecolaContact ToxicityLD50: 142.3 µL/mL[6][13]
PulegoneSpodoptera littoralisAntifeedantEffective[14]
This compoundLeptinotarsa decemlineataAntifeedantEffective[14]

LD50: Lethal dose, 50%.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Antimicrobial Assay: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a substance[15].

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., matching 0.5 McFarland turbidity) is prepared to achieve a final inoculum size of approximately 5 × 10^5 cells/mL in each well[15].

  • Serial Dilution: The test compound (this compound or pulegone) is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate[15][16]. A solvent may be used to emulsify the compounds in the broth[15].

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are always included[15].

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[16].

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[15].

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar is the MBC.

Antioxidant Assay: DPPH Radical Scavenging

The DPPH assay measures a compound's ability to act as a free radical scavenger or hydrogen donor[17][18].

  • Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and kept protected from light[17]. Test samples are prepared at various concentrations[17].

  • Reaction Setup: A fixed volume of the DPPH working solution is added to a series of test tubes or microplate wells containing different concentrations of the test sample[17][19]. A control is prepared with the solvent instead of the test sample[19].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes)[17].

  • Absorbance Measurement: The absorbance of each mixture is measured using a spectrophotometer at the characteristic wavelength of DPPH, typically around 517 nm[17][19].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • Antioxidant Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100 [19].

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay evaluates the ability of a compound to prevent protein denaturation, a process linked to inflammation[20][21].

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a protein solution (e.g., 1-2% egg albumin or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 7.4)[21].

  • Incubation: The mixtures are first incubated at a physiological temperature (e.g., 37°C for 30 minutes)[21].

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixtures in a water bath (e.g., at 70°C for 15 minutes)[21].

  • Cooling and Measurement: After cooling, the turbidity of the solutions is measured by a spectrophotometer at a specific wavelength (e.g., 280 nm or 660 nm)[20][21].

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution (without the test compound)[21]. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control[22][23].

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz illustrate key experimental workflows and biological pathways relevant to the activities of this compound and pulegone.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Add Inoculum to Microplate Wells A->C B Prepare Serial Dilutions of Compound in Broth B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

DPPH_Assay_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample with DPPH Solution prep->mix samples Prepare Sample Dilutions (e.g., this compound, Pulegone) samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH Antioxidant Capacity Assay.

Pulegone_COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus arachidonic Arachidonic Acid pla2->arachidonic Releases cox Cyclooxygenase (COX-1/COX-2) arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins Synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates pulegone Pulegone pulegone->cox Inhibits

Caption: Pulegone's inhibitory action on the Cyclooxygenase (COX) pathway.

References

A Comparative Analysis of the Insecticidal Potency of Piperitenone Versus Piperitenone Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of piperitenone and its oxidized form, this compound oxide. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and an overview of the current understanding of their mechanisms of action.

Quantitative Data Summary

The most comprehensive comparative data available comes from a study by Tripathi et al. (2004) on the mosquito vector, Anopheles stephensi. This study evaluated the efficacy of purified this compound oxide against the essential oil of Mentha spicata var. viridis, which is rich in this compound oxide. The results consistently demonstrated the superior insecticidal activity of the purified this compound oxide.

Bioassay TypeCompound/ExtractQuantitative MeasurementResult
Larvicidal Activity This compound OxideLD5061.64 µg/mL[1]
M. spicata var. viridis OilLD5082.95 µg/mL[1]
Ovicidal Activity This compound OxideEgg Hatch Inhibition100% at 75.0 µg/mL[1]
M. spicata var. viridis OilEgg Hatch Inhibition78.82% at 75.0 µg/mL
Oviposition Deterrence This compound OxideOvipositionComplete inhibition at 60.0 µg/mL[1]
M. spicata var. viridis OilEgg Laying~42 times fewer eggs than control at 60.0 µg/mL[1]
Developmental Toxicity This compound OxideAdult EmergenceComplete inhibition at 10.0 µg/mL
M. spicata var. viridis OilAdult EmergenceComplete inhibition at 20.0 µg/mL

Experimental Protocols

The methodologies outlined below are based on the key experiments conducted by Tripathi et al. (2004) to determine the insecticidal potency against Anopheles stephensi.

Larvicidal Bioassay
  • Test Organism: Fourth instar larvae of A. stephensi.

  • Test Concentrations: this compound oxide and M. spicata var. viridis essential oil were evaluated at concentrations of 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL.

  • Procedure:

    • Test solutions were prepared in tap water using Tween-80 (0.001%) as an emulsifier.

    • A single fourth-stage larva was introduced into each of the 20 vials containing 5.0 mL of the respective test solution for each concentration.

    • A control group was maintained with tap water and Tween-80.

    • Larval mortality was recorded after 24 hours of exposure.

    • The lethal dose 50 (LD50) values were calculated from the mortality data.

Ovicidal Bioassay
  • Test Material: Freshly laid eggs of A. stephensi.

  • Procedure:

    • Groups of 50 eggs were exposed to various concentrations of this compound oxide and the essential oil.

    • The number of hatched larvae was recorded after 48 hours.

    • The percentage of egg hatch inhibition was calculated relative to a control group.

Oviposition-Deterrent Bioassay
  • Test Organism: Gravid female A. stephensi mosquitoes.

  • Procedure:

    • Mosquitoes were placed in cages with access to oviposition sites containing different concentrations of the test compounds in water.

    • The number of eggs laid in each treated and control site was counted.

    • The oviposition-deterrent effect was determined by comparing the number of eggs in treated versus control sites.

Developmental Toxicity Bioassay
  • Test Organism: Second instar larvae of A. stephensi.

  • Procedure:

    • Larvae were exposed to sublethal concentrations of this compound oxide and the essential oil.

    • The development of the larvae was monitored daily.

    • The percentage of larvae successfully pupating and emerging as adults was recorded.

    • Developmental inhibition was assessed by observing any morphological abnormalities and the failure to complete the life cycle.

Mechanism of Action

The precise insecticidal mechanisms of this compound and this compound oxide are not fully elucidated but are believed to involve a multi-target approach, a common characteristic of monoterpenoids. The primary proposed mechanisms include the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine signaling.

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the insect nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death. Several studies have suggested that essential oils containing this compound and this compound oxide exhibit AChE inhibitory activity.[2] The epoxide moiety of this compound oxide is thought to be crucial for its interaction with neurotransmitters and other biological macromolecules.[3]

Octopamine Receptor Interaction: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating processes such as heart rate, movement, and behavior. Some essential oils have been shown to affect octopamine receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent physiological disruptions.[2] It is plausible that this compound and this compound oxide also interact with this system, contributing to their insecticidal effects.

G cluster_0 Proposed Insecticidal Mechanisms This compound This compound / This compound Oxide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition OctoR Octopamine Receptor This compound->OctoR Interaction ACh Acetylcholine Accumulation cAMP Increased cAMP OctoR->cAMP Synapse Continuous Nerve Firing ACh->Synapse Disruption Physiological Disruption cAMP->Disruption Death Paralysis & Death Synapse->Death Disruption->Death

Caption: Proposed insecticidal signaling pathways for this compound and this compound oxide.

G cluster_1 Experimental Workflow: Larvicidal Bioassay Start Start: Prepare Test Solutions Step1 Introduce 4th Instar Larvae (1 larva/vial, 20 vials/conc.) Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Record Larval Mortality Step2->Step3 End Calculate LD50 Step3->End

Caption: Workflow for the larvicidal bioassay.

References

Elucidation of Piperitenone's Anti-Inflammatory Action: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable scarcity of detailed mechanistic studies on the anti-inflammatory properties of piperitenone. While its oxidized form, this compound oxide, has demonstrated anti-inflammatory and antinociceptive activities, the specific molecular pathways targeted by this compound remain largely uncharacterized. This contrasts sharply with the extensive research available for piperine, a well-studied alkaloid with proven anti-inflammatory effects.

This guide summarizes the available evidence for this compound and its oxide, highlighting the current gaps in knowledge. Due to the limited data, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound cannot be constructed at this time. However, we can offer a comprehensive analysis of the closely related compound, piperine, for which a wealth of information exists.

This compound and this compound Oxide: What the Evidence Shows

This compound oxide, a major constituent of the essential oil from Mentha suaveolens, has been the primary focus of the limited research in this area.[1][2][3][4] Studies have shown that this compound oxide exhibits anti-inflammatory effects in animal models. Specifically, it has been shown to inhibit carrageenan-induced paw edema in rats, a common preliminary test for anti-inflammatory drugs.[1]

Furthermore, research on the antinociceptive (pain-relieving) properties of this compound oxide suggests that this effect is likely a consequence of its anti-inflammatory action and does not directly involve the central nervous system.[5] Structure-activity relationship studies indicate that the epoxide and ketone functional groups within the this compound oxide molecule are crucial for its biological activity.[6][7]

Despite these findings, there is a significant lack of research delving into the molecular mechanisms of this compound or this compound oxide. There is currently no published data detailing their effects on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Similarly, information regarding their ability to inhibit the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is not available in the current scientific literature.

An Alternative for Comparison: The Anti-Inflammatory Mechanism of Piperine

In contrast to this compound, the anti-inflammatory mechanism of piperine, an alkaloid found in black pepper, has been extensively investigated. For researchers, scientists, and drug development professionals interested in the anti-inflammatory actions of natural compounds, piperine serves as an excellent case study.

A detailed comparison guide for piperine's mechanism of anti-inflammatory action can be provided, which would include:

  • Quantitative Data Tables: Summarizing IC50 values, percentage inhibition of inflammatory markers, and in vivo efficacy data from various studies.

  • Detailed Experimental Protocols: Outlining the methodologies used in key experiments, such as:

    • Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assays.

    • Carrageenan-induced paw edema in rodent models.

    • Western blotting for signaling protein analysis.

    • ELISA for cytokine quantification.

    • RT-PCR for gene expression analysis.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz (DOT language) to illustrate:

    • The NF-κB signaling pathway and points of inhibition by piperine.

    • The MAPK signaling cascade and its modulation by piperine.

    • Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Should a comprehensive guide on the anti-inflammatory mechanisms of a natural compound be of interest, we can prepare a detailed report on piperine that fulfills all the initial requirements of this request. This would provide valuable insights into how a natural product can modulate key inflammatory pathways and serve as a benchmark for future studies on compounds like this compound.

References

piperitenone versus carvone: a comparative study of their biological effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of piperitenone and carvone, two closely related monoterpenes found in various essential oils. The following sections detail their performance in key biological assays, supported by available experimental data. It is important to note that much of the available research on this compound focuses on its oxidized form, this compound oxide. This distinction will be highlighted where applicable.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, insecticidal/nematicidal, antioxidant, and anti-inflammatory activities of this compound (or its oxide) and carvone. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)Reference
This compound Oxide Staphylococcus aureus172.8 ± 180.7[1]
Escherichia coli512.2 ± 364.7[1]
R-Carvone Staphylococcus aureus (MRSA)500 - 1000[2][3]
S-Carvone Staphylococcus aureus (MRSA)500 - 1000[2][3]
(+)-Carvone Candida albicans312[4]
(-)-Carvone Candida albicans625[4]
Escherichia coli>2500[4]
Staphylococcus aureus2500[4]
Table 2: Insecticidal & Nematicidal Activity
CompoundTest OrganismAssay TypeLD50 / LC50Reference
This compound Oxide Anopheles stephensi (larvae)LarvicidalLD50: 61.64 µg/mL[5][6]
Anopheles stephensi (adult)Vapor ToxicityLC50: 19.9 mg/mL[6]
(R)-Carvone Sitophilus zeamais (adult)Contact ToxicityLD50: 2.79 µ g/adult [7]
Tribolium castaneum (adult)Contact ToxicityLD50: 2.64 µ g/adult [7]
Sitophilus zeamais (adult)Fumigant ToxicityLC50: 2.76 mg/L air[7]
Tribolium castaneum (adult)Fumigant ToxicityLC50: 1.96 mg/L air[7]
Table 3: Antioxidant Activity
CompoundAssayIC50Reference
Piperine *DPPHInactive[8]
ABTS4.35 ± 0.004 mg/mL[6][8]
(R)-Carvone Superoxide ScavengingPotent Activity[9]
Carvone Derivatives DPPHVaried, some active[10]

*Data for piperine is used as a proxy due to the lack of direct quantitative data for this compound in the searched literature.

Table 4: Anti-inflammatory & Acetylcholinesterase Inhibitory Activity
CompoundBiological ActivityMetricValueReference
Piperine Anti-inflammatoryEdema Inhibition (10 mg/kg)54.8%[1]
Carvone Derivatives Anti-inflammatory (NO production)IC50Varied[11]
Piperine Acetylcholinesterase Inhibition% Inhibition46.5%[12]
S-(+)-Carvone Butyrylcholinesterase Inhibition% Inhibition (0.025 mg)40%[13]
Carvone Acetylcholinesterase InhibitionIC50~0.2 µg/mL[5]

*Data for piperine is used as a proxy due to the lack of direct quantitative data for this compound in the searched literature.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., ~1.5 x 10^8 CFU/mL, 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). This is then diluted to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compound (this compound or carvone) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells (no compound, no microorganism, and microorganism with no compound) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light. This is then diluted to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The test compounds (this compound or carvone) and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.

  • Reaction Mixture: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.[13][14][15]

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay assesses the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Wistar rats are fasted overnight with free access to water. The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds (this compound or carvone) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: Inhibition (%) = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[16][17][18][19]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the ability of a compound to inhibit the enzyme acetylcholinesterase.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylcholinesterase, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound (this compound or carvone) at various concentrations, and the AChE solution. A positive control (e.g., eserine or galantamine) and a blank are also included.

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding DTNB and ATCI to all wells.

  • Absorbance Measurement: The absorbance is measured at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of AChE inhibition is calculated as: Inhibition (%) = [1 - (Rate_sample / Rate_control)] x 100. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Carvone: Modulation of Inflammatory Pathways

Carvone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway. (R)-(-)-carvone does not appear to interfere with the canonical activation of NF-κB (phosphorylation and degradation of IκBα).[11][12] Instead, it is suggested to inhibit the transcriptional activity of NF-κB.[11] This may be linked to its ability to inhibit JNK1 and activate the Nrf2 antioxidant response pathway.[16] (S)-(+)-carvone also does not affect the canonical NF-κB activation pathway but has been identified as a novel activator of Sirtuin-1 (SIRT1), a deacetylase that can suppress NF-κB activity.[8][20]

carvone_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates JNK1 JNK1 TLR4->JNK1 IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2_inactive Keap1-Nrf2 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active ARE ARE Nrf2_active->ARE Binds SIRT1 SIRT1 SIRT1->NFkB_nuc Deacetylates (Inhibits) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, IL-1β) DNA->Genes Transcription Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Transcription Carvone_R (R)-(-)-Carvone Carvone_R->JNK1 Inhibits Carvone_R->Nrf2_inactive Activates Carvone_S (S)-(+)-Carvone Carvone_S->SIRT1 Activates

Caption: Carvone's modulation of the NF-κB signaling pathway.

This compound Oxide: Potential Mechanisms

The precise signaling pathways modulated by this compound and its oxide are less defined than those of carvone. However, some studies suggest potential mechanisms of action. For instance, the antiviral activity of this compound oxide against HSV-1 is thought to involve interference with redox-sensitive cellular pathways, as it was shown to correct the depletion of the antioxidant glutathione during viral infection.[21] Additionally, piperitone oxide has been shown to reduce the secretion of PCSK9, a protein involved in cholesterol metabolism, suggesting a potential interaction with pathways like the SREBP2 pathway.[22] Further research is required to fully elucidate the signaling cascades affected by this compound and its derivatives.

experimental_workflow cluster_assays In Vitro / In Vivo Assays cluster_analysis Data Analysis & Interpretation start Start: Biological Question compound_prep Compound Preparation (this compound & Carvone) start->compound_prep antimicrobial Antimicrobial Assay (Broth Microdilution) compound_prep->antimicrobial antioxidant Antioxidant Assay (DPPH) compound_prep->antioxidant anti_inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) compound_prep->anti_inflammatory insecticidal Insecticidal Assay (Toxicity Bioassay) compound_prep->insecticidal data_collection Data Collection (MIC, IC50, LD50, % Inhibition) antimicrobial->data_collection antioxidant->data_collection anti_inflammatory->data_collection insecticidal->data_collection quant_analysis Quantitative Comparison data_collection->quant_analysis pathway_analysis Signaling Pathway Investigation data_collection->pathway_analysis conclusion Conclusion: Comparative Efficacy quant_analysis->conclusion pathway_analysis->conclusion

Caption: General experimental workflow for comparing biological effects.

Summary and Conclusion

Both this compound (primarily studied as its oxide) and carvone demonstrate a broad spectrum of biological activities.

  • Antimicrobial Activity: Both compounds show activity against various bacteria and fungi, with MIC values in the microgram per milliliter range. Carvone appears to have more potent antifungal activity against Candida albicans.

  • Insecticidal/Nematicidal Activity: Both this compound oxide and carvone exhibit significant insecticidal properties. Carvone, in particular, shows potent contact and fumigant toxicity against stored grain insects.

  • Antioxidant Activity: Carvone and its derivatives have demonstrated antioxidant potential. Quantitative data for this compound is limited, necessitating further investigation.

  • Anti-inflammatory Activity: Carvone has a more clearly defined anti-inflammatory mechanism, involving the modulation of the NF-κB signaling pathway through different actions of its enantiomers. While this compound oxide is suggested to have anti-inflammatory effects, its precise molecular targets are not as well-elucidated.

References

quantitative structure-activity relationship (QSAR) studies of piperitenone analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of piperitenone and its analogs, focusing on their structure-activity relationships (SAR). While quantitative structure-activity relationship (QSAR) models for this compound analogs are not extensively available in the current literature, this guide summarizes key findings on their cytotoxic, antimicrobial, and insecticidal properties based on available experimental data.

Comparative Biological Activities of this compound and Its Derivatives

This compound, a monoterpene found in various essential oils, and its oxygenated derivatives, this compound oxide and this compound epoxide, have demonstrated a range of biological effects. The structural modifications, particularly the introduction of an epoxide group, significantly influence their activity.

Table 1: Comparison of Antimicrobial Activity of this compound Epoxide (PEO)

MicroorganismPEO MIC (µg/mL)
Escherichia coli512 ± 364.7[1][2]
Staphylococcus aureus172.8 ± 180.7[1][2]

MIC: Minimum Inhibitory Concentration. Data presented as mean ± standard deviation.

A study on the combined action of this compound epoxide (PEO) with antibiotics revealed that PEO itself has antimicrobial properties, with greater efficacy against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative Escherichia coli[1][2]. The lipophilic nature of these compounds is believed to contribute to their antimicrobial action by disrupting the bacterial cell membrane[1][2].

Table 2: Comparison of Larvicidal Activity of this compound Oxide

CompoundTarget SpeciesLC50 (µg/mL)
This compound OxideAnopheles stephensi61.64[3]
Mentha spicata var. viridis oil (71.15% this compound Oxide)Anopheles stephensi82.95[3]

LC50: Lethal Concentration, 50%.

This compound oxide has shown significant larvicidal activity against the malarial vector Anopheles stephensi[3]. Notably, the isolated this compound oxide was found to be more potent than the essential oil from which it was derived, indicating its primary role in the observed toxicity[3]. Structure-activity relationship studies on various monoterpenes suggest that the presence of epoxide groups can influence larvicidal potency, though other factors like lipophilicity also play a crucial role[4][5].

Table 3: Comparison of Antifeedant Activity of this compound and its Hydroxy Lactone Derivatives

CompoundTarget SpeciesAntifeedant Activity
PiperitoneAlphitobius diaperinusWeak[6]
Hydroxy lactones of piperitoneAlphitobius diaperinusHigh[6]
PiperitoneLeptinotarsa decemlineataNo significant activity
Hydroxy lactones of piperitoneLeptinotarsa decemlineataWeak activity[6]

Note: This data is for piperitone, a closely related p-menthane monoterpene, as direct comparative antifeedant data for this compound analogs was limited. This provides insight into how structural modifications of a similar backbone can affect this activity.

The transformation of the piperitone structure by introducing a hydroxy lactone moiety significantly altered its antifeedant properties, demonstrating that structural modifications can drastically change the biological activity profile against different insect species[6].

Experimental Protocols

2.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Plating: Cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound (e.g., this compound epoxide) is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

QSAR_Workflow Data Data Collection (Chemical Structures & Biological Activity) Descriptors Descriptor Calculation (Physicochemical Properties) Data->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS, SVM) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction for New Compounds Validation->Prediction

A typical workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Monoterpene_Signaling Monoterpenes Monoterpenes (e.g., this compound Analogs) CellMembrane Cell Membrane Interaction Monoterpenes->CellMembrane ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS NFkB_pathway NF-κB Signaling Pathway ROS->NFkB_pathway Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Response NFkB_pathway->Inflammation Inhibition

Simplified signaling pathways potentially affected by monoterpenes.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The biological activity of piperitenone, a monoterpene found in various mint species, is significantly influenced by its stereochemistry. Experimental evidence indicates that the (+)-enantiomer of this compound oxide exhibits greater biological activity than the (-)-enantiomer. Natural this compound, isolated from essential oils, often exists with a specific enantiomeric excess, which can contribute to higher potency. In contrast, standard chemical synthesis typically produces a racemic mixture (a 1:1 ratio of (+) and (-) enantiomers), which may result in lower overall efficacy compared to an enantiomerically enriched natural product.

Key Differentiation Points:

  • Purity: Synthetic this compound can be produced at very high purity levels (>99%), free from other terpenes found in natural essential oils. Purified natural this compound can also achieve high purity, but the source material is a complex mixture.

  • Stereoisomer Composition: This is the most critical factor. Natural sources may provide an enantiomerically enriched form (e.g., a higher ratio of the more active (+)-enantiomer). Standard synthetic methods yield a racemic mixture, effectively diluting the concentration of the more active enantiomer. Asymmetric synthesis can produce specific enantiomers but is a more complex and costly process.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies on purified, naturally-derived this compound and its active derivative, this compound oxide. Data for a compound explicitly labeled "synthetic this compound" is not available in the literature for a direct comparison.

Table 1: Antimicrobial Activity of Purified Natural this compound Oxide

Microbial Strain Assay Type Efficacy Metric (MIC) Source of Compound Reference
Staphylococcus aureus (28 clinical strains) Broth Microdilution 172.8 ± 180.7 µg/mL (Average) Purified from Mentha spicata (~99% purity) [1][2]

| Escherichia coli (10 clinical strains) | Broth Microdilution | 512.2 ± 364.7 µg/mL (Average) | Purified from Mentha spicata (~99% purity) |[1][2] |

Table 2: Antioxidant Activity of Purified Natural this compound

Assay Type Efficacy Metric (IC₅₀) Source of Compound Reference

| DPPH Radical Scavenging | 22.7 µg/mL | Not specified, commercially available |[3] |

Table 3: Cytotoxic & Insecticidal Activity of Purified Natural this compound Oxide | Target | Assay Type | Efficacy Metric (LD₅₀) | Source of Compound | Reference | | :--- | :--- | :--- | :--- | | Anopheles stephensi Larvae | Larvicidal Bioassay | 61.64 µg/mL | Purified from Mentha spicata |[4] |

Key Efficacy-Determining Factors

The primary factors determining the efficacy of a this compound sample are its purity and, most importantly, its stereoisomeric composition.

G cluster_source Source of this compound cluster_factors Key Differentiating Factors cluster_outcome Implication for Efficacy Natural Natural Source (e.g., Mentha spicata) Purity Purity & Composition Natural->Purity Complex mixture (requires purification) Stereochem Stereochemistry Natural->Stereochem Often Enantiomerically Enriched (e.g., high (+)-form) Synthetic Synthetic Source (Chemical Synthesis) Synthetic->Purity High purity (>99% achievable) Synthetic->Stereochem Typically Racemic (1:1 mix of (+) and (-) forms) Efficacy Biological Efficacy Purity->Efficacy Stereochem->Efficacy Critical Impact G Source_N Natural this compound (from Essential Oil) Purify Purification & Characterization (HPLC, GC-MS) Source_N->Purify Source_S Synthetic this compound (Chemical Synthesis) Source_S->Purify Stereo Stereoisomer Analysis (Chiral Chromatography) Purify->Stereo Assay Biological Assays (e.g., MTT, MIC, DPPH) Stereo->Assay Data Data Analysis (IC50 / MIC Calculation) Assay->Data Compare Efficacy Comparison Data->Compare G cluster_nfkb NF-κB Pathway (Inflammation) cluster_apoptosis Apoptosis Pathway (Cytotoxicity) TNF Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation TNF->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB_Nuc NF-κB Nuclear Translocation IkappaB->NFkB_Nuc Gene Pro-inflammatory Gene Expression NFkB_Nuc->Gene Mito Mitochondrial Stress Bax Bax/Bcl-2 Ratio ↑ Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pip This compound Pip->IKK Inhibition Pip->Mito Induction

References

A Comparative Guide to Analytical Methods for Piperitenone Quantification: An Overview of Single-Laboratory Validation Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the quantification of piperitenone, a monoterpene ketone found in various essential oils. In the absence of direct inter-laboratory validation studies for this compound, this document compiles and compares single-laboratory validation data for this compound and structurally similar compounds, primarily piperitone, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information herein is intended to assist researchers in selecting and developing appropriate analytical methods for their specific needs.

I. Comparison of HPLC Method Validation Parameters

High-Performance Liquid Chromatography is a widely used technique for the quantification of non-volatile and thermally labile compounds. The following table summarizes the validation parameters from a single-laboratory study on the simultaneous determination of piperitone and pulegone by HPLC, which can serve as a reference for developing a method for this compound.

Validation ParameterPiperitonePulegoneReference
Linearity Range (µg/mL) 10 - 50020 - 500[1]
Correlation Coefficient (r²) 0.99500.9990[1]
Limit of Detection (LOD) (µg/mL) 3.58.0[1]
Limit of Quantification (LOQ) (µg/mL) 1120[1]
Precision (%RSD, Repeatability) 0.29 - 1.600.37 - 1.95[1]
Robustness (%RSD) 0.34 - 1.900.22 - 2.11[1]

II. Comparison of GC Method Validation Parameters

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. The table below presents validation data from a study on piperine analysis by GC-FID, offering insights into the expected performance for a similar compound.

Validation ParameterPiperineReference
Precision (%RSD, Method Precision) 2.54[2]
Intermediate Precision (%RSD) 2.09[2]
Limit of Quantification (LOQ) 9.99% (of a specific sample concentration)[2]

Note: The LOQ for piperine is reported as a percentage and may not be directly comparable to the absolute concentration values in the HPLC table.

III. Experimental Protocols

A. HPLC Method for Piperitone and Pulegone Quantification

This protocol is adapted from a study on the simultaneous determination of piperitone and pulegone in Mentha longifolia leaves.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Methanol: Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 279 nm.

  • Sample Preparation: A known amount of the plant extract (e.g., 20 mg) is dissolved in methanol (e.g., 10 mL) and filtered through a 0.45 µm filter before injection.[1]

  • Calibration: Standard solutions are prepared in a concentration range of 10-500 µg/mL for piperitone. Calibration curves are constructed by plotting peak areas against the concentrations of the standard solutions.[1]

B. GC-FID Method for Piperine Quantification

The following protocol for piperine analysis can be adapted for this compound.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Rtx-5 column (30 m × 0.25 mm ID × 0.25 µm).[2]

  • Carrier Gas: Nitrogen at a constant flow rate of 1.3 ml/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 50°C.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Sample Preparation: A standard solution is prepared by dissolving a known amount of the analyte in a suitable solvent like acetonitrile.[2]

IV. Workflow and Process Diagrams

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a sample matrix, from sample preparation to data analysis.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection (e.g., Essential Oil) extraction Extraction/Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_gc HPLC or GC Injection filtration->hplc_gc separation Chromatographic Separation hplc_gc->separation detection Detection (UV or FID/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_result final_result quantification->final_result Final Result (Concentration)

Caption: A generalized workflow for the quantification of this compound, from sample preparation to the final analytical result.

Logical Relationship of Method Validation Parameters

This diagram outlines the key parameters assessed during the validation of an analytical method, demonstrating their logical relationships in ensuring the method is fit for its intended purpose.

Method Validation Parameters cluster_core Core Method Performance cluster_limits Detection Capabilities specificity Specificity/ Selectivity linearity Linearity specificity->linearity range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod accuracy Accuracy range_node->accuracy precision Precision range_node->precision robustness Robustness accuracy->robustness precision->robustness loq Limit of Quantification (LOQ) lod->loq

Caption: Logical relationships between key analytical method validation parameters as per ICH guidelines.

References

A Cross-Species Examination of Piperitenone: Metabolism and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism and biological activity of piperitenone, a monoterpene found in various essential oils, across different species. While direct comparative studies on this compound are limited, this document synthesizes available data on this compound, its derivatives like this compound oxide, and the structurally related compound piperine to offer insights into its potential pharmacological effects and metabolic fate.

Executive Summary

This compound and its related compounds exhibit a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and insecticidal effects. The metabolism of these compounds, primarily mediated by cytochrome P450 enzymes, is crucial in determining their bioactivity and potential toxicity. This guide presents quantitative data from various studies in structured tables, details common experimental protocols for assessing metabolism and bioactivity, and provides visual representations of key pathways and workflows to facilitate cross-species comparison and inform future research.

Data Presentation

Metabolism of this compound and Related Compounds

Direct comparative metabolic data for this compound across different species is scarce. However, studies on this compound in rats and the related compound piperine in human liver microsomes provide valuable insights.

Table 1: Cross-Species Metabolism of this compound and Piperine

SpeciesCompoundSystemKey Metabolites IdentifiedPutative Enzymes InvolvedReference(s)
RatThis compoundIn vivo (urine)p-cresol, 6,7-dehydromenthofuran, hydroxylated piperitenonesCytochrome P450[1]
HumanPiperineIn vitro (liver microsomes)Hydroxylated and dehydrogenated metabolites, GSH and NAC conjugatesCYP3A4[2]
HumanThioridazine (piperidine-containing drug)In vitro (cDNA-expressed P450s)Sulfoxides, N-demethylated productsCYP1A2, CYP3A4, CYP2D6[3]

Note: Data for this compound in humans is not available. Piperine and thioridazine are included as structurally related compounds to infer potential metabolic pathways.

Bioactivity of this compound and Related Compounds

The bioactivity of this compound and its derivatives has been evaluated in various models, demonstrating a spectrum of effects.

Table 2: Cytotoxic Activity of Piperine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
K562Leukemia>10048, 72, 96[4]
Lucena-1 (MDR)Leukemia~7572[4]
FEPS (MDR)Leukemia~6072[4]
W1OvarianNot specified72[5]
W1PR1 (Paclitaxel-resistant)OvarianLower than W172[5]
W1PR2 (Paclitaxel-resistant)OvarianLower than W172[5]
W1TR (Topotecan-resistant)OvarianSimilar to W172[5]
OSCCTongue Squamous Cell CarcinomaConcentration-dependent24[6]

Table 3: Anti-Inflammatory Activity of Piperine

Cell Line/ModelKey EffectsSignaling Pathways ImplicatedReference(s)
RAW 264.7 macrophagesInhibition of NO and PGE2 production; decreased TNF-α, iNOS, and COX-2 expressionInhibition of NF-κB activation[7][8]
S. aureus endometritis mouse modelReduced expression of TNF-α, IL-1β, IL-6; increased IL-10Inhibition of NF-κB and MAPK pathways[8]

Table 4: Antioxidant Activity of Piperine

AssayMethodResultReference(s)
DPPH Radical ScavengingSpectrophotometryConcentration-dependent scavenging activity[9]
ABTS Radical Cation DecolorizationSpectrophotometryIC50 of 4.35 ± 0.004 mg/mL[9]
Ferric Reducing Antioxidant Power (FRAP)Spectrophotometry10.53 ± 0.06 mol TE/g sample[9]

Table 5: Insecticidal Activity of this compound Oxide

SpeciesStageBioassayLD50/LC50Reference(s)
Anopheles stephensi4th instar larvaeLarvicidal61.64 µg/mL[10][11]
Anopheles stephensiAdultVapor toxicity19.9 mg/mL[11]

Experimental Protocols

In Vitro Metabolism Using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic stability of a compound using liver microsomes from different species.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound (this compound). Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[12][13]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4][14]

Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the potential of a compound to inhibit the inflammatory response in macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a defined period.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis of Signaling Pathways: Investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, by Western blotting to detect the phosphorylation status of key proteins (e.g., p65, p38, JNK, ERK).[7][8]

Antioxidant Activity Assays (DPPH and ABTS)

These assays are common spectrophotometric methods to evaluate the antioxidant capacity of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate the mixture in the dark at room temperature.

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm). The degree of discoloration indicates the scavenging potential of the compound.[9][15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution to obtain a specific absorbance at a certain wavelength (around 734 nm).

    • Add different concentrations of this compound to the ABTS•+ solution.

    • Measure the reduction in absorbance after a specific incubation time. The extent of color change is proportional to the antioxidant concentration.[9][16]

Mandatory Visualization

Piperitenone_Metabolism_Workflow cluster_invitro In Vitro Metabolism Assay This compound This compound Incubation Incubation at 37°C This compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation NADPH NADPH Cofactor NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Time Points Analysis LC-MS/MS Analysis Quenching->Analysis Metabolites Metabolite Identification & Quantification Analysis->Metabolites

Experimental workflow for in vitro metabolism of this compound.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK inhibits This compound->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines

Inferred anti-inflammatory signaling pathways of this compound.

Cytotoxicity_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability & IC50 Read->Calculate

Workflow for determining cytotoxicity using the MTT assay.

References

Comparative Molecular Docking Analysis of Piperitenone with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico evaluation of the binding affinities of piperitenone, a natural monoterpene, against a panel of target proteins implicated in various pathological conditions. This guide provides a comparative analysis of its potential therapeutic efficacy, supported by available experimental data and detailed methodologies.

This compound, a principal component of essential oils from various Mentha species, has garnered interest for its potential pharmacological activities. This report presents a comparative molecular docking study of this compound against a selection of protein targets associated with cancer, inflammation, and neurodegenerative diseases. For a broader perspective, the binding affinities of piperine, a structurally related alkaloid from black pepper, are also included.

Comparative Binding Affinities: this compound and Piperine

The binding affinity, represented by the docking score (in kcal/mol), indicates the strength of the interaction between a ligand and a protein. A more negative value suggests a stronger binding affinity.

LigandTarget ProteinProtein ClassPDB IDDocking Score (kcal/mol)Associated Pathology
This compound DNA GyraseTopoisomerase1KZN-6.4Bacterial Infections
Human PeroxiredoxinAntioxidant Enzyme1HD2-5.3Oxidative Stress
AcetylcholinesteraseHydrolase4EY7-7.4Neurodegenerative Diseases
Piperine Cyclooxygenase-1 (COX-1)Oxidoreductase--9.06Inflammation
Cyclooxygenase-2 (COX-2)Oxidoreductase1CX2-8.77Inflammation
Human Pancreatic LipaseHydrolase--9.9Obesity
Epidermal Growth Factor Receptor (EGFR)Kinase1IVO-3.82Cancer
Aurora Kinase A (AURKA)Kinase--18.93Cancer
Aurora Kinase B (AURKB)Kinase--9.14Cancer
Cyclin-Dependent Kinase 1 (CDK1)Kinase--Cancer
Polo-like Kinase 1 (PLK1)Kinase--Cancer
B-cell lymphoma 2 (Bcl-2)Apoptosis Regulator--Cancer
Caspase-3Cysteine Protease5I9B4174 (Score)Cancer
BaxApoptosis Regulator4S0O3824 (Score)Cancer
Caspase-9Cysteine Protease2AR94988 (Score)Cancer
Tumor Necrosis Factor-alpha (TNF-α)Cytokine--Inflammation
Interleukin-6 (IL-6)Cytokine--Inflammation
mTORKinase--8.3Cancer

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies summarized in this guide generally adhere to a standardized computational protocol. While specific parameters may vary between studies, the core methodology involves the following key steps:

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared by removing water molecules, heteroatoms, and co-ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Structure Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software. Hydrogen atoms are added, and appropriate charges are assigned.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and PyRx.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: A conformational search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various possible binding poses of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of each pose is evaluated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is considered the most favorable.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose of this compound with the target protein.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Molecular Interactions and Pathways

To better understand the context of this compound's interactions, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (this compound) PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid PrepLigand->Grid Dock Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results (Binding Energy) Dock->Analyze Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize

Experimental workflow for molecular docking.

Acetylcholinesterase_Signaling cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh in Synaptic Cleft ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh_Synapse->Postsynaptic_Receptor Binds to Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction This compound This compound This compound->AChE Inhibits

Acetylcholinesterase signaling and inhibition.

Concluding Remarks

The compiled data suggests that this compound exhibits promising binding affinities towards several key protein targets, particularly acetylcholinesterase, indicating its potential as a neuroprotective agent. The comparative analysis with piperine reveals that while both compounds interact with a range of targets, their binding affinities can vary significantly, highlighting the importance of specific molecular structures in determining biological activity. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to fully elucidate the therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal of Piperitenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL PROTOCOL

This document provides comprehensive guidance on the proper disposal procedures for piperitenone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Assessment

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. Based on available Safety Data Sheets (SDS), this compound presents the following risks:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazard Summary Table

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral)Harmful if swallowed.GHS07Warning
Skin IrritationCauses skin irritation.GHS07Warning
Eye IrritationCauses serious eye irritation.GHS07Warning
Specific Target Organ ToxicityMay cause respiratory irritation.GHS07Warning

Data sourced from Cayman Chemical Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to mitigate exposure risks:

  • Hand Protection: Wear chemically resistant gloves (e.g., latex or vinyl).[2]

  • Eye/Face Protection: Use safety glasses or goggles.[2]

  • Skin Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

Spill Management

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a spill kit to absorb the liquid.[2]

  • Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and warm water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification You must first determine if your this compound waste is classified as hazardous under RCRA and local regulations.[4][5] Given its identified hazards (irritant, harmful if swallowed), it should be managed as hazardous waste.

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof container that is compatible with this compound. The original container is often a suitable choice.[6]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name "this compound".[6]

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.[2]

  • Accumulation: Keep the container tightly sealed except when adding waste. Store it in a designated satellite accumulation area (SAA) or a central hazardous waste storage area, adhering to quantity and time limits set by regulations.[6]

Step 3: Disposal of Empty Containers Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone, in which this compound is soluble).[2][7]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[7]

  • Container Disposal: After triple rinsing, the container may be disposed of as non-hazardous solid waste, depending on institutional policies.

Step 4: Arranging for Final Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final destination ("cradle-to-grave").[5][8]

  • Authorized Facilities: Ensure the waste is transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[9] Never dispose of this compound down the drain or in regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill spill_procedure Follow Spill Management Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Decontaminate area is_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Compatible Container is_spill->collect_waste No spill_procedure->collect_waste label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' collect_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Waste Disposed of via Manifest at Permitted Facility contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Piperitenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Piperitenone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Rationale
Eye Protection Safety glasses with side shields or GogglesEssential to protect against potential splashes of the chemical, which may cause serious eye irritation.[1]
Hand Protection Chemical-resistant glovesLatex or vinyl gloves are recommended.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood or a well-ventilated space to avoid inhalation of any potential vapors, which may cause respiratory irritation.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and chlorinating agents.[2] Keep the container tightly closed.

Handling and Experimental Protocols
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Aliquoting and Transfer: When transferring or aliquoting this compound, do so in a designated area, preferably within a fume hood, to minimize exposure to vapors.

  • Experimental Use: During experimental procedures, maintain good laboratory hygiene. Avoid eating, drinking, or smoking in the laboratory.

  • Post-Experiment: After use, securely close the primary container and any vessels containing this compound.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure: Dispose of waste in accordance with local, state, and federal regulations. If the this compound is in a sealed device, it may be disposed of as non-hazardous waste; however, if it has leaked, the liquid should be absorbed with an inert material like vermiculite before disposal.[2]

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an absorbent material such as vermiculite or a spill kit.[2]

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area. Wash the area with soap and water.[2]

  • Dispose: Collect all contaminated materials in a sealed bag and dispose of it as hazardous waste.

First Aid
  • Inhalation: Move the affected person to fresh air. If irritation persists, seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and warm water. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Give water or milk to dilute and seek medical attention.[2]

Visual Guides

The following diagrams illustrate key workflows for handling this compound safely.

Piperitenone_Handling_SOP cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area handle_transfer Aliquot/Transfer in Fume Hood prep_area->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_secure Securely Close Containers handle_experiment->cleanup_secure cleanup_clean Clean Work Area cleanup_secure->cleanup_clean dispose_collect Collect Contaminated Waste cleanup_clean->dispose_collect dispose_label Label Hazardous Waste dispose_collect->dispose_label dispose_store Store for Pickup dispose_label->dispose_store

Caption: Standard Operating Procedure for Handling this compound.

Piperitenone_Spill_Response cluster_assess Assess Situation cluster_action Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal spill Spill Occurs assess_size Determine Spill Size spill->assess_size assess_risk Evaluate Risk assess_size->assess_risk action_evacuate Evacuate Area (if large spill) assess_risk->action_evacuate action_alert Alert Supervisor action_evacuate->action_alert contain_ppe Don PPE action_alert->contain_ppe contain_absorb Absorb with Inert Material contain_ppe->contain_absorb contain_clean Clean Area with Soap & Water contain_absorb->contain_clean dispose_collect Collect Contaminated Materials contain_clean->dispose_collect dispose_seal Seal in Labeled Bag dispose_collect->dispose_seal dispose_waste Dispose as Hazardous Waste dispose_seal->dispose_waste

Caption: Emergency Response Plan for a this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperitenone
Reactant of Route 2
Reactant of Route 2
Piperitenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.